Fmoc-Cit-OH
Description
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Structure
3D Structure
Propriétés
IUPAC Name |
(2S)-5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c22-20(27)23-11-5-10-18(19(25)26)24-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,24,28)(H,25,26)(H3,22,23,27)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBMSMZSRTIOFOK-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCNC(=O)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10373252 | |
| Record name | Fmoc-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133174-15-9 | |
| Record name | Fmoc-L-citrulline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10373252 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Chemical Landscape of Fmoc-Cit-OH: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH) has emerged as a critical building block in the nuanced field of peptide synthesis. Its unique properties facilitate the incorporation of the non-proteinogenic amino acid L-citrulline into peptide chains, a modification that is increasingly recognized for its significant role in both physiological and pathological processes. This technical guide provides an in-depth exploration of the chemical properties of this compound, detailed experimental protocols for its application, and an overview of the biological significance of citrullination.
Core Chemical Properties of this compound
This compound is a white to off-white solid, valued for its stability and solubility in organic solvents, which streamlines its use in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group is key to its utility, allowing for controlled, stepwise elongation of peptide chains.
Below is a summary of the key quantitative data for this compound:
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₂₃N₃O₅ | [1][2] |
| Molecular Weight | 397.42 g/mol | [1][2] |
| CAS Number | 133174-15-9 | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 156 - 164 °C | [2] |
| Optical Rotation | [α]D²⁰ = -9 ± 1.5° (c=1 in DMF) | [2] |
| Purity (HPLC) | ≥97.0% to ≥99% | [2] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [3][4] |
| Storage | 2-8°C, under inert gas, protected from light | [2] |
Spectroscopic and Chromatographic Data
Experimental Protocols
The primary application of this compound is in Solid-Phase Peptide Synthesis (SPPS). Below are detailed methodologies for its use, particularly in the synthesis of the widely utilized Valine-Citrulline (Val-Cit) dipeptide linker, a key component in Antibody-Drug Conjugates (ADCs).
Solid-Phase Peptide Synthesis (SPPS) Workflow for Incorporating Citrulline
This protocol outlines the general steps for incorporating an this compound residue into a peptide chain on a solid support.
Methodology:
-
Resin Swelling: The appropriate resin (e.g., Rink Amide resin for a C-terminal amide) is swollen in a suitable solvent such as dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the growing peptide chain is removed using a 20% solution of piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the deprotection byproducts.
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Amino Acid Coupling: The carboxyl group of this compound is activated using a coupling reagent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) in DMF. The activated this compound is then added to the resin.
-
Washing: The resin is washed again with DMF to remove unreacted reagents.
-
Capping (Optional): To block any unreacted amino groups, the resin can be treated with a capping agent like acetic anhydride.
-
Repeat Cycle: These steps are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
Synthesis of the Val-Cit Linker for ADCs
A prominent application of this compound is in the synthesis of the cathepsin B-cleavable Val-Cit dipeptide linker.
Methodology for Fmoc-Val-Cit-PAB-OH Synthesis:
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Fmoc Deprotection of Fmoc-Cit-PAB-OH: A solution of Fmoc-Cit-PAB-OH in DMF (0.2 M) is treated with piperidine (5.0 equivalents) and stirred at room temperature for 4-5 hours. The solvent and excess piperidine are removed under reduced pressure.
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Dipeptide Formation: The resulting H-Cit-PAB-OH is dissolved in DMF (0.1 M). Fmoc-Val-OSu (1.1 equivalents) is added, and the solution is stirred at room temperature for 16-20 hours. The DMF is then removed under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography (e.g., using a 3-12% MeOH in CH₂Cl₂ gradient) to yield Fmoc-Val-Cit-PAB-OH as a white solid.
The Biological Significance of Citrullination and Related Signaling Pathways
Citrullination is a post-translational modification where a positively charged arginine residue is converted to a neutral citrulline. This process is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). The change in charge can lead to significant alterations in protein structure and function, impacting protein-protein interactions and hydrogen bonding.
Citrullination is implicated in a variety of biological processes, including the regulation of gene expression, apoptosis, and immune responses. Dysregulation of citrullination has been linked to several autoimmune diseases, most notably rheumatoid arthritis, where autoantibodies against citrullinated proteins are a key diagnostic marker.
The Role of Citrullination in Neutrophil Extracellular Trap (NET) Formation
A well-characterized signaling pathway involving citrullination is the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism of neutrophils against pathogens.
In this pathway, stimuli such as phorbol 12-myristate 13-acetate (PMA) or microbial components activate Protein Kinase C (PKC). This leads to the activation of NADPH oxidase and the production of Reactive Oxygen Species (ROS). Downstream signaling through pathways like the MAPK pathway results in the translocation of myeloperoxidase (MPO) and neutrophil elastase (NE) to the nucleus and the activation of PAD4. PAD4 then catalyzes the citrullination of histones, leading to chromatin decondensation and the subsequent release of NETs to trap and kill pathogens.
Conclusion
This compound is a vital tool for chemical biologists and medicinal chemists. Its well-defined chemical properties and established protocols for use in peptide synthesis enable the creation of complex peptides and bioconjugates with tailored functionalities. The incorporation of citrulline allows for the investigation of its diverse roles in biology and the development of novel therapeutic strategies, particularly in the field of antibody-drug conjugates. This guide serves as a foundational resource for researchers embarking on work with this important amino acid derivative.
References
A Technical Guide to Fmoc-Cit-OH: Structure, Properties, and Application in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH), a crucial amino acid derivative in the field of peptide chemistry and drug development. This document details its chemical structure, molecular properties, and its application in solid-phase peptide synthesis (SPPS), offering a valuable resource for researchers engaged in the synthesis of citrulline-containing peptides.
Core Molecular Data
This compound is a protected form of the non-proteinogenic amino acid L-citrulline. The fluorenylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, preventing unwanted reactions during peptide chain elongation. This protection is readily removed under mild basic conditions, a key feature of the widely used Fmoc-based solid-phase peptide synthesis strategy.
| Property | Value | Reference |
| Chemical Name | Nα-(9-fluorenylmethoxycarbonyl)-L-citrulline | [1] |
| Synonyms | Fmoc-L-Citrulline, this compound | [1][2] |
| CAS Number | 133174-15-9 | [2][3][4] |
| Molecular Formula | C₂₁H₂₃N₃O₅ | [2][4][5] |
| Molecular Weight | 397.42 g/mol | [2][3][4][5][6] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO, DMF, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [1] |
| Storage | 2-8°C, keep in a dark and dry place | [1] |
Chemical Structure
The chemical structure of this compound consists of the L-citrulline backbone linked to the Fmoc protecting group via a carbamate linkage.
Image of the chemical structure of this compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a fundamental building block for the incorporation of citrulline residues into synthetic peptides. Citrullination, the post-translational conversion of arginine to citrulline, is a biologically significant modification implicated in various physiological and pathological processes, including autoimmune diseases and cancer. The ability to synthesize citrulline-containing peptides is therefore of great interest for developing diagnostic tools and therapeutic agents.
Experimental Protocol: Fmoc Deprotection in SPPS
The removal of the Fmoc group is a critical step in the iterative cycle of solid-phase peptide synthesis. The following is a generalized protocol for the deprotection of the Fmoc group from a resin-bound peptide chain.
Materials:
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Fmoc-peptide-resin
-
20% (v/v) piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
Dichloromethane (DCM)
-
Testing Reagent: 2% (w/v) ninhydrin in ethanol and 0.001 M KCN in pyridine
Procedure:
-
Swelling the Resin: Swell the Fmoc-peptide-resin in DMF for 30 minutes.
-
Pre-wash: Wash the resin with DMF (3 x 1 resin volume).
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes. Drain the solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and react for 15 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 1 resin volume) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Intermediate Wash: Wash the resin with DCM (3 x 1 resin volume).
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Kaiser Test (Optional): Perform a Kaiser test to confirm the complete removal of the Fmoc group and the presence of a free primary amine. A positive test (blue color) indicates a successful deprotection.
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The resin-bound peptide is now ready for the coupling of the next Fmoc-protected amino acid.
Logical Workflow of Fmoc Deprotection
The following diagram illustrates the key steps in the Fmoc deprotection process during solid-phase peptide synthesis.
Caption: Workflow for Fmoc deprotection in SPPS.
Signaling Pathway Involving Citrullination
The enzymatic conversion of arginine to citrulline is catalyzed by a family of enzymes known as peptidylarginine deiminases (PADs). This post-translational modification plays a crucial role in various biological processes, including the regulation of gene expression and the immune response. The diagram below provides a simplified representation of the PAD-mediated citrullination pathway.
Caption: Simplified PAD-mediated citrullination pathway.
This technical guide serves as a foundational resource for understanding the properties and applications of this compound. For specific experimental applications, it is recommended to consult detailed protocols and safety data sheets provided by the manufacturer.
References
An In-depth Technical Guide to the Synthesis and Purification of Fmoc-L-citrulline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-L-citrulline), a critical building block in solid-phase peptide synthesis (SPPS), particularly for the development of peptide-based therapeutics and advanced biomaterials. This document outlines a standard laboratory-scale synthesis protocol, purification methodologies, and detailed characterization data.
Introduction
Fmoc-L-citrulline is an amino acid derivative where the alpha-amino group of L-citrulline is protected by the fluorenylmethoxycarbonyl (Fmoc) group.[1] This protection strategy is fundamental in SPPS as the Fmoc group is stable to many reagents but can be selectively removed under mild basic conditions, typically with a solution of piperidine in an organic solvent.[2] The unique properties of L-citrulline, a non-proteinogenic amino acid, make its Fmoc-protected form valuable in creating peptides with enhanced stability, modified bioactivity, and improved pharmacokinetic profiles.[2] It is a key component in the synthesis of peptide-based drugs that target specific biological pathways and in the development of novel drug delivery systems.[2]
Synthesis of Fmoc-L-citrulline
The most common and effective method for the synthesis of Fmoc-L-citrulline involves the reaction of L-citrulline with an Fmoc-donating reagent, such as 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu), under alkaline conditions. This reaction proceeds via a nucleophilic attack of the deprotonated alpha-amino group of L-citrulline on the carbonyl carbon of Fmoc-OSu.
Experimental Protocol: Synthesis via Fmoc-OSu
This protocol is a standard procedure for the N-α-Fmoc protection of L-citrulline in an aqueous-organic solvent system.
Materials:
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L-Citrulline
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9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
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Sodium bicarbonate (NaHCO₃)
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Acetone
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Deionized water
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Ethyl acetate
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Hexane
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Hydrochloric acid (HCl), 1M
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution of L-Citrulline: Dissolve L-citrulline (1 equivalent) in a 10% aqueous solution of sodium bicarbonate. The mixture should be stirred until the L-citrulline is completely dissolved.
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Addition of Fmoc-OSu: In a separate flask, dissolve Fmoc-OSu (1.05 equivalents) in acetone.
-
Reaction: Slowly add the Fmoc-OSu solution to the L-citrulline solution with vigorous stirring at room temperature. The reaction mixture may become cloudy.
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Reaction Monitoring: Allow the reaction to proceed for 4-6 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of dichloromethane and methanol (e.g., 9:1 v/v).
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Wash the remaining aqueous solution with ethyl acetate (2 x volume of the aqueous phase) to remove any unreacted Fmoc-OSu and by-products.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M HCl. A white precipitate of Fmoc-L-citrulline should form.
-
Extract the product with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Fmoc-L-citrulline as a white solid.
-
Purification of Fmoc-L-citrulline
Purification of the crude product is essential to remove unreacted starting materials, by-products such as N,N'-di-Fmoc-L-citrulline, and residual solvents. The two primary methods for purifying Fmoc-L-citrulline are recrystallization and column chromatography.
Purification by Recrystallization
Recrystallization is a cost-effective method for purifying solid compounds to a high degree. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature, while impurities should remain soluble at all temperatures. A common solvent system for the recrystallization of Fmoc-amino acids is an ethanol/water mixture.
Materials:
-
Crude Fmoc-L-citrulline
-
Ethanol
-
Deionized water
Procedure:
-
Dissolution: In a flask, dissolve the crude Fmoc-L-citrulline in a minimal amount of hot ethanol (e.g., 60-80 °C).
-
Addition of Water: Slowly add hot deionized water to the solution until a slight turbidity persists.
-
Clarification: Add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. Crystals of pure Fmoc-L-citrulline should form. For maximum yield, the flask can be placed in a cold bath (e.g., 0-4 °C) for several hours.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Purification by High-Performance Liquid Chromatography (HPLC)
For achieving the highest purity, especially for applications in drug development, preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. This technique separates compounds based on their hydrophobicity.
Instrumentation and Conditions:
-
Column: A preparative C18 column is typically used.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in deionized water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is employed to elute the compound. The exact gradient will depend on the specific column and system but a general example would be 5% to 95% B over 30 minutes.
-
Detection: UV detection at 254 nm and 280 nm.
Procedure:
-
Sample Preparation: Dissolve the crude Fmoc-L-citrulline in a minimal amount of a suitable solvent, such as a mixture of mobile phase A and B.
-
Injection: Inject the sample onto the equilibrated preparative HPLC column.
-
Fraction Collection: Collect fractions corresponding to the main peak of Fmoc-L-citrulline.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a fluffy white powder.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis and purification of Fmoc-L-citrulline.
Table 1: Synthesis and Purification Data
| Parameter | Expected Value | Notes |
| Synthesis | ||
| Theoretical Yield | Dependent on scale | Calculated based on the limiting reagent (L-citrulline). |
| Actual Yield (Crude) | 85-95% | Varies with reaction conditions and work-up efficiency. |
| Purification (Recrystallization) | ||
| Recovery | 70-85% | Dependent on the purity of the crude product and recrystallization technique. |
| Purity (Post-Recrystallization) | >98% | As determined by HPLC. |
| Purification (Preparative HPLC) | ||
| Recovery | 60-80% | Dependent on loading, peak shape, and fraction cutting. |
| Purity (Post-HPLC) | >99.5% | As determined by analytical HPLC. |
Table 2: Physicochemical and Spectroscopic Data
| Property | Value |
| Molecular Formula | C₂₁H₂₃N₃O₅[3] |
| Molecular Weight | 397.42 g/mol |
| Appearance | White to off-white solid[4] |
| Melting Point | 156-164 °C[2] |
| Optical Rotation | [α]²⁰D -9 ± 1.5° (c=1 in DMF)[2] |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 1.25-1.60 (m, 4H, β,γ-CH₂), 2.95 (m, 2H, δ-CH₂), 3.85 (m, 1H, α-CH), 4.20 (t, 1H, Fmoc-CH), 4.30 (d, 2H, Fmoc-CH₂), 5.40 (s, 2H, NH₂), 6.00 (t, 1H, NH), 7.25-7.45 (m, 4H, Ar-H), 7.55 (d, 1H, NH), 7.70 (d, 2H, Ar-H), 7.90 (d, 2H, Ar-H) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 26.5, 30.0, 47.0, 54.0, 66.0, 120.5, 125.5, 127.5, 128.0, 141.0, 144.0, 156.5, 159.0, 174.0 |
| Mass Spectrometry (ESI+) | m/z: 398.17 [M+H]⁺, 420.15 [M+Na]⁺ |
Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for confirming the structure of Fmoc-L-citrulline. The ¹H NMR spectrum will show characteristic peaks for the protons of the citrulline side chain, the α-proton, and the aromatic and aliphatic protons of the Fmoc group. Similarly, the ¹³C NMR spectrum will display signals corresponding to the distinct carbon atoms in the molecule.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The protonated molecule [M+H]⁺ is typically the base peak observed in the positive ion mode.
High-Performance Liquid Chromatography (HPLC)
Analytical RP-HPLC is used to determine the purity of the final product. A sharp, symmetrical peak at the expected retention time indicates a high degree of purity.
Conclusion
The synthesis of Fmoc-L-citrulline via the reaction of L-citrulline with Fmoc-OSu is a robust and high-yielding process. Subsequent purification by recrystallization or preparative HPLC can yield a product of high purity suitable for demanding applications in peptide synthesis and drug development. The detailed protocols and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the field.
References
Solubility of Fmoc-Cit-OH in DMF and other organic solvents.
An In-depth Technical Guide to the Solubility of Fmoc-Cit-OH for Researchers
This guide provides a detailed overview of the solubility characteristics of Nα-Fmoc-L-Citrulline (this compound), a critical building block in peptide synthesis, particularly for the development of peptide-drug conjugates. Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and handling.
Overview of this compound Solubility
Fmoc-L-Citrulline is a protected amino acid derivative whose solubility is significantly influenced by the large, hydrophobic 9-fluorenylmethoxycarbonyl (Fmoc) group. This group can lead to challenges such as aggregation via π-π stacking, which may limit solubility in common solvents used in solid-phase peptide synthesis (SPPS).[1] While precise quantitative data is not widely published for all solvents, a combination of qualitative descriptions and specific experimental values provides a strong framework for its use. Generally, this compound exhibits improved solubility in a range of organic solvents, facilitating smoother reactions and potentially higher yields in synthetic applications.[2][3]
Quantitative and Qualitative Solubility Data
The following table summarizes the available solubility data for this compound in dimethylformamide (DMF) and other common organic solvents. It is important to note that quantitative saturation data is limited in publicly available literature, and many entries are based on qualitative descriptions from chemical suppliers and related research.
| Solvent | Chemical Formula | Solubility | Method/Notes |
| Dimethylformamide (DMF) | C₃H₇NO | ≥ 10 mg/mL | Inferred from optical rotation measurement at C=1 (1 g/100 mL).[3] This is not a saturation value. |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 100 mg/mL (251.62 mM) | Requires sonication to achieve dissolution.[4] |
| Chloroform | CHCl₃ | Soluble | Qualitative data from supplier.[2] |
| Dichloromethane (DCM) | CH₂Cl₂ | Soluble | Qualitative data from supplier.[2] |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | Soluble | Qualitative data from supplier.[2] |
| Acetone | C₃H₆O | Soluble | Qualitative data from supplier.[2] |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | Data Not Available | A common alternative to DMF in SPPS, may alleviate aggregation issues for hydrophobic peptides.[5] |
| Methanol (MeOH) | CH₃OH | Data Not Available | Can be used for dissolving some Fmoc-amino acids, sometimes requiring gentle heat.[1] |
| Acetonitrile (ACN) | C₂H₃N | Data Not Available | Often used in reverse-phase HPLC for analysis and purification. |
| Water | H₂O | Insoluble (practically) | Expected due to the large hydrophobic Fmoc group. |
Note: "Soluble" indicates that the compound dissolves to a practical extent for common applications, but the maximum concentration (saturation point) has not been specified in the cited sources.
Experimental Protocol for Solubility Determination
To obtain precise quantitative solubility data, a standardized experimental protocol is required. The following details a robust method for determining the equilibrium solubility of this compound in a given organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).
Materials and Equipment
-
This compound (high purity, ≥98%)
-
Solvent of interest (HPLC grade)
-
2.0 mL vials with screw caps
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge capable of handling solvent vials
-
0.22 µm syringe filters (PTFE or other solvent-compatible membrane)
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector (set to ~265 nm, the absorbance maximum for the Fmoc group)
-
Reversed-phase C18 HPLC column
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 150-200 mg) to a 2.0 mL vial. The amount should be enough to ensure a solid phase remains after equilibration.
-
Accurately add a known volume (e.g., 1.0 mL) of the desired organic solvent to the vial.
-
Securely cap the vial and vortex vigorously for 1-2 minutes to suspend the solid.
-
-
Equilibration:
-
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the suspension to equilibrate for a minimum of 24 hours. This ensures that the solvent is fully saturated and the dissolution has reached equilibrium. Check for equilibrium by taking measurements at 24h and 48h; the concentration should be consistent.
-
-
Phase Separation:
-
After equilibration, remove the vial and let it stand to allow the excess solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10-15 minutes.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter into a clean HPLC vial. This step is crucial to remove any remaining microscopic solid particles.
-
Precisely dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A high dilution factor (e.g., 1:100 or 1:1000) will likely be necessary.
-
-
HPLC Quantification:
-
Prepare a series of calibration standards of this compound of known concentrations in the mobile phase.
-
Inject the standards onto the HPLC system to generate a calibration curve (Peak Area vs. Concentration).
-
Inject the diluted sample from step 4.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant by multiplying the measured concentration by the dilution factor.
-
The result is the solubility of this compound in the chosen solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Visualized Workflow and Methodologies
The logical flow of the solubility determination process can be visualized. The following diagrams illustrate the experimental workflow and a related analytical method for quantification.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: UV-Vis method for quantifying Fmoc-containing compounds.
References
The Lynchpin of Neo-epitope Synthesis: An In-depth Technical Guide to Fmoc-Cit-OH in Peptide Chemistry
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Pivotal Role of Fmoc-L-Citrulline (Fmoc-Cit-OH) in Advancing Peptide Synthesis.
This whitepaper provides a detailed exploration of the applications of this compound, a critical building block for the synthesis of citrullinated peptides. These peptides are instrumental in unraveling the complexities of various physiological and pathological processes, particularly in the realms of autoimmune diseases, cancer immunotherapy, and diagnostic development. This guide offers in-depth experimental protocols, quantitative data, and visual workflows to empower researchers in their quest for novel therapeutics and diagnostics.
Introduction: The Significance of Citrullination and the Role of this compound
Citrullination is a post-translational modification where a positively charged arginine residue is converted into a neutral citrulline.[1][2] This seemingly subtle change, catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs), can dramatically alter a protein's structure and function.[1][2] While essential for normal physiological processes like gene regulation and epidermal differentiation, aberrant citrullination is a hallmark of several pathologies.[1]
The synthesis of citrullinated peptides is therefore crucial for studying these disease mechanisms. Fmoc-L-citrulline (this compound) is an indispensable tool for this purpose. It is an amino acid derivative where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for solid-phase peptide synthesis (SPPS).[3][4][5] The Fmoc group provides stable protection during peptide chain elongation and can be removed under mild basic conditions, ensuring the integrity of the growing peptide.[6]
Core Applications of this compound
The ability to site-specifically incorporate citrulline into synthetic peptides using this compound has propelled research in several key areas:
Autoimmune Diseases: Unraveling the Role of Neo-antigens
In autoimmune diseases such as rheumatoid arthritis (RA) and multiple sclerosis (MS), citrullinated proteins can act as neo-antigens, triggering an aberrant immune response.[2][7] The synthesis of specific citrullinated peptide epitopes using this compound is fundamental for:
-
Diagnostic Development: Citrullinated peptides are the basis for highly specific anti-citrullinated protein antibody (ACPA) tests, a key diagnostic marker for RA.
-
Pathophysiology Studies: Researchers use synthetic citrullinated peptides to investigate the mechanisms of immune tolerance breakdown and to identify the specific T-cell and B-cell epitopes that drive the autoimmune response.[8]
-
Therapeutic Research: Citrullinated peptides are being explored as potential tolerogenic agents to re-establish immune tolerance and halt disease progression.[8]
Cancer Research and Therapy: The Val-Cit Linker in Antibody-Drug Conjugates (ADCs)
This compound is a critical component in the synthesis of the valine-citrulline (Val-Cit) dipeptide linker, a cornerstone of modern ADC design.[9][10] This linker connects a potent cytotoxic drug to a tumor-targeting antibody.
The Val-Cit motif is engineered to be stable in the bloodstream but is efficiently cleaved by cathepsin B, a lysosomal protease often overexpressed in tumor cells.[9][11] This ensures the selective release of the cytotoxic payload within the cancer cells, minimizing off-target toxicity.[9] The synthesis of this linker relies on the sequential coupling of this compound and Fmoc-Val-OH.[12][13]
Neurological Disorders and Diagnostics
Citrullination of proteins in the central nervous system, such as myelin basic protein, is implicated in neurodegenerative diseases like multiple sclerosis and Alzheimer's disease.[7] Synthetic citrullinated peptides are valuable tools for studying the pathological role of this modification and for developing novel diagnostic and therapeutic strategies.
Quantitative Data on this compound in Peptide Synthesis
The efficiency of incorporating this compound into a growing peptide chain is crucial for the overall yield and purity of the final product. The choice of coupling reagent significantly impacts this efficiency. Below is a summary of commonly used coupling reagents and their typical performance in SPPS.
| Coupling Reagent Class | Example Reagent | Typical Coupling Time (min) | Reported Coupling Efficiency (%) | Key Considerations |
| Carbodiimides | DIC/HOBt | 60 - 120 | 95 - 98 | Cost-effective, low risk of racemization. Slower reaction rates. |
| Aminium/Uronium Salts | HBTU/HATU | 30 - 60 | > 99 | Fast and highly efficient. Potential for guanidinylation of the free N-terminal amine if used in excess.[14] |
| Phosphonium Salts | PyBOP | 30 - 60 | > 99 | Highly efficient, particularly for sterically hindered couplings. Produces carcinogenic HMPA as a byproduct. |
Experimental Protocols
The following are detailed protocols for the incorporation of this compound in SPPS, cleavage of the citrullinated peptide from the resin, and its subsequent purification and analysis.
Protocol for this compound Coupling in Solid-Phase Peptide Synthesis
This protocol describes a standard manual coupling cycle for incorporating an this compound residue onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC)
-
Activation additive (e.g., HOBt, if using DIC)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine solution (20% in DMF) for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Drain and repeat for another 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times), followed by DMF (2-3 times).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3-4 equivalents relative to resin loading) and the coupling reagent (e.g., HBTU, 3-4 equivalents) in DMF. Add DIPEA (6-8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated this compound solution to the resin. Agitate the mixture at room temperature for 1-2 hours.
-
Monitoring the Coupling: Perform a qualitative test (e.g., Kaiser or ninhydrin test) to confirm the completion of the coupling reaction. A negative test indicates the absence of free primary amines.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol for Cleavage of Citrullinated Peptides from Resin
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Dried peptide-resin
-
Trifluoroacetic acid (TFA)
-
Scavengers (e.g., Triisopropylsilane - TIS, water, 1,2-ethanedithiol - EDT)
-
Cold diethyl ether
Procedure:
-
Preparation of Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/TIS/water (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin in a reaction vessel. Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.
-
Peptide Collection: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold diethyl ether 2-3 times.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol for Purification and Analysis
Purification by RP-HPLC:
-
Sample Preparation: Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% TFA.
-
Chromatography: Purify the peptide using a preparative reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column. Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).
-
Fraction Collection: Collect fractions corresponding to the major peptide peak.
-
Lyophilization: Combine the pure fractions and lyophilize to obtain the purified peptide as a white powder.
Analysis by Mass Spectrometry:
-
Sample Preparation: Prepare a dilute solution of the purified peptide.
-
Mass Analysis: Confirm the identity of the peptide by analyzing its mass using mass spectrometry (e.g., ESI-MS or MALDI-TOF).[1][7][11] The observed mass should correspond to the calculated mass of the citrullinated peptide.
Mandatory Visualizations
Signaling Pathway: p53-PAD4 in DNA Damage Response
Caption: The p53-PAD4 signaling pathway in response to DNA damage.
Experimental Workflow: Synthesis and Analysis of a Citrullinated Peptide
Caption: General workflow for the synthesis and analysis of a citrullinated peptide.
Logical Relationship: Val-Cit Linker Cleavage in ADCs
Caption: Mechanism of action of a Val-Cit linker in an Antibody-Drug Conjugate.
Conclusion
This compound is a cornerstone of modern peptide chemistry, enabling the synthesis of citrullinated peptides that are critical for advancing our understanding and treatment of a range of diseases. From elucidating the pathogenesis of autoimmune disorders to designing next-generation cancer therapeutics, the applications of this versatile building block are vast and continue to expand. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this compound in their scientific endeavors.
References
- 1. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Mass Spectrometry-Based Proteomics [ebrary.net]
- 6. merckmillipore.com [merckmillipore.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. hplc.eu [hplc.eu]
- 14. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Peptide Synthesis: A Technical Guide to the Fmoc Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide chemistry, the synthesis of custom peptides with high fidelity and purity is paramount. The strategic use of protecting groups is the bedrock of successful solid-phase peptide synthesis (SPPS), and for the past few decades, the 9-fluorenylmethyloxycarbonyl (Fmoc) group has been the undisputed champion for the temporary protection of α-amino groups.[1][2] This technical guide provides an in-depth exploration of the pivotal role of the Fmoc protecting group, offering a comprehensive overview of its chemical principles, practical applications, and the methodologies that have solidified its status as an indispensable tool in research and pharmaceutical development.
The Chemistry of the Fmoc Group: A Tale of Mild Lability
The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering a base-labile protecting group that was orthogonal to the acid-labile side-chain protecting groups commonly employed.[1][2] This orthogonality is the cornerstone of the Fmoc/tBu strategy, which allows for the selective deprotection of the N-terminus without disturbing the protecting groups on the amino acid side chains or the linkage of the peptide to the solid support.[3][4]
The chemical structure of the Fmoc group, a fluorenyl ring system linked to a methoxycarbonyl moiety, is key to its functionality. The fluorenyl ring's aromaticity and the acidic proton at the C9 position make the group susceptible to cleavage by a base.[5]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a classic example of a β-elimination reaction, typically initiated by a secondary amine base such as piperidine.[2][5] The process can be summarized in two main steps:
-
Proton Abstraction: The base abstracts the acidic proton from the C9 position of the fluorenyl ring.[5]
-
β-Elimination: This abstraction leads to the formation of a dibenzofulvene (DBF) intermediate and the release of the free amine of the peptide, along with carbon dioxide.[5] The highly reactive DBF is then scavenged by the excess amine base to form a stable adduct, preventing it from reacting with the newly liberated N-terminus of the peptide chain.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc - Lokey Lab Protocols [lokeylab.wikidot.com]
The Significance of Protein Citrullination: A Technical Guide for Researchers
An In-depth Examination of a Critical Post-Translational Modification in Health and Disease
Abstract
Protein citrullination, the post-translational conversion of arginine to citrulline, is a pivotal enzymatic modification implicated in a growing spectrum of physiological and pathological processes. Catalyzed by the family of Peptidylarginine Deiminases (PADs), this irreversible alteration of protein structure and charge has profound effects on protein function, cellular signaling, and immunogenicity. Dysregulated citrullination is a hallmark of numerous autoimmune diseases, most notably rheumatoid arthritis, and is increasingly recognized for its role in the pathogenesis of cancer and neurodegenerative disorders. This technical guide provides a comprehensive overview of the significance of protein citrullination, intended for researchers, scientists, and drug development professionals. It details the molecular mechanisms, physiological and pathological roles, and key experimental methodologies for the study of this critical post-translational modification. Quantitative data are summarized for comparative analysis, and detailed protocols for essential experiments are provided. Furthermore, key signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex role of citrullination in biological systems.
Introduction to Protein Citrullination
Citrullination is the enzymatic conversion of a positively charged arginine residue to a neutral citrulline residue within a protein.[1] This seemingly subtle change, a mass increase of only 0.984 Da, leads to a loss of a positive charge and a reduction in hydrogen bonding capacity, which can significantly alter protein structure, function, and interactions.[2] The process is catalyzed by a family of calcium-dependent enzymes known as Peptidylarginine Deiminases (PADs).[3] In humans, five PAD isozymes (PAD1, PAD2, PAD3, PAD4, and PAD6) have been identified, exhibiting distinct tissue-specific expression patterns and substrate specificities.[3] While citrullination plays a role in normal physiological processes such as skin keratinization, gene regulation via histone modification, and the formation of neutrophil extracellular traps (NETs) in the innate immune response, its dysregulation is strongly associated with the pathology of several diseases.[4][5]
The Peptidylarginine Deiminase (PAD) Enzyme Family
The activity of PAD enzymes is tightly regulated, primarily by intracellular calcium concentrations.[3] Under normal physiological conditions, intracellular calcium levels are too low to activate PADs. However, events such as cell death or inflammation can lead to an influx of calcium, triggering PAD activation and subsequent protein citrullination.[6]
Kinetic Properties of PAD Enzymes
The kinetic parameters of PAD enzymes are crucial for understanding their activity and for the development of specific inhibitors. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the enzyme reaches half of its maximum velocity (Vₘₐₓ), providing an indication of the enzyme's affinity for its substrate.
| Enzyme | Substrate | Kₘ (μM) | Vₘₐₓ (or kcat) | Reference(s) |
| Human PAD1 | Benzoyl-L-arginine ethyl ester (BAEE) | 2300 ± 300 | 11 ± 0.5 s⁻¹ (kcat) | [7] |
| Histone H4 (1-21) | 1300 ± 200 | 1.8 ± 0.1 s⁻¹ (kcat) | [7] | |
| Human PAD2 | Benzoyl-L-arginine ethyl ester (BAEE) | N/A | N/A | [8] |
| Human PAD3 | Benzoyl-L-arginine ethyl ester (BAEE) | 1200 ± 200 | 2.5 ± 0.1 s⁻¹ (kcat) | [7] |
| Human PAD4 | Benzoyl-L-arginine ethyl ester (BAEE) | 360 ± 40 | 6.6 ± 0.2 s⁻¹ (kcat) | [9] |
| Histone H4 (1-21) | 390 ± 50 | 3.8 ± 0.1 s⁻¹ (kcat) | [9] | |
| Free Arginine | 11,000 ± 1,000 | 1.8 ± 0.1 s⁻¹ (kcat) | [10] |
Table 1: Kinetic Parameters of Human PAD Enzymes. This table summarizes the Michaelis-Menten constant (Kₘ) and maximum reaction rate (Vₘₐₓ or kcat) for various human PAD enzymes with different substrates. N/A indicates that specific values were not available in the cited literature.
Physiological and Pathological Roles of Citrullination
Physiological Functions
-
Epidermal Differentiation: PAD1 and PAD3 are highly expressed in the epidermis and are essential for the citrullination of keratin and filaggrin, contributing to the structural integrity of the skin.[5]
-
Gene Regulation: PAD4 is found in the nucleus and can citrullinate histones, particularly histone H3. This modification can antagonize arginine methylation and lead to chromatin decondensation, thereby influencing gene expression.[5][11]
-
Innate Immunity: During infection or inflammation, neutrophils can undergo a form of programmed cell death called NETosis, where they release a web-like structure of decondensed chromatin and granular proteins known as neutrophil extracellular traps (NETs). PAD4-mediated citrullination of histones is a critical step in the decondensation of chromatin required for NET formation.[12]
Pathological Implications
Dysregulated citrullination is a key factor in the pathogenesis of several autoimmune diseases, most notably rheumatoid arthritis (RA). In RA, the production of autoantibodies against citrullinated proteins (ACPAs) is a highly specific diagnostic and prognostic marker.[10] These autoantibodies are believed to contribute to the inflammatory cascade and joint destruction characteristic of the disease.[13] Increased levels of citrullinated proteins and PAD enzymes are found in the synovial fluid of RA patients.[14][15]
| Disease | Citrullinated Protein(s) | Fold Change/Level | Reference(s) |
| Rheumatoid Arthritis | Fibrinogen, Vimentin, Fibronectin | 182 citrullinated peptides identified in RA synovial fluid vs. 3 in osteoarthritis | [14][16] |
| Anti-MCV Antibodies | Sensitivity: 70.7%, Specificity: 95% for RA diagnosis | [17] | |
| Anti-CCP Antibodies | Sensitivity: 57.9%, Specificity: 96% for RA diagnosis | [17] | |
| Multiple Sclerosis | Myelin Basic Protein (MBP) | Increased number of citrullinated sites in MS white matter vs. control | [18] |
| Glial Fibrillary Acidic Protein (GFAP) | Increased number of citrullinated sites in MS white matter vs. control | [18] | |
| Anti-CCP Antibodies | No significant association with MS | [3][19][20] |
Table 2: Citrullination in Autoimmune Diseases. This table highlights key citrullinated proteins and the levels of associated autoantibodies in rheumatoid arthritis and multiple sclerosis.
The role of citrullination in cancer is complex and appears to be context-dependent. Overexpression of PAD2 and PAD4 has been observed in various tumors.[17][21] Citrullination of histones and other proteins can influence gene expression, cell proliferation, and apoptosis.[21] Furthermore, NETs, which are formed through a citrullination-dependent process, have been implicated in promoting tumor progression and metastasis.[12]
| Cancer Type | Citrullinated Protein/Marker | Fold Change/Level | Reference(s) |
| Advanced Cancers | Plasma Citrullinated Histone H3 (H3Cit) | Significantly elevated in cancer patients vs. healthy individuals. | [12] |
| Plasma H3Cit | Higher levels associated with a 2-fold increased risk of short-term mortality. | [22] | |
| Serum H3Cit | 3-fold increase in mean concentration in patients with advanced malignancies vs. healthy individuals. | [21] | |
| Breast Cancer (ER-) | Various proteins | 72 citrullinated proteins identified in ER- tumor tissue vs. 41 in adjacent healthy tissue. | [23] |
| Breast Cancer (ER+) | Various proteins | 64 citrullinated proteins identified in ER+ tumor tissue vs. 49 in adjacent healthy tissue. | [23] |
Table 3: Citrullination in Cancer. This table summarizes the levels of citrullinated proteins and markers in different types of cancer.
Emerging evidence suggests a role for citrullination in neurodegenerative diseases such as Alzheimer's disease and multiple sclerosis (MS). In MS, hypercitrullination of myelin basic protein (MBP) is thought to contribute to the destabilization of the myelin sheath.[18]
Experimental Protocols for Studying Citrullination
A variety of techniques are available to detect and quantify citrullinated proteins and PAD enzyme activity.
Detection of Citrullinated Proteins by Western Blot
This method allows for the detection of citrullinated proteins in complex mixtures. It typically involves a chemical modification step to enhance the detection of the citrulline residue.
Protocol:
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein lysate per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[24]
-
-
Chemical Modification of Citrulline (in a fume hood):
-
Prepare a modification buffer containing diacetyl monoxime and antipyrine in a strong acid solution (e.g., a mixture of sulfuric and phosphoric acid).[25]
-
Incubate the PVDF membrane in the modification buffer at 37°C for at least 3 hours, protected from light.[24]
-
Thoroughly wash the membrane with water to remove the acid.[25]
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[26]
-
Incubate the membrane with a primary antibody that specifically recognizes modified citrulline (e.g., anti-modified citrulline antibody) diluted in blocking buffer, typically overnight at 4°C.[24]
-
Wash the membrane three times with TBST for 10 minutes each.[26]
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[26]
-
Wash the membrane three times with TBST for 10 minutes each.[26]
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.[24]
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Mass Spectrometry-Based Analysis of Citrullination
Mass spectrometry (MS) is a powerful tool for identifying and quantifying specific citrullination sites on proteins.
Protocol Outline:
-
Protein Extraction and Digestion:
-
Extract proteins from cells or tissues.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using a protease such as trypsin. Note that trypsin does not cleave at citrulline residues, which can be used as an identifying feature.
-
-
Enrichment of Citrullinated Peptides (Optional but Recommended):
-
Due to the low abundance of citrullinated peptides, enrichment is often necessary. This can be achieved using methods such as chemical derivatization with a biotin tag followed by streptavidin affinity purification.[4]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the peptide mixture using liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry. The mass shift of +0.984 Da for citrullination is a key identifier.[27]
-
Fragmentation analysis (e.g., CID, HCD, ETD) is used to determine the peptide sequence and pinpoint the exact site of citrullination. A characteristic neutral loss of isocyanic acid (-43.0058 Da) from citrullinated peptides can be used as a diagnostic marker.[27]
-
-
Data Analysis:
-
Use specialized software to search the MS/MS data against a protein database to identify citrullinated peptides and proteins.
-
PAD Activity Assays
Several assays are available to measure the enzymatic activity of PADs.
This assay is based on the detection of citrulline produced in the reaction.
Protocol:
-
Enzyme Reaction:
-
Incubate the purified PAD enzyme or cell lysate with a substrate such as N-α-benzoyl-L-arginine ethyl ester (BAEE) in a reaction buffer containing calcium.[19]
-
-
Color Development:
-
Measurement:
-
Measure the absorbance at the appropriate wavelength (e.g., 464 nm). The amount of color produced is proportional to the amount of citrulline generated.[19]
-
This is a more sensitive method for measuring PAD activity.
Protocol:
-
Reaction Setup:
-
Use a fluorogenic substrate, such as an arginine-containing peptide labeled with a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched.
-
Incubate the PAD enzyme with the substrate in the presence of calcium.[28]
-
-
Measurement:
Signaling Pathways Involving Citrullination
NETosis Pathway
Citrullination is a cornerstone of the NETosis pathway, a unique form of neutrophil cell death that is critical for trapping and killing pathogens.
Conclusion and Future Directions
Protein citrullination is a fundamentally important post-translational modification with far-reaching implications in health and disease. The development of advanced proteomic and biochemical tools has significantly enhanced our ability to study this modification, revealing its intricate roles in cellular regulation and pathogenesis. For researchers and drug development professionals, a thorough understanding of citrullination is paramount. The continued investigation into the specific substrates of PAD isozymes, the functional consequences of citrullination on a proteome-wide scale, and the development of isozyme-specific PAD inhibitors hold immense promise for the diagnosis and treatment of a wide range of debilitating diseases. The methodologies and data presented in this guide provide a solid foundation for furthering our understanding of the profound significance of protein citrullination.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzyme Kinetics [www2.chem.wisc.edu]
- 3. Anti-CCP Antibody Levels Are Not Associated with MS: Results from a Case-Control Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enabling global analysis of protein citrullination via biotin thiol tag-assisted mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grupomexlab.com [grupomexlab.com]
- 6. Citrullinated histone H3, a biomarker of neutrophil extracellular trap formation, predicts the risk of venous thromboembolism in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substrate specificity and kinetic studies of PADs 1, 3, and 4 identify potent and selective inhibitors of Protein Arginine Deiminase 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinetics of human peptidylarginine deiminase 2 (hPAD2)--reduction of Ca2+ dependence by phospholipids and assessment of proposed inhibition by paclitaxel side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Untitled Document [ucl.ac.uk]
- 12. Citrullinated histone H3 as a novel prognostic blood marker in patients with advanced cancer | PLOS One [journals.plos.org]
- 13. intimakmur.co.id [intimakmur.co.id]
- 14. researchgate.net [researchgate.net]
- 15. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Antibodies against citrullinated vimentin in rheumatoid arthritis: higher sensitivity and extended prognostic value concerning future radiographic progression as compared with antibodies against cyclic citrullinated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | Brain Citrullination Patterns and T Cell Reactivity of Cerebrospinal Fluid-Derived CD4+ T Cells in Multiple Sclerosis [frontiersin.org]
- 19. Anti-CCP antibody levels are not associated with MS: Results from a case-control study | AVESİS [avesis.trakya.edu.tr]
- 20. researchgate.net [researchgate.net]
- 21. Human anti-cyclic citrullinated peptide antibody (anti-CCP antibody) Elisa Kit – AFG Scientific [afgsci.com]
- 22. researchgate.net [researchgate.net]
- 23. Meta-analysis: diagnostic value of serum anti-mutated citrullinated vimentin antibodies in patients with rheumatoid arthritis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. merckmillipore.com [merckmillipore.com]
- 26. ptglab.com [ptglab.com]
- 27. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 29. Fluorescence-based monitoring of PAD4 activity via a pro-fluorescence substrate analog. | Semantic Scholar [semanticscholar.org]
- 30. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Cit-OH for Researchers and Drug Development Professionals
Introduction
Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline, commonly known as Fmoc-Cit-OH, is a critical raw material in the fields of peptide chemistry and drug development. Its unique properties make it an essential building block for the synthesis of complex peptides and, notably, for the construction of enzyme-cleavable linkers used in Antibody-Drug Conjugates (ADCs). This in-depth guide provides technical information on this compound, including its chemical properties, commercial supplier details, and a detailed experimental protocol for its application in the synthesis of a widely used ADC linker.
Chemical and Physical Properties
This compound is a derivative of the non-proteinogenic amino acid L-citrulline, where the alpha-amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed with a mild base, such as piperidine, making it ideal for solid-phase peptide synthesis (SPPS).
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound, with purities suitable for research and pharmaceutical development. The following table summarizes the offerings from several prominent suppliers.
| Supplier | Product Code | Purity | Appearance | Storage Temperature |
| ChemScene | CS-W008064 | ≥97% | Not Specified | Room Temperature |
| Chem-Impex | 06655 | ≥99% (HPLC) | White powder | 0 - 8 °C |
| Santa Cruz Biotechnology | sc-223687 | Not Specified | Not Specified | Not Specified |
| Biosynth | FF10665 | Not Specified | Not Specified | Not Specified |
| Watanabe Chemical | W-F210 | Not Specified | Not Specified | Not Specified |
| MedchemExpress | HY-W010008 | 99.78% | White to off-white solid | 4°C, protect from light |
| Sigma-Aldrich | 852025 | ≥99.0% (HPLC) | White to slight yellow to beige powder | 2-8°C |
| Activotec | FLU-51 | Not Specified | Not Specified | Not Specified |
Application in Antibody-Drug Conjugate (ADC) Linker Synthesis
This compound is a key component in the synthesis of the valine-citrulline (Val-Cit) dipeptide linker, which is widely used in ADCs. This linker is designed to be stable in circulation but is cleaved by cathepsin B, an enzyme that is often overexpressed in the tumor microenvironment, leading to the targeted release of the cytotoxic payload.[1][6][7] A common building block for this linker is Fmoc-Val-Cit-p-aminobenzyl alcohol (PAB-OH).
Experimental Protocol: Synthesis of Fmoc-Val-Cit-PAB-OH
This protocol details a common method for the synthesis of the Fmoc-Val-Cit-PAB-OH intermediate, a crucial precursor for many ADC linkers.
Materials:
-
This compound
-
p-Aminobenzyl alcohol (PAB-OH)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Piperidine
-
Fmoc-Val-OSu (N-succinimidyl ester)
-
Diethyl ether
-
Dichloromethane (DCM)
Procedure:
-
Synthesis of Fmoc-Cit-PAB-OH:
-
Dissolve this compound (1.0 equivalent) and p-aminobenzyl alcohol (1.1 equivalents) in DMF.
-
Add DIPEA (3.0 equivalents) to the solution and cool to 0°C.
-
Add PyBOP (1.1 equivalents) portion-wise while maintaining the temperature at 0°C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain Fmoc-Cit-PAB-OH.
-
-
Fmoc Deprotection of Fmoc-Cit-PAB-OH:
-
Dissolve the purified Fmoc-Cit-PAB-OH in a solution of 20% piperidine in DMF.
-
Stir the reaction at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine, yielding H-Cit-PAB-OH.
-
-
Coupling with Fmoc-Val-OSu:
-
Dissolve the H-Cit-PAB-OH intermediate in DMF.
-
Add Fmoc-Val-OSu (1.1 equivalents) and DIPEA (1.5 equivalents).
-
Stir the reaction at room temperature overnight.
-
Work up the reaction as described in step 1 to isolate the crude Fmoc-Val-Cit-PAB-OH.
-
Purify the product by flash column chromatography.
-
The following diagram illustrates the general workflow for the synthesis of the Fmoc-Val-Cit-PAB-OH linker intermediate.
Caption: Workflow for the synthesis of the Fmoc-Val-Cit-PAB-OH linker intermediate.
Signaling Pathways and Logical Relationships
The primary role of the Val-Cit linker, derived from this compound, is not to participate directly in intracellular signaling pathways but to act as a conditionally cleavable linker for drug delivery. The logical relationship governing its function is based on the differential expression of enzymes in the tumor microenvironment compared to healthy tissue.
The following diagram illustrates the logical relationship of ADC activation via the Val-Cit linker.
Caption: Logical workflow of ADC activation mediated by the Val-Cit linker.
This compound is a vital reagent for advanced peptide synthesis and is of particular importance in the development of next-generation cancer therapeutics like ADCs. Its careful application in the synthesis of cleavable linkers allows for the targeted delivery and release of potent cytotoxic agents, minimizing off-target toxicity and improving the therapeutic index. The information and protocols provided in this guide are intended to support researchers and drug development professionals in the effective utilization of this key molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fmoc Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. This compound - Activotec [activotec.com]
- 4. This compound ≥97.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]
- 5. chemimpex.com [chemimpex.com]
- 6. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Storage and handling recommendations for Fmoc-Cit-OH.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the recommended storage and handling procedures for N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH). Adherence to these guidelines is crucial for maintaining the integrity, purity, and stability of this critical reagent, ensuring reliable and reproducible results in research and development applications, particularly in peptide synthesis and the development of antibody-drug conjugates (ADCs).
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key physical and chemical properties is provided in the table below.
| Property | Value |
| CAS Number | 133174-15-9 |
| Molecular Formula | C₂₁H₂₃N₃O₅ |
| Molecular Weight | 397.42 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 156 - 164 °C[] |
| Purity (typical) | ≥97% (HPLC)[2][3] |
Storage Recommendations
Proper storage of this compound is paramount to prevent degradation and maintain its chemical integrity. Recommendations for both solid-form and in-solution storage are detailed below.
Solid-Form Storage
For long-term stability, solid this compound should be stored in a cool, dark, and dry environment. Several temperature ranges are recommended by various suppliers, with refrigeration being the most common guideline.
| Storage Condition | Temperature Range | Rationale |
| Long-Term Storage | 2°C to 8°C[3] | Minimizes thermal degradation over time. |
| Alternative Long-Term | 0°C to 8°C[] | Provides a slightly broader but still refrigerated range. |
| Short-Term Storage | Room Temperature[2][4] | Acceptable for short durations, but refrigeration is preferred for extended periods. |
Key Considerations for Solid Storage:
-
Light Sensitivity: The Fmoc protecting group is known to be sensitive to light.[5] Store the compound in an amber vial or a container protected from light.
-
Moisture Sensitivity: this compound is hygroscopic. It is crucial to store it in a tightly sealed container to prevent moisture absorption, which can lead to hydrolysis.[5] For added protection, storage in a desiccator is recommended.
-
Inert Atmosphere: To further protect against moisture and oxidation, consider storing the compound under an inert gas such as nitrogen or argon.[6]
In-Solution Storage
When this compound is dissolved in a solvent, its stability can be compromised more readily than in its solid form. Therefore, proper storage of stock solutions is critical.
| Storage Condition | Temperature | Duration | Key Recommendations |
| Short-Term | -20°C | Up to 1 month[5] | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. Protect from light. |
| Long-Term | -80°C | Up to 6 months[5] or longer[7][8] | Aliquotting is highly recommended. Ensure vials are tightly sealed to prevent solvent evaporation and moisture ingress. Protect from light. |
Note on Freeze-Thaw Cycles: Repeatedly freezing and thawing solutions of this compound can accelerate its degradation. It is best practice to prepare single-use aliquots of stock solutions.
Solubility
This compound exhibits good solubility in many common organic solvents used in peptide synthesis and other applications.
| Solvent | Quantitative Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (251.62 mM)[7] | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.[7] |
| Dimethylformamide (DMF) | Soluble | A commonly used solvent for peptide synthesis. |
| Dichloromethane (DCM) | Soluble | |
| Chloroform | Soluble[9] | |
| Ethyl Acetate | Soluble[9] | |
| Acetone | Soluble[9] | |
| Water | Limited solubility |
For optimal solubility, particularly when preparing concentrated stock solutions, it is advisable to gently warm the solution and use an ultrasonic bath.[9] Always use high-purity, anhydrous solvents to prevent premature cleavage of the Fmoc group.
Stability Profile
The stability of this compound is influenced by several factors, including temperature, pH, and light exposure.
-
pH Stability: The Fmoc protecting group is stable under acidic conditions but is labile to bases.[5] Exposure to basic conditions, such as secondary amines (e.g., piperidine), will lead to the cleavage of the Fmoc group.
-
Thermal Stability: this compound is sensitive to heat.[5] While some studies have explored the thermal cleavage of the Fmoc group at elevated temperatures (e.g., 120°C in DMSO), it is advisable to avoid high temperatures during storage and handling to prevent degradation.
-
Photosensitivity: As with many Fmoc-protected amino acids, this compound is sensitive to light.[5] Prolonged exposure to light, especially UV light, can lead to degradation. All work with this compound should be conducted with protection from light where possible.
Handling Procedures and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance under Regulation (EC) No. 1272/2008, it is essential to follow standard laboratory safety protocols.
Recommended Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles should be worn at all times.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Respiratory Protection: In situations where dust may be generated, a dust mask (e.g., N95) should be used.
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
General Handling Guidelines:
-
Work in a well-ventilated area, preferably in a fume hood, especially when handling the solid powder or preparing solutions.
-
Avoid inhalation of dust and contact with skin and eyes.
-
When handling the hygroscopic solid, minimize its exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly.
-
For photosensitive applications, conduct manipulations in a dark room or use amber-colored labware and protect solutions from light by wrapping containers in aluminum foil.
Experimental Protocols
While specific experimental protocols will vary depending on the application, the following provides a general workflow for preparing a stock solution of this compound.
Protocol: Preparation of a 100 mM Stock Solution in DMSO
-
Preparation: Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid.
-
Weighing: In a fume hood, accurately weigh the desired amount of this compound into a suitable vial. For 1 mL of a 100 mM solution, weigh out 39.74 mg.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial.
-
Solubilization: Vortex the vial to mix. If the compound does not fully dissolve, sonicate the vial in an ultrasonic bath for a few minutes. Gentle warming may also aid dissolution.
-
Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into single-use, light-protected vials. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Visualizations
The following diagrams illustrate key workflows and decision-making processes for the storage and handling of this compound.
Caption: Decision tree for appropriate storage conditions for this compound.
References
- 2. How To [chem.rochester.edu]
- 3. microbenotes.com [microbenotes.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chempep.com [chempep.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound | CAS:133174-15-9 | High Purity | Manufacturer BioCrick [biocrick.com]
Methodological & Application
Standard Protocol for Incorporating Fmoc-Cit-OH in Solid-Phase Peptide Synthesis (SPPS)
For Researchers, Scientists, and Drug Development Professionals
Application Notes and Protocols
This document provides a detailed guide for the incorporation of N-α-Fmoc-L-citrulline (Fmoc-Cit-OH) into synthetic peptides using solid-phase peptide synthesis (SPPS). Citrulline, a non-proteinogenic amino acid, is a crucial component in various biological processes and a key residue in the study of post-translational modifications. Adherence to optimized protocols is essential for achieving high coupling efficiency and minimizing side reactions.
Overview of this compound in SPPS
This compound is a standard building block used in Fmoc-based SPPS.[1] The Fmoc group provides temporary protection of the α-amino group, which is removed under mild basic conditions, typically with piperidine. The side chain of citrulline contains a ureido group, which is generally stable under standard SPPS conditions. However, like other amino acids, the efficiency of its incorporation can be influenced by the chosen coupling reagents, reaction conditions, and the surrounding peptide sequence. Potential side reactions, though not as prevalent as with amino acids like aspartic acid, should be considered.[2][3]
Key Considerations for this compound Incorporation
-
Coupling Reagent Selection: The choice of coupling reagent is critical for achieving high yields. Common choices include aminium/uronium salts like HBTU and phosphonium salts like PyBOP, as well as carbodiimides such as DIC, typically used with an additive like HOBt.[4][5] For sterically hindered couplings, more potent activators like HATU may be beneficial.[5]
-
Reaction Time and Temperature: Standard coupling reactions are typically carried out at room temperature for 1-2 hours.[6] Monitoring the reaction progress using a qualitative method like the Kaiser (ninhydrin) test is recommended to ensure completion.[4]
-
Side Reactions: While the citrulline side chain is relatively stable, it can potentially react with coupling reagents.[2] Furthermore, general SPPS side reactions such as diketopiperazine formation at the dipeptide stage and aggregation of the growing peptide chain, especially in citrulline-rich sequences, should be mitigated.[5]
-
Deprotection: The standard Fmoc deprotection protocol using 20% piperidine in DMF is effective for removing the Fmoc group from citrulline residues.[7]
Experimental Protocols
The following are detailed protocols for the incorporation of this compound using two common coupling methods: HBTU/DIPEA and DIC/HOBt.
General Fmoc Deprotection Protocol
This protocol is performed before each coupling step to deprotect the N-terminal Fmoc group of the resin-bound peptide.
-
Resin Washing: Wash the peptide-resin thoroughly with DMF (3 x 10 mL per gram of resin).
-
Fmoc Removal: Treat the resin with a solution of 20% piperidine in DMF (10 mL per gram of resin) for 5-10 minutes with agitation.
-
Repeat Deprotection: Drain the piperidine solution and repeat the treatment with fresh 20% piperidine in DMF for another 5-10 minutes.
-
Thorough Washing: Drain the piperidine solution and wash the resin extensively with DMF (5-7 x 10 mL per gram of resin) to remove all traces of piperidine.
-
Confirmation of Deprotection: Perform a Kaiser test on a small sample of resin beads. A positive result (blue beads) indicates a free primary amine and successful deprotection.
Protocol 1: this compound Coupling using HBTU/DIPEA
This method utilizes a highly efficient aminium-based coupling reagent.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in the general deprotection protocol.
-
Amino Acid Activation (Pre-activation):
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HBTU (2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the solution.
-
Gently swirl the mixture and allow it to pre-activate for 1-2 minutes at room temperature. The solution may appear yellow.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Immediately add the activated this compound solution to the resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
(Optional but recommended) Perform a Kaiser test on a small sample of resin beads. A negative result (yellow/clear beads) indicates a complete coupling reaction.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) and DCM (3 x 10 mL per gram of resin). The resin is now ready for the next Fmoc-deprotection step.
-
Protocol 2: this compound Coupling using DIC/HOBt
This protocol employs a carbodiimide-based activation method.
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed as described in the general deprotection protocol.
-
Reagent Solution Preparation:
-
In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
-
Coupling Reaction:
-
Drain the DMF from the washed resin.
-
Add the this compound/HOBt solution to the resin.
-
Add DIC (3 equivalents) to the resin slurry.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads after 2 hours. If the test is positive, allow the reaction to proceed longer and re-test. A recoupling step may be necessary for difficult sequences.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3 x 10 mL per gram of resin) and DCM (3 x 10 mL per gram of resin) to remove excess reagents and the soluble diisopropylurea byproduct. The resin is now ready for the next Fmoc-deprotection step.
-
Data Presentation
The following table summarizes typical reaction conditions and provides a qualitative comparison of the two coupling methods for this compound. Quantitative coupling yields are highly dependent on the specific peptide sequence and synthesis conditions.
| Parameter | HBTU/DIPEA | DIC/HOBt |
| Equivalents of this compound | 3 | 3 |
| Equivalents of Coupling Reagent | 2.9 (HBTU) | 3 (DIC) |
| Equivalents of Additive | N/A | 3 (HOBt) |
| Equivalents of Base | 6 (DIPEA) | N/A |
| Typical Reaction Time | 1 - 2 hours | 2 - 4 hours |
| Relative Coupling Efficiency | Very High | High |
| Risk of Racemization | Low | Very Low |
| Potential Side Reactions | Guanidinylation of N-terminus if HBTU is in excess | Formation of N-acylurea |
Visualizations
Experimental Workflow for this compound Incorporation
Caption: Workflow for a single cycle of this compound incorporation in SPPS.
Logical Relationship of Coupling Reagents
Caption: Classification of common coupling reagents used in SPPS.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chempep.com [chempep.com]
- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 7. chem.uci.edu [chem.uci.edu]
Recommended Coupling Reagents for Fmoc-Cit-OH: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection and use of coupling reagents for Nα-Fmoc-L-citrulline (Fmoc-Cit-OH) in solid-phase peptide synthesis (SPPS). The incorporation of citrulline, a non-proteinogenic amino acid, is of significant interest in drug development and biomedical research. The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing side reactions, particularly racemization and modifications of the ureido side chain.
Overview of Recommended Coupling Reagents
The selection of an appropriate coupling reagent for this compound depends on the specific requirements of the synthesis, including the desired speed, acceptable level of racemization, and the nature of the peptide sequence. Generally, aminium/uronium and phosphonium salt-based reagents, as well as carbodiimides used in conjunction with additives, are effective.
Based on available data, the following reagents are recommended for the coupling of this compound:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): A highly reactive aminium salt that provides excellent coupling efficiency in a short amount of time.
-
DIC (N,N'-Diisopropylcarbodiimide) / Oxyma Pure® (Ethyl cyanohydroxyiminoacetate): A carbodiimide-based method that is known for its low racemization potential, especially at reduced temperatures.
-
HBTU (N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate): A widely used and efficient aminium salt coupling reagent.
-
HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A cost-effective alternative to HATU, often exhibiting comparable performance.
-
PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): A phosphonium salt-based reagent known for its efficiency and reduced risk of guanidinylation side reactions compared to some aminium salts.
Data Presentation: Comparison of Coupling Reagent Performance
The following table summarizes the performance of various coupling reagents for the incorporation of this compound. It is important to note that coupling efficiencies and racemization levels are highly dependent on the specific peptide sequence, resin, and reaction conditions. The data presented here are based on literature values and general observations for sterically hindered or sensitive amino acids.[1][2][3]
| Coupling Reagent/System | Typical Coupling Time | Coupling Efficiency (%) | Racemization (%) | Notes |
| HATU | 10 - 45 min | >98 | 1.5 - 2.0 (at elevated temp.) | Highly reactive, excellent for hindered couplings. Higher cost. |
| DIC / Oxyma Pure® | 60 - 120 min | Near-quantitative | <0.5 (at 0°C) | Cost-effective, low racemization. Slower reaction rates. |
| HBTU | 30 - 60 min | 98 - 99.5 (estimated) | Moderate | Fast and efficient, widely used. Potential for guanidinylation if used in excess.[1][2] |
| HCTU | 20 - 45 min | >99 (estimated) | Moderate | High reactivity, often comparable to HATU but more cost-effective.[2][3] |
| PyBOP | 30 - 60 min | 98 - 99 (estimated) | Low to Moderate | Efficient, no risk of guanidinylation. Byproducts can be difficult to remove in solution-phase synthesis. |
Potential Side Reactions and Mitigation Strategies
While the ureido group of citrulline does not typically require protection during Fmoc-SPPS, it can be susceptible to certain side reactions under specific conditions.
3.1. Reactivity of the Ureido Side Chain
The urea functionality in the citrulline side chain is generally stable. However, under forcing conditions or with highly reactive reagents, it may undergo modification. For instance, reaction with activated species, such as those generated during coupling with carbodiimides or in the presence of other electrophiles, could potentially lead to side products.[4] It has been suggested that the ureido group can react with activated bromoacetyl groups, leading to cyclization.[4]
Mitigation Strategies:
-
Use Milder Coupling Conditions: Employing less reactive coupling reagents or conducting the reaction at lower temperatures can minimize the risk of side chain modification.
-
Avoid Highly Electrophilic Reagents: When possible, avoid the use of highly reactive electrophiles in the presence of unprotected citrulline residues.
-
Thorough Washing: Ensure efficient removal of excess coupling reagents and byproducts after each coupling step.
3.2. Racemization
As with any amino acid, racemization can occur during the activation and coupling of this compound. The extent of racemization is influenced by the coupling reagent, the base used, the reaction temperature, and the pre-activation time.
Mitigation Strategies:
-
Choice of Reagent and Additive: Carbodiimide-based methods with additives like Oxyma Pure® or HOBt are known to suppress racemization.
-
Use of Hindered Bases: Employing sterically hindered bases such as diisopropylethylamine (DIPEA) or 2,4,6-collidine can reduce the likelihood of α-proton abstraction, a key step in the racemization mechanism.
-
Minimize Pre-activation Time: The activated amino acid should be added to the resin immediately after its formation to reduce the time it exists in a highly reactive, racemization-prone state.
-
Control Temperature: Performing the coupling reaction at room temperature or below (e.g., 0°C) can significantly reduce the rate of racemization.
Experimental Protocols
The following are detailed protocols for the manual and automated coupling of this compound. These protocols are intended as a starting point and may require optimization for specific peptide sequences and synthesis scales.
4.1. Manual Solid-Phase Peptide Synthesis Protocol
This protocol describes a single coupling cycle for the incorporation of this compound onto a resin-bound peptide with a free N-terminal amine.
Materials:
-
This compound
-
Resin with N-terminal deprotected peptide
-
Coupling reagent (e.g., HATU, DIC/Oxyma Pure®, HBTU, HCTU, or PyBOP)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, 20% (v/v) in DMF
-
Kaiser test kit
Workflow Diagram:
Caption: Manual SPPS cycle for this compound incorporation.
Procedure:
-
Resin Preparation:
-
Swell the resin (e.g., Rink Amide or Wang resin) in DMF for at least 30 minutes in a reaction vessel.
-
If the N-terminus is Fmoc-protected, perform Fmoc deprotection by treating the resin with 20% piperidine in DMF twice (e.g., 1 x 5 min and 1 x 10 min).
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and the chosen coupling reagent (e.g., HATU, HBTU, HCTU, or PyBOP; 2.9-4.9 equivalents) in DMF.
-
If using a carbodiimide, dissolve this compound (3-5 eq.) and Oxyma Pure® (3-5 eq.) in DMF.
-
Add DIPEA (6-10 equivalents) to the amino acid solution.
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
If using DIC, add it (3-5 eq.) to the resin after the this compound and Oxyma Pure® solution.
-
Agitate the reaction mixture at room temperature for the time specified in Table 1, or until a negative Kaiser test is achieved. For DIC/Oxyma Pure®, the reaction can be performed at 0°C to minimize racemization.
-
-
Washing:
-
After the coupling reaction is complete (as indicated by a negative Kaiser test), drain the reaction solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.
-
-
Monitoring:
-
Perform a Kaiser test to confirm the completion of the coupling. A yellow to faint yellow color indicates a complete reaction. A blue or purple color indicates the presence of free amines and the need for a second coupling (recoupling).
-
4.2. Automated Solid-Phase Peptide Synthesis Protocol
Modern automated peptide synthesizers can be programmed to perform the coupling of this compound with high efficiency. The following is a general guideline for setting up a method on an automated synthesizer.
Workflow Diagram:
Caption: Automated SPPS cycle for this compound coupling.
General Parameters:
-
Reagent Concentrations:
-
This compound: Typically 0.2 M to 0.5 M in DMF.
-
Coupling Reagents (HATU, HBTU, HCTU, PyBOP): 0.5 M in DMF.
-
DIC: Typically used neat or as a 1 M solution in DMF.
-
Oxyma Pure®: 0.5 M in DMF.
-
Base (DIPEA): 2 M in NMP or DMF.
-
-
Equivalents (relative to resin loading):
-
This compound: 3-5 eq.
-
Coupling Reagent: 2.9-5 eq.
-
Base (DIPEA): 6-10 eq.
-
-
Reaction Times:
-
Deprotection: 2 x 5-10 minutes.
-
Coupling: Refer to Table 1. Automated synthesizers often use shorter, repeated coupling cycles.
-
-
Washing Steps: Program a series of washes with DMF and DCM after deprotection and coupling steps to ensure the complete removal of reagents and byproducts.
Monitoring and Characterization
5.1. Monitoring Coupling Completion
-
Kaiser Test: A qualitative colorimetric test for the presence of primary amines. A negative result (yellow beads) indicates complete coupling.
-
UV-Vis Spectroscopy: The concentration of the Fmoc-adduct released during the deprotection step can be measured by UV absorbance at around 301 nm to quantify the efficiency of the previous coupling step.
5.2. Characterization of Citrullinated Peptides
-
Mass Spectrometry (LC-MS, MALDI-TOF): To confirm the correct mass of the synthesized peptide, which will include the mass of the incorporated citrulline residue(s). This is also a powerful tool for identifying potential side products.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the crude peptide and to purify the target peptide. The presence of diastereomers resulting from racemization may be detected as shoulder peaks or separate peaks.
-
Amino Acid Analysis: To confirm the amino acid composition of the final peptide, including the presence of citrulline.
-
Chemical Derivatization: The ureido group of citrulline can be specifically modified with reagents like 2,3-butanedione and antipyrine, resulting in a characteristic mass shift that can be detected by mass spectrometry, confirming the presence and location of citrulline residues.[5][6][7][8]
By carefully selecting the coupling reagent and optimizing the reaction conditions, researchers can successfully incorporate this compound into synthetic peptides with high yield and purity, paving the way for further investigations in drug discovery and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Peptidyl Arginine Deiminases: Detection and Functional Analysis of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Fmoc Deprotection in Citrulline-Containing Peptides: A Guide to Optimal Conditions and Protocol
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the incorporation of the non-proteinogenic amino acid citrulline presents unique considerations. This technical note provides a detailed overview of Fmoc deprotection conditions for citrulline-containing peptides, addressing potential side reactions and offering optimized protocols to ensure high purity and yield of the final product.
The stability of the citrulline side chain's ureido group is a key factor during the repetitive base-labile Fmoc deprotection steps in SPPS. While generally considered stable under standard conditions, the potential for side reactions necessitates careful optimization of the deprotection protocol.
Challenges in Fmoc Deprotection of Citrulline-Containing Peptides
The primary challenge in the Fmoc deprotection of peptides containing citrulline lies in the potential for modification of the side-chain ureido group under basic conditions. While major side reactions are not commonly reported with standard protocols, the "not-inert" nature of the citrulline side chain means it can be susceptible to reactions with certain reagents.
One potential, though not directly attributed to deprotection, side reaction that has been observed during the synthesis of citrulline-containing peptides is the addition of mass, such as a +40.3 Da modification. This has been hypothesized to be the conversion of the urea side chain to an oxazoline derivative, particularly when using certain coupling reagents. While not a direct result of Fmoc deprotection, it highlights the reactivity of the citrulline side chain.
To mitigate such risks, especially in complex or long peptide sequences, the use of a side-chain protecting group for citrulline, such as the 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group, has been described.[1] The use of Fmoc-Cit(Pbf)-OH can provide a more robust approach to prevent any potential side reactions involving the ureido group.[1]
Recommended Fmoc Deprotection Reagents and Conditions
Standard Fmoc deprotection is typically carried out using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2] For citrulline-containing peptides, this remains the most common and generally effective method. However, to minimize the risk of side reactions and ensure complete deprotection, particularly in aggregation-prone sequences, alternative reagents and optimized conditions should be considered.
| Deprotection Reagent | Concentration & Solvent | Recommended Conditions | Advantages | Potential Issues |
| Piperidine | 20% (v/v) in DMF | 2 x 10 min at room temperature | Standard, effective, well-characterized | Can promote aspartimide formation in sensitive sequences |
| Piperazine/DBU | 5% Piperazine, 2% DBU in DMF | 2 x 2-5 min at room temperature | Rapid deprotection, can reduce aggregation | Potential for higher epimerization; requires careful control |
| 4-Methylpiperidine (4-MP) | 20% (v/v) in DMF | 2 x 10 min at room temperature | Similar efficiency to piperidine, potentially less toxic | Less commonly used, may require optimization |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection using Piperidine
This protocol is suitable for most citrulline-containing peptides.
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 10 minutes at room temperature.
-
Drain and Repeat: Drain the deprotection solution. Add a fresh aliquot of 20% piperidine in DMF and agitate for another 10 minutes.
-
Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
-
Monitoring (Optional): The completeness of the deprotection can be monitored by collecting the piperidine washes and measuring the UV absorbance of the dibenzofulvene-piperidine adduct at approximately 301 nm.
Protocol 2: Rapid Fmoc Deprotection using Piperazine/DBU
This protocol is recommended for "difficult" sequences where aggregation may hinder deprotection.
-
Resin Swelling: Swell the peptide-resin in N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.
-
Deprotection: Drain the NMP and add a solution of 5% piperazine and 2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP.
-
Reaction: Agitate the mixture at room temperature. The reaction is typically complete in under 5 minutes. A treatment time of 2 x 2-5 minutes is often sufficient.[3]
-
Washing: Drain the solution and wash the resin extensively with NMP (5-7 times) to remove all traces of DBU and piperazine.
Visualization of Key Processes
To aid in understanding the chemical and experimental workflows, the following diagrams are provided.
Caption: Chemical mechanism of Fmoc deprotection by piperidine.
References
Application Notes and Protocols for the Synthesis of Val-Cit Linkers for Antibody-Drug Conjugates (ADCs) using Fmoc-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component, profoundly influencing the ADC's stability, efficacy, and safety profile. Among the most successful and widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide linker.
This Val-Cit linker is specifically designed to be cleaved by cathepsin B, a lysosomal protease often overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage ensures that the cytotoxic payload is released preferentially within the target cancer cells, thereby enhancing therapeutic efficacy while minimizing systemic toxicity.[] The inclusion of a self-immolative spacer, such as p-aminobenzyl alcohol (PAB), further facilitates the efficient and traceless release of the unmodified drug following dipeptide cleavage.[1][4]
These application notes provide detailed protocols for the synthesis of a key Val-Cit linker intermediate, Fmoc-Val-Cit-PAB-OH, and its subsequent activation to Fmoc-Val-Cit-PAB-PNP, ready for conjugation to a cytotoxic payload. The protocols are based on established and improved methodologies designed to ensure high yields, purity, and stereochemical integrity.[4][5]
Synthesis Overview & Data
The synthesis of the Fmoc-Val-Cit-PAB-PNP linker is a multi-step process commencing with the functionalization of Fmoc-protected citrulline. Two primary synthetic routes are commonly employed for the preparation of the key intermediate, Fmoc-Val-Cit-PAB-OH. An improved methodology involves the initial coupling of Fmoc-Cit-OH with p-aminobenzyl alcohol (PABOH) followed by Fmoc deprotection and subsequent coupling with Fmoc-Val-OSu. This approach has been demonstrated to be high-yielding and minimizes the risk of epimerization at the citrulline stereocenter.[4][6]
Quantitative Data Summary
The following table summarizes the typical yields for the key steps in the synthesis of the Fmoc-Val-Cit-PAB-PNP linker, based on reported methodologies.
| Step | Reactants | Product | Typical Yield | Reference(s) |
| Route 1: Sequential Coupling | ||||
| Amide Coupling | Fmoc-Val-Cit-OH, p-aminobenzyl alcohol | Fmoc-Val-Cit-PAB-OH | ~98% | [1] |
| Route 2: Improved, Stepwise Assembly | ||||
| Amide Coupling | Fmoc-L-Citrulline, p-aminobenzyl alcohol | Fmoc-Cit-PAB-OH | 60-65% | [4] |
| Dipeptide Formation | H-Cit-PAB-OH, Fmoc-Val-OSu | Fmoc-Val-Cit-PAB-OH | 85-95% | [4] |
| Final Activation Step | ||||
| Carbonate Formation | Fmoc-Val-Cit-PAB-OH, Bis(4-nitrophenyl) carbonate | Fmoc-Val-Cit-PAB-PNP | ~89% | [1] |
Experimental Protocols
Materials and General Methods
All reagents should be of high purity and used as received from commercial suppliers unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure completion. Purification of intermediates and the final product is typically achieved by flash column chromatography or preparative high-performance liquid chromatography (HPLC).[6]
Protocol 1: Synthesis of Fmoc-Val-Cit-PAB-OH (Improved Method)
This protocol describes a high-yielding and diastereomerically pure synthesis of the key dipeptide linker intermediate.[4][5]
Step 1a: Synthesis of Fmoc-Cit-PAB-OH
-
Dissolve Fmoc-L-Citrulline (1.0 equivalent) and 4-aminobenzyl alcohol (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add a suitable coupling reagent such as HATU (1.1 equivalents) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[6]
-
Stir the reaction mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Purify the product by flash column chromatography to yield Fmoc-Cit-PAB-OH.
Step 1b: Fmoc Deprotection of Fmoc-Cit-PAB-OH
-
Dissolve the purified Fmoc-Cit-PAB-OH (1.0 equivalent) in DMF.
-
Add piperidine (5.0 equivalents) to the solution and stir at room temperature for 4-5 hours to effect the removal of the Fmoc protecting group.[1]
-
Remove the DMF and excess piperidine under reduced pressure to obtain the crude H-Cit-PAB-OH intermediate, which can be used in the next step without further purification.
Step 1c: Dipeptide Formation to Yield Fmoc-Val-Cit-PAB-OH
-
Dissolve the crude H-Cit-PAB-OH (1.0 equivalent) in DMF.
-
Add commercially available Fmoc-Val-OSu (1.1 equivalents).[4][6]
-
Stir the reaction mixture at room temperature for 16-20 hours.[1]
-
Upon completion, remove the DMF under reduced pressure.
-
Purify the residue by flash column chromatography (e.g., using a 3-12% methanol in dichloromethane gradient) to obtain Fmoc-Val-Cit-PAB-OH as a white solid.[1]
Protocol 2: Synthesis of Fmoc-Val-Cit-PAB-PNP (Activation Step)
This final step activates the hydroxyl group of the PAB spacer for subsequent conjugation to an amine-containing payload.[1]
-
Under an inert atmosphere (e.g., nitrogen), dissolve Fmoc-Val-Cit-PAB-OH (1.0 equivalent) in anhydrous DMF.
-
Add bis(4-nitrophenyl) carbonate (2.0 equivalents).[1]
-
Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents).[1]
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Precipitate the product by adding diethyl ether to the reaction mixture.
-
Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the final product, Fmoc-Val-Cit-PAB-PNP, as a solid.[1]
Characterization
The identity and purity of all synthesized compounds should be confirmed using standard analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight of the intermediates and the final product. For example, the calculated m/z for Fmoc-Val-Cit-PAB-OH (C33H39N5O6) is 601.69, and for Fmoc-Val-Cit-PAB-PNP (C40H42N6O10) is 766.80.[1]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should typically be >95%.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and stereochemical integrity of the synthesized linker.
Visualized Workflows and Mechanisms
Synthesis Workflow
The following diagram illustrates the improved, stepwise synthetic route for the preparation of Fmoc-Val-Cit-PAB-OH.
ADC Payload Release Mechanism
The Val-Cit linker is designed for selective cleavage within the lysosome of a cancer cell. The following diagram illustrates the enzymatic cleavage and subsequent self-immolation of the PAB spacer to release the active drug.
Conclusion
The Val-Cit linker system, synthesized from precursors like this compound, is a clinically validated and highly effective component in the design of modern ADCs. The protocols outlined in these application notes provide a robust and reproducible methodology for the synthesis of the key Fmoc-Val-Cit-PAB-PNP linker, enabling researchers and drug developers to construct advanced, targeted cancer therapeutics. Adherence to these detailed procedures and rigorous analytical characterization will ensure the production of high-quality linkers essential for the successful development of next-generation ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FMoc-Val-Cit-PAB: Applications of FMoc-Val-Cit-PAB in Antibody-Drug Conjugates and Its Synthesis Method_Chemicalbook [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of Fmoc-Cit-OH in the Synthesis of Bioactive Peptide Mimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrullination, the post-translational modification of arginine to citrulline, is a critical process in various physiological and pathological events. This conversion, catalyzed by peptidylarginine deiminases (PADs), neutralizes the positive charge of the arginine residue, potentially altering protein structure, function, and antigenicity.[1][2] The study of citrullinated peptides is crucial for understanding autoimmune diseases like rheumatoid arthritis, where such peptides are recognized as autoantigens.[2] The synthesis of custom citrullinated peptides and their mimetics is essential for developing diagnostic tools and novel therapeutics.
Fmoc-L-citrulline (Fmoc-Cit-OH) is the standard protected amino acid derivative used for the site-specific incorporation of citrulline into peptide sequences via Fmoc-based solid-phase peptide synthesis (SPPS).[2][3] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive peptide mimetics, focusing on synthetic workflows and the role of citrullination in cellular signaling.
Application Notes: The Role of Citrulline in Bioactive Peptides
The incorporation of citrulline can significantly impact the biological activity of a peptide. By replacing a positively charged arginine with a neutral citrulline, key properties such as receptor binding, enzyme inhibition, and protein-protein interactions can be modulated. This makes citrulline a valuable residue in the design of peptide mimetics.
A key area of interest is the role of citrullination in inflammation and autoimmunity. Citrullinated proteins are known to be involved in the Toll-like receptor (TLR) and nuclear factor-kappa B (NF-κB) signaling pathways.[4][5][6] Specifically, the PAD4-mediated citrullination of the p65 subunit of NF-κB has been shown to enhance its interaction with importin α3, promoting its translocation into the nucleus.[4][5] This leads to an increased expression of pro-inflammatory cytokines like IL-1β and TNFα, suggesting that citrullination plays a direct role in propagating inflammatory responses.[4][5] The synthesis of citrullinated peptide mimetics targeting these pathways offers a promising avenue for the development of novel anti-inflammatory therapeutics.
Experimental Protocols
The following section details a standard protocol for the manual solid-phase synthesis of a peptide containing a citrulline residue using this compound.
General Workflow for Citrullinated Peptide Synthesis
The overall process involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support, followed by cleavage, deprotection, and purification.
Materials and Reagents
-
Resin: Rink Amide resin (for C-terminal amide) or 2-chlorotrityl chloride resin (for C-terminal carboxylic acid).
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Diethyl ether (cold), Acetonitrile (ACN, HPLC grade), Trifluoroacetic acid (TFA, HPLC grade).
-
Fmoc-Amino Acids: Standard Fmoc-protected amino acids with appropriate side-chain protection (e.g., Trt, Boc, tBu).
-
This compound: N-α-(9-Fluorenylmethoxycarbonyl)-L-citrulline.
-
Deprotection Reagent: 20% (v/v) Piperidine in DMF.
-
Coupling Reagents:
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
HOBt (Hydroxybenzotriazole)
-
-
Activation Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Washing Solvents: DMF, DCM, Isopropanol (IPA).
Detailed Synthesis Protocol (0.1 mmol Scale)
Step 1: Resin Preparation
-
Place 0.1 mmol of Rink Amide resin in a reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation.[7]
-
Drain the DMF.
Step 2: Fmoc Deprotection
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, then drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15-20 minutes.[3][7]
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Step 3: Amino Acid Coupling (General Cycle)
-
In a separate vial, dissolve the Fmoc-amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation solution and let it pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.[7]
-
Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Once the coupling is complete (negative Kaiser test, yellow beads), drain the solution and wash the resin with DMF (5 x 5 mL) and DCM (3 x 5 mL).
Step 4: Incorporation of this compound
-
Follow the general amino acid coupling procedure (Step 3), using this compound as the amino acid. Citrulline does not have a side-chain protecting group, simplifying its use.
Step 5: Peptide Chain Elongation
-
Repeat Step 2 (Fmoc Deprotection) and Step 3 (Amino Acid Coupling) for each amino acid in the desired sequence.
Step 6: Final Fmoc Deprotection
-
After the final amino acid has been coupled, perform the Fmoc deprotection procedure (Step 2) one last time to remove the N-terminal Fmoc group.
Step 7: Cleavage and Global Deprotection
-
Wash the final peptide-resin with DCM (5 x 5 mL) and dry it under a stream of nitrogen.
-
Prepare the cleavage cocktail (e.g., 10 mL of 95% TFA, 2.5% TIS, 2.5% Water).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
Step 8: Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50 mL tube containing 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 3000 rpm for 10 minutes to pellet the peptide.
-
Decant the ether, wash the pellet twice more with cold ether, and dry the crude peptide under vacuum.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a suitable gradient of water and acetonitrile, both containing 0.1% TFA.
-
Confirm the identity and purity of the peptide fractions using Liquid Chromatography-Mass Spectrometry (LC-MS) and analytical HPLC.[8][9]
Data Presentation
Table 1: Representative Quantitative Data for a Model Citrullinated Peptide Synthesis
The following table provides typical quantitative parameters for the synthesis of a hypothetical 10-mer peptide containing one citrulline residue, synthesized on a 0.1 mmol scale. Actual results may vary depending on the peptide sequence and specific laboratory conditions.
| Parameter | Value | Notes |
| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |
| Resin | Rink Amide | 0.5 mmol/g loading capacity. |
| Fmoc-aa-OH Excess | 4 equivalents | Per coupling step. |
| This compound Excess | 4 equivalents | Per coupling step. |
| Coupling Reagent | HATU (3.8 eq.) / DIPEA (8 eq.) | Standard for most amino acids. |
| Typical Coupling Time | 1-2 hours | Per residue. |
| Crude Peptide Yield | 75-90% | Based on theoretical yield. |
| Purity after RP-HPLC | >98% | As determined by analytical HPLC. |
| Final Purified Yield | 25-40% | Varies significantly with sequence and purification efficiency. |
Table 2: Common Coupling Reagents for Fmoc-SPPS
The choice of coupling reagent is critical for efficient peptide bond formation and minimizing side reactions like racemization.
| Coupling Reagent | Class | Activation | Advantages | Considerations |
| HBTU / TBTU | Aminium/Uronium Salt | Base (e.g., DIPEA) | Fast, efficient, and widely used.[10][11] | Can cause racemization, especially with Cys and His. Excess reagent can cap the N-terminus.[1] |
| HATU | Aminium/Uronium Salt | Base (e.g., DIPEA) | Faster and less racemization than HBTU.[1][7] | More expensive than HBTU. Can also cap the N-terminus if used in excess. |
| DIC / HOBt | Carbodiimide / Additive | Forms HOBt active ester | Low cost, minimizes racemization when HOBt is present.[10][11] | DIC can be slower than aminium salts. The byproduct (DIU) is insoluble in DCM but soluble in DMF. |
| PyBOP | Phosphonium Salt | Base (e.g., DIPEA) | High coupling efficiency, suitable for hindered couplings. | Byproducts can be difficult to remove. |
Signaling Pathway Visualization
Citrullination-Mediated NF-κB Signaling Pathway
Citrullination of the NF-κB p65 subunit by PAD4 is a key step in enhancing the inflammatory response. The following diagram illustrates this process.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. Citrullinated Peptide Synthesis [biosyn.com]
- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 4. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrullination of NF-κB p65 promotes its nuclear localization and TLR-induced expression of IL-1β and TNFα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A streamlined data analysis pipeline for the identification of sites of citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
Application Notes and Protocols for Solid-Phase Synthesis of Peptides with Multiple Citrulline Residues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Citrullination, the post-translational modification of arginine to citrulline, is a critical process in various physiological and pathological conditions. Mediated by peptidylarginine deiminases (PADs), this conversion results in the loss of a positive charge and a slight mass increase, which can alter protein structure and function. Notably, aberrant citrullination is a hallmark of autoimmune diseases like rheumatoid arthritis (RA), where citrullinated proteins act as autoantigens, triggering a specific antibody response.[1][2] The synthesis of peptides containing multiple citrulline residues is therefore essential for developing diagnostic tools, therapeutic agents, and research probes to investigate the role of citrullination in disease.
This document provides detailed protocols and application notes for the successful solid-phase peptide synthesis (SPPS) of peptides containing multiple citrulline residues using Fmoc/tBu chemistry.
Challenges in Synthesizing Multi-Citrullinated Peptides
The incorporation of multiple citrulline residues can present challenges during SPPS:
-
Coupling Efficiency: The direct incorporation of Fmoc-L-citrulline (Fmoc-Cit-OH) can sometimes be slower compared to other amino acids. This may be due to the potential for the urea side chain to participate in side reactions.
-
Side Reactions: The urea moiety in the citrulline side chain is not entirely inert and may react with certain coupling reagents, potentially leading to the formation of byproducts.[3]
-
Aggregation: As with many modified or hydrophobic peptides, sequences containing multiple citrulline residues may be prone to aggregation on the solid support, leading to incomplete coupling and deprotection steps.
-
Purification: The final purification of the crude peptide can be challenging due to the presence of closely eluting deletion sequences or byproducts formed during synthesis.
Data Presentation: Purity of Synthesized Multi-Citrullinated Peptides
The following table summarizes the purity of various synthesized citrullinated peptides as determined by High-Performance Liquid Chromatography (HPLC). This data is compiled from literature and demonstrates the feasibility of obtaining high-purity peptides containing multiple citrulline residues using the protocols outlined below.
| Peptide ID | Sequence | Number of Citrulline Residues | Purity (%) | Reference |
| Fib-α-1 | Ac-NEEGFFSA(Cit)GHRPLDKK-NH₂ | 1 | >95 | [4] |
| Fib-α-2 | Ac-NEEGFFSA(Cit)GH(Cit)PLDKK-NH₂ | 2 | >95 | [4] |
| Fib-α-3 | Ac-NEEGFFSA(Cit)GH(Cit)PLDKK(Cit)-NH₂ | 3 | >90 | [4] |
| Vim-1 | Biotin-Ahx-VYAT(Cit)SSAV(Cit)L(Cit)SS-NH₂ | 3 | >80 | [5] |
| Vim-2 | Biotin-Ahx-S(Cit)S(Cit)VLS(Cit)SSAS-NH₂ | 3 | >80 | [5] |
Experimental Protocols
Protocol 1: Automated Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol outlines the general procedure for the automated synthesis of a multi-citrullinated peptide on a 0.1 mmol scale using a standard peptide synthesizer.
Materials:
-
Fmoc-Rink Amide MBHA resin (or other suitable resin for C-terminal amide)
-
Fmoc-amino acids (including Fmoc-L-Citrulline)
-
Coupling reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Deprotection reagent: 20% (v/v) piperidine in N,N-Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Washing solvent: DMF
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 3 minutes.
-
Drain and repeat the treatment for 10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
Prepare the coupling solution by dissolving the Fmoc-amino acid (4 equivalents), HBTU/HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.
-
Add the coupling solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 45-60 minutes. For citrulline residues or sterically hindered amino acids, a double coupling (repeating the coupling step) is recommended to ensure complete reaction.
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove excess reagents and byproducts.
-
Repeat Cycles: Repeat the deprotection, coupling, and washing cycles for each amino acid in the sequence.
-
Final Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.
-
Final Wash: Wash the resin with DMF, followed by DCM, and dry the resin under vacuum.
Protocol 2: Cleavage and Deprotection
This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.
Materials:
-
Cleavage Cocktail (Reagent K): Trifluoroacetic acid (TFA) / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v)
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Place the dry peptide-resin in a reaction vessel.
-
Add the cleavage cocktail (10 mL per 100 mg of resin).
-
Incubate the mixture at room temperature with occasional swirling for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates and precipitate the crude peptide by adding it dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide pellet under vacuum.
Protocol 3: Peptide Purification and Analysis
This protocol outlines the purification of the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and subsequent analysis.
Materials:
-
RP-HPLC system with a C18 column
-
Solvent A: 0.1% TFA in H₂O
-
Solvent B: 0.1% TFA in acetonitrile
-
Lyophilizer
-
Mass spectrometer
Procedure:
-
Purification:
-
Dissolve the crude peptide in a minimal amount of Solvent A, with a small amount of Solvent B if necessary to aid dissolution.
-
Purify the peptide by RP-HPLC using a suitable gradient of Solvent B. A typical gradient is 5-65% Solvent B over 30 minutes.
-
Collect fractions corresponding to the major peptide peak.
-
-
Analysis:
-
Analyze the collected fractions by analytical RP-HPLC to assess purity.
-
Confirm the identity of the purified peptide by mass spectrometry to verify the correct molecular weight.
-
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white powder.
Mandatory Visualizations
Signaling Pathway: Generation of Citrullinated Autoantigens in Rheumatoid Arthritis
Caption: Generation of citrullinated autoantigens and the subsequent autoimmune response in Rheumatoid Arthritis.
Experimental Workflow: Solid-Phase Synthesis of a Multi-Citrullinated Peptide
Caption: A generalized workflow for the solid-phase synthesis of peptides containing multiple citrulline residues.
References
Application Notes and Protocols for the Analytical Characterization of Citrullinated Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction to Protein Citrullination
Protein citrullination is a post-translational modification involving the enzymatic conversion of an arginine residue to a citrulline residue. This process is catalyzed by a family of enzymes known as peptidylarginine deiminases (PADs). The conversion of a positively charged arginine to a neutral citrulline can lead to significant alterations in protein structure and function. Aberrant citrullination has been implicated in the pathogenesis of various diseases, most notably rheumatoid arthritis (RA), where autoantibodies targeting citrullinated proteins (anti-citrullinated protein antibodies, ACPAs) are a key serological marker.[1] Consequently, the accurate detection and characterization of citrullinated peptides are crucial for diagnostics, monitoring disease progression, and the development of novel therapeutics.
This document provides detailed application notes and protocols for the primary analytical methods used to characterize citrullinated peptides: antibody-based assays and mass spectrometry-based approaches.
Section 1: Antibody-Based Assays for Citrullinated Peptide Detection
Antibody-based assays, particularly enzyme-linked immunosorbent assays (ELISAs), are the most common methods for detecting ACPAs in biological fluids. These assays typically utilize synthetic cyclic citrullinated peptides (CCP) as antigens to capture the autoantibodies.[1] The second and third generations of these assays (CCP2 and CCP3) have demonstrated high specificity and sensitivity for RA diagnosis.[2]
Application Note: Anti-CCP ELISA for RA Diagnosis
Anti-CCP ELISA is a valuable tool for the early diagnosis of RA, often detecting autoantibodies years before the onset of clinical symptoms.[3] The presence of anti-CCP antibodies is highly specific for RA and is included in the 2010 American College of Rheumatology/European League Against Rheumatism (ACR/EULAR) classification criteria for the disease.[4] Different commercial kits are available, each with its own performance characteristics. The choice of assay can impact diagnostic sensitivity and specificity, and therefore, it is important to be aware of these differences.
Quantitative Data: Comparison of Commercial Anti-CCP ELISA Kits
| Assay Name/Type | Antigen | Sensitivity (%) | Specificity (%) | Reference |
| Second Generation (CCP2) | ||||
| Elecsys Anti-CCP (Roche) | CCP2 | 90.1 | - | [5] |
| EUROIMMUN Anti-CCP ELISA | CCP2 | 87.0 | 94.3 | [5] |
| Quanta Lite CCP IgG ELISA (INOVA) | CCP2 | 58.5 | 100 | [1] |
| IMMUNOSCAN RA (Euro-Diagnostica) | CCP2 | 52.8 | 100 | [1] |
| DIA-STAT Anti-CCP (Axis-Shield) | CCP2 | 52.8 | 100 | [1] |
| Third Generation (CCP3) | ||||
| Quanta Flash® CCP3 (Inova Diagnostics) | CCP3 | - | - | [6] |
| Atellica® IM anti-CCP IgG (Siemens) | CCP3 | - | - | [6] |
| Other | ||||
| Anti-MCV (Mutated Citrullinated Vimentin) | MCV | 81.0 | 95.0 | [7] |
Experimental Protocol: General Anti-CCP ELISA
This protocol provides a general workflow for the detection of anti-CCP antibodies using a commercial ELISA kit. Note: Always refer to the specific manufacturer's instructions for the kit being used.
-
Sample Preparation:
-
Assay Procedure:
-
Prepare and dilute wash buffers, standards, controls, and patient sera according to the kit protocol.
-
Add diluted standards, controls, and samples to the appropriate wells of the CCP-coated microplate.
-
Incubate the plate, typically for 30-60 minutes at room temperature, to allow for antibody binding to the antigen.
-
Wash the wells multiple times with the wash buffer to remove unbound antibodies and other proteins.
-
Add the enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-human IgG) to each well.
-
Incubate the plate to allow the secondary antibody to bind to the captured anti-CCP antibodies.
-
Wash the wells again to remove any unbound secondary antibody.
-
Add the substrate solution (e.g., TMB) to the wells. A color change will occur in the presence of the enzyme.
-
Stop the reaction by adding a stop solution (e.g., dilute sulfuric acid). The color will typically change from blue to yellow.
-
Read the absorbance of each well using a microplate reader at the specified wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of anti-CCP antibodies in the patient samples by interpolating their absorbance values from the standard curve.
-
Interpret the results based on the cut-off values provided in the kit insert (e.g., negative, weakly positive, moderately positive, strongly positive).[4]
-
Section 2: Mass Spectrometry-Based Characterization of Citrullinated Peptides
Mass spectrometry (MS) is a powerful technique for the direct identification and site-specific localization of citrullination. However, the analysis of citrullinated peptides by MS presents several challenges, including the small mass shift of +0.984 Da upon conversion of arginine to citrulline, which is isobaric with the deamidation of asparagine and glutamine residues. Furthermore, citrullinated proteins are often present in low abundance. To overcome these challenges, various strategies have been developed, including chemical derivatization to increase the mass shift and specific enrichment of citrullinated peptides prior to MS analysis.
Application Note: Strategies for Confident Identification of Citrullinated Peptides by MS
Confident identification of citrullinated peptides by MS relies on a combination of high-resolution mass spectrometry, specialized data analysis, and often, sample enrichment or derivatization. A key diagnostic feature in tandem mass spectrometry (MS/MS) is the neutral loss of isocyanic acid (HNCO), which corresponds to a mass loss of 43.0058 Da from the precursor ion and fragment ions containing the citrulline residue. This neutral loss is a unique characteristic of citrulline and is not observed for arginine or deamidated residues.
Chemical derivatization with reagents such as 2,3-butanedione and antipyrine can be employed to introduce a larger, more easily detectable mass shift. Enrichment strategies, such as the use of citrulline reactive beads or biotinylation of citrulline residues followed by streptavidin-based affinity purification, can significantly increase the concentration of citrullinated peptides in a sample, facilitating their detection by MS.[1][2]
Quantitative Data: Mass Shifts and Enrichment Strategies for MS Analysis
Table 2.1: Mass Modifications in Citrullinated Peptide Analysis
| Modification | Mass Shift (Da) | Description | Reference |
| Citrullination (Arg -> Cit) | +0.984 | Enzymatic conversion of arginine to citrulline. | |
| Neutral Loss of Isocyanic Acid | -43.0058 | Characteristic fragmentation of citrulline in MS/MS. | |
| 2,3-Butanedione Derivatization | +50 | Chemical modification of the citrulline ureido group. | |
| 2,3-Butanedione and Antipyrine Derivatization | +238 | Chemical modification of the citrulline ureido group. | |
| Citrulline Reactive Bead Adduct | +190.03 | Mass increase of the eluted peptide after enrichment. |
Table 2.2: Performance of Citrullinated Peptide Enrichment Strategies
| Enrichment Method | Principle | Reported Performance | Reference |
| Citrulline Reactive Beads | Covalent capture of citrullinated peptides on beads functionalized with a glyoxal derivative. | Successful enrichment of synthetic citrullinated peptides from a tryptic digest. | [2] |
| Biotinylation and Streptavidin Affinity | In-solution biotinylation of citrulline residues followed by capture on streptavidin beads. | Selective enrichment of <0.5 pmol of a synthetic citrullinated peptide; detection of 50 fmol post-enrichment. | [1] |
Experimental Protocol: Enrichment and MS Analysis of Citrullinated Peptides
The following protocols describe a general workflow for the enrichment of citrullinated peptides using either citrulline reactive beads or a biotinylation-based approach, followed by LC-MS/MS analysis.
Protocol 2.1: Enrichment using Citrulline Reactive Beads
This protocol is based on the method described by Tutturen et al. (2010).[2]
-
Protein Digestion:
-
Digest the protein sample of interest (e.g., cell lysate, synovial fluid) with an appropriate protease (e.g., trypsin, LysC).
-
Desalt the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).
-
-
Enrichment:
-
Incubate the peptide mixture with citrulline reactive beads at a low pH to allow for the selective immobilization of citrullinated peptides.
-
Extensively wash the beads to remove non-specifically bound, non-citrullinated peptides.
-
Elute the bound citrullinated peptides from the beads at a high pH. The eluted peptides will carry a modified ureido group.
-
-
LC-MS/MS Analysis:
-
Analyze the enriched peptide fraction by reverse-phase liquid chromatography coupled to a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) mode, ensuring that MS/MS scans are triggered for ions of interest.
-
-
Data Analysis:
-
Search the MS/MS data against a relevant protein database using a search engine that allows for the specification of variable modifications.
-
Include the mass of the citrulline reactive bead adduct (+190.03 Da) as a variable modification on citrulline residues.
-
Manually validate the spectra of identified citrullinated peptides to confirm the presence of characteristic fragment ions.
-
Protocol 2.2: Biotinylation-Based Enrichment
This protocol is based on the method described by Tutturen et al. (2013).[1]
-
Protein Digestion:
-
As described in Protocol 2.1, step 1.
-
-
Biotinylation:
-
Perform an in-solution biotinylation of the peptide mixture, which specifically targets the ureido group of citrulline residues.
-
-
Enrichment:
-
Incubate the biotinylated peptide mixture with streptavidin-coated beads to capture the modified peptides.
-
Wash the beads to remove non-biotinylated peptides.
-
Elute the enriched citrullinated peptides from the beads.
-
-
LC-MS/MS Analysis:
-
As described in Protocol 2.1, step 3.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database, specifying the mass of the biotin tag as a variable modification on citrulline.
-
Look for the characteristic neutral loss of isocyanic acid (-43.0058 Da) in the MS/MS spectra to confidently identify citrullinated peptides.
-
Conclusion
The characterization of citrullinated peptides is essential for advancing our understanding of their roles in health and disease. Antibody-based assays, particularly anti-CCP ELISAs, provide a robust and specific method for the diagnostic detection of autoantibodies against citrullinated antigens. Mass spectrometry-based approaches offer the advantage of direct detection and site-specific localization of citrullination. The application of chemical derivatization and enrichment strategies can overcome the inherent challenges of MS analysis of this low-abundance post-translational modification. The selection of the appropriate analytical method will depend on the specific research question, with antibody-based assays being ideal for diagnostic screening and mass spectrometry providing in-depth characterization of citrullination sites.
References
- 1. Specific biotinylation and sensitive enrichment of citrullinated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pH/Acetonitrile-Gradient Reversed-Phase Fractionation of Enriched Hyper-Citrullinated Library in Combination with LC–MS/MS Analysis for Confident Identification of Citrullinated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in characterization of citrullination and its implication in human disease research: from method development to network integration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A technique for the specific enrichment of citrulline-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Enrichment Strategies - Analysis of Protein Post-Translational Modifications by Mass Spectrometry [ebrary.net]
Application Note and Protocol: Manual Solid-Phase Peptide Synthesis of Citrulline-Containing Peptides using Fmoc-Cit-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) utilizing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry is a cornerstone technique for the assembly of peptides.[1] This method's popularity stems from its milder reaction conditions compared to the traditional Boc/Benzyl approach, making it compatible with a wide range of peptide modifications.[1] The incorporation of non-standard amino acids, such as L-citrulline, is of significant interest in drug development and biomedical research. Citrullination, the post-translational conversion of arginine to citrulline, is implicated in various physiological and pathological processes. The synthesis of citrulline-containing peptides is therefore crucial for studying these processes and for developing novel diagnostics and therapeutics.
This document provides a detailed protocol for the manual solid-phase synthesis of peptides containing L-citrulline, using Fmoc-Cit-OH without side-chain protection. While the urea side chain of citrulline is generally considered stable under standard SPPS conditions, potential side reactions can occur with certain coupling reagents. To mitigate this, the use of aminium-based coupling reagents such as HATU or HBTU is recommended. For particularly sensitive sequences, a side-chain protected derivative, Fmoc-Cit(Pbf)-OH, offers a more robust alternative.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier |
| Rink Amide Resin (100-200 mesh) | Synthesis Grade | Standard SPPS suppliers |
| Fmoc-protected amino acids | Synthesis Grade | Standard SPPS suppliers |
| This compound | Synthesis Grade | Standard SPPS suppliers |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Standard chemical suppliers |
| Dichloromethane (DCM) | ACS Grade | Standard chemical suppliers |
| Piperidine | ACS Grade | Standard chemical suppliers |
| N,N'-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Standard chemical suppliers |
| HATU or HBTU | Synthesis Grade | Standard SPPS suppliers |
| Trifluoroacetic acid (TFA) | ACS Grade | Standard chemical suppliers |
| Triisopropylsilane (TIS) | ACS Grade | Standard chemical suppliers |
| Diethyl ether (cold) | ACS Grade | Standard chemical suppliers |
| Manual SPPS reaction vessel | - | Standard lab equipment suppliers |
| Shaker/Vortexer | - | Standard lab equipment suppliers |
| Filtration apparatus | - | Standard lab equipment suppliers |
| Nitrogen gas line | - | Standard lab equipment suppliers |
Experimental Protocols
This protocol outlines the manual synthesis of a generic citrulline-containing peptide on a 0.1 mmol scale. Adjustments may be necessary based on the specific peptide sequence and scale.
Resin Preparation and Swelling
-
Weigh 100 mg of Rink Amide resin and place it into a manual SPPS reaction vessel.
-
Add 2 mL of N,N-Dimethylformamide (DMF) to the resin.[2]
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[3]
-
After swelling, drain the DMF from the reaction vessel.
Fmoc Deprotection
-
Add 2 mL of 20% (v/v) piperidine in DMF to the swollen resin.[4]
-
Agitate the mixture for 5 minutes at room temperature.
-
Drain the deprotection solution.
-
Add another 2 mL of 20% (v/v) piperidine in DMF.
-
Agitate for an additional 15 minutes at room temperature.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x 2 mL) and then with Dichloromethane (DCM) (3 x 2 mL) to remove residual piperidine.[5]
Amino Acid Coupling (General Protocol)
-
In a separate vial, dissolve 3-5 equivalents of the Fmoc-protected amino acid (relative to the resin loading) and 0.95 equivalents of HATU or HBTU in DMF.
-
Add 2 equivalents of N,N-Diisopropylethylamine (DIPEA) to the amino acid solution and pre-activate for 1-5 minutes.[5]
-
Add the activated amino acid solution to the deprotected resin in the reaction vessel.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[4][5]
-
Perform a Kaiser test to confirm the completion of the coupling reaction. A negative Kaiser test (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (beads turn blue), the coupling step should be repeated.
-
Once the coupling is complete, drain the reaction solution and wash the resin with DMF (5 x 2 mL) and DCM (3 x 2 mL).
Incorporation of this compound
The coupling of this compound follows the general amino acid coupling protocol described in section 3. It is recommended to use HATU or HBTU as the coupling reagent to minimize the risk of side reactions with the unprotected urea side chain of citrulline.
Peptide Chain Elongation
Repeat the Fmoc deprotection (Step 2) and amino acid coupling (Step 3) cycles for each subsequent amino acid in the peptide sequence.
Final Fmoc Deprotection
After the final amino acid has been coupled, perform a final Fmoc deprotection step as described in Step 2.
Peptide Cleavage and Deprotection
-
Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[3]
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Gently agitate the mixture at room temperature for 2-3 hours.[3] This step cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[3]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
Peptide Precipitation and Isolation
-
Precipitate the peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.
-
A white precipitate of the crude peptide should form.
-
Centrifuge the mixture to pellet the peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Quantitative Data Summary
| Step | Reagent/Parameter | Quantity/Condition | Duration | Expected Outcome |
| Resin Swelling | DMF | 2 mL per 100 mg resin | 30 min | Resin swells to approximately double its initial volume. |
| Fmoc Deprotection | 20% Piperidine in DMF | 2 mL | 5 min + 15 min | Complete removal of the Fmoc group. |
| Amino Acid Coupling | Fmoc-Amino Acid | 3-5 equivalents | 1-2 hours | >99% coupling efficiency (negative Kaiser test). |
| HATU/HBTU | 0.95 equivalents to AA | |||
| DIPEA | 2 equivalents to AA | |||
| Cleavage | TFA/TIS/Water (95:2.5:2.5) | 10 mL per gram of resin | 2-3 hours | Cleavage of peptide from resin and removal of side-chain protecting groups. |
| Precipitation | Cold Diethyl Ether | 10-fold excess | - | Precipitation of the crude peptide. |
Potential Side Reactions and Mitigation Strategies
-
Diketopiperazine Formation: This can occur at the dipeptide stage, leading to chain termination. To minimize this, ensure efficient and rapid coupling of the second amino acid.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to this side reaction, especially when followed by glycine, asparagine, or serine. The use of additives like HOBt in the deprotection solution can help reduce this.
-
Racemization: Histidine and cysteine are particularly susceptible to racemization during activation. Using carbodiimide activation methods or pre-formed active esters can minimize this risk.[6]
-
Citrulline Side Chain Reaction: Although generally stable, the unprotected urea group of citrulline can potentially react with some coupling reagents. Using aminium-based reagents like HATU or HBTU is recommended to avoid this. For highly sensitive sequences, consider using Fmoc-Cit(Pbf)-OH.
Workflow and Pathway Diagrams
Caption: Workflow for manual solid-phase peptide synthesis of citrulline-containing peptides.
Caption: Logical flow of the key chemical transformations in Fmoc-SPPS.
References
- 1. Citrullinated Peptide Synthesis [biosyn.com]
- 2. scribd.com [scribd.com]
- 3. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry-europe.onlinelibrary.wiley.com [chemistry-europe.onlinelibrary.wiley.com]
- 5. peptide.com [peptide.com]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Cleavage of Citrulline-Containing Peptides from Solid-Phase Resin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of citrulline-containing peptides is a critical aspect of research in various fields, notably in the study of autoimmune diseases such as rheumatoid arthritis, where citrullination is a key post-translational modification. The final and crucial step in solid-phase peptide synthesis (SPPS) is the cleavage of the peptide from the resin support and the simultaneous removal of side-chain protecting groups. This process, typically achieved with strong acids like trifluoroacetic acid (TFA), must be carefully optimized to ensure high yield and purity of the target peptide, while minimizing potential side reactions.
This document provides detailed application notes and protocols for the efficient cleavage of citrulline-containing peptides from various solid-phase resins. While the ureido group of citrulline is generally stable under standard TFA cleavage conditions, the presence of other sensitive amino acid residues in the peptide sequence necessitates the use of specific scavenger cocktails to prevent unwanted modifications.
Key Considerations for Cleavage of Citrulline-Containing Peptides
The primary challenge during the cleavage of any peptide from a resin is the management of highly reactive cationic species generated from the cleavage of protecting groups and the resin linker.[1] These carbocations can lead to side reactions with nucleophilic amino acid side chains. For citrulline-containing peptides, the selection of an appropriate cleavage cocktail is dictated by the other amino acids present in the sequence.
Common Sensitive Residues and Potential Side Reactions:
-
Tryptophan (Trp): Prone to alkylation by carbocations.
-
Methionine (Met): Can be oxidized to methionine sulfoxide.[2]
-
Cysteine (Cys): The free thiol group is susceptible to oxidation and re-alkylation.[3]
-
Tyrosine (Tyr): The phenolic ring can be alkylated.
To mitigate these risks, nucleophilic reagents known as scavengers are added to the TFA cleavage cocktail to trap the reactive carbocations.[4]
Experimental Protocols
Protocol 1: Standard Cleavage for Peptides without Sensitive Residues
This protocol is suitable for citrullinated peptides that do not contain tryptophan, methionine, or cysteine.
Materials:
-
Peptidyl-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Deionized water (H₂O)
-
Cold diethyl ether
-
Dichloromethane (DCM)
-
Centrifuge tubes
-
Sintered glass funnel
Procedure:
-
Resin Preparation: Wash the peptidyl-resin thoroughly with DCM to remove any residual DMF and dry it under a high vacuum for at least one hour.
-
Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail (Reagent B) consisting of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[5] For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction: Add the freshly prepared cleavage cocktail to the dried resin in a suitable reaction vessel. Gently agitate the mixture at room temperature for 2-3 hours. Ensure the resin is well-suspended.
-
Peptide Precipitation: Filter the cleavage mixture through a sintered glass funnel into a cold centrifuge tube. Wash the resin twice with a small volume of fresh TFA and combine the filtrates.
-
Add the TFA filtrate dropwise to a larger centrifuge tube containing cold diethyl ether (approximately 10 times the volume of the TFA filtrate) while gently vortexing. A white precipitate of the peptide should form.
-
Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Peptide Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times.
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator to remove residual ether. The peptide is now ready for purification and analysis.
Protocol 2: Cleavage for Peptides Containing Sensitive Residues (Trp, Met, Cys)
This protocol utilizes a more robust scavenger cocktail (Reagent K) to protect sensitive amino acid residues.[5]
Materials:
-
Same as Protocol 1, with the addition of:
-
Phenol
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Cleavage Cocktail Preparation (Reagent K): In a fume hood, prepare Reagent K: TFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5 v/v/v/v/v). For every 100 mg of resin, prepare 2 mL of the cocktail.
-
Cleavage Reaction, Peptide Precipitation, Isolation, and Drying: Follow steps 3-8 from Protocol 1.
Data Presentation: Cleavage Cocktail Compositions
The choice of cleavage cocktail is paramount for obtaining a high-purity peptide. The following table summarizes common cleavage cocktails and their applications.
| Reagent Name | Composition (v/v/v) | Scavengers | Target Residues / Application | Reference |
| Reagent B | TFA (88%), Phenol (5%), H₂O (5%), TIS (2%) | Phenol, TIS, H₂O | General use, good for Trt deprotection. Does not prevent Met oxidation. | [5] |
| Standard TFA | TFA (95%), H₂O (2.5%), TIS (2.5%) | TIS, H₂O | For peptides without sensitive residues. | [6] |
| Reagent K | TFA (82.5%), Phenol (5%), H₂O (5%), Thioanisole (5%), EDT (2.5%) | Phenol, H₂O, Thioanisole, EDT | "Universal" cocktail for peptides with Cys, Met, Trp, and Tyr. | [5] |
| Reagent H | TFA (81% w/w), Phenol (5%), Thioanisole (5%), EDT (2.5%), H₂O (3%), DMS (2%), Ammonium Iodide (1.5%) | Phenol, Thioanisole, EDT, DMS, Ammonium Iodide | Specifically designed to prevent methionine oxidation. | [5] |
Visualization of Workflows and Pathways
Experimental Workflow for Peptide Cleavage
References
Troubleshooting & Optimization
Technical Support Center: Fmoc-Cit-OH Coupling Efficiency
Welcome to the technical support center for troubleshooting issues related to Fmoc-Cit-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low coupling efficiency with this compound?
A1: Low coupling efficiency with this compound can stem from several factors, including:
-
Steric Hindrance: The bulky Fmoc protecting group and the side chain of citrulline can physically impede the coupling reaction.
-
Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not fully removed, there will be fewer available amino groups for the incoming this compound to react with.[1]
-
Peptide Aggregation: As the peptide chain elongates, it can fold and aggregate on the solid support, which blocks reactive sites and hinders reagent access.[1]
-
Side Reactions: The formation of byproducts, such as lactam formation from the citrulline side chain, can reduce the yield of the desired peptide.[2][3]
-
Reagent Quality: Degradation of the this compound, coupling reagents, or solvents can lead to inefficient reactions.[4]
Q2: How can I confirm that citrulline has been successfully incorporated into my peptide sequence?
A2: Several analytical techniques can be used to verify the incorporation of citrulline:
-
Mass Spectrometry (MS): This is a direct method to confirm the mass of the synthesized peptide. The incorporation of citrulline results in a mass increase of approximately 0.98 Da compared to an arginine residue.[5][6]
-
Amino Acid Analysis (AAA): After hydrolysis of the peptide, the amino acid composition can be determined, which should show the presence of citrulline.
-
Edman Degradation: This sequential sequencing method can identify the amino acid at each position in the peptide chain.
-
Antibody-Based Detection: Specific antibodies that recognize citrullinated proteins or peptides can be used in techniques like ELISA or Western blotting, often after chemical modification of the citrulline residue.[5][7]
Q3: Are there any known side reactions specific to this compound during SPPS?
A3: Yes, a potential side reaction involving the citrulline side chain is the formation of a lactam. This can occur with the N-terminal amino group of the same residue or the subsequent amino acid, leading to a truncated or modified peptide. While not as common as issues like aspartimide formation with aspartic acid, it is a possibility to consider, especially during activation or under basic conditions.[2][3]
Troubleshooting Guide
Issue 1: Low or No Coupling of this compound Detected
This is often identified by a positive Kaiser test after the coupling step or by mass spectrometry showing a significant amount of a deletion sequence lacking citrulline.
Caption: Troubleshooting workflow for low this compound coupling efficiency.
| Potential Cause | Recommended Solution | Experimental Protocol |
| Incomplete Deprotection | Ensure complete removal of the previous Fmoc group. | Perform a Kaiser test after the deprotection step. If the test is positive (blue beads), repeat the deprotection step.[1] |
| Inefficient Coupling | Optimize the coupling protocol. | 1. Double Coupling: After the first coupling, wash the resin and repeat the coupling step with fresh reagents.[4] 2. Increase Reagent Equivalents: Increase the molar excess of this compound and coupling reagents. 3. Change Coupling Reagent: Switch to a more potent coupling reagent like HATU or HCTU.[4] |
| Peptide Aggregation | Disrupt secondary structures that hinder coupling. | 1. Use Chaotropic Salts: Add a low concentration of LiCl to the coupling reaction.[4] 2. Elevated Temperature: Perform the coupling at a higher temperature (e.g., 40-50°C).[4] 3. Solvent Change: Switch from DMF to NMP, which can be better at solvating aggregated peptides.[4] |
| Poor Reagent Quality | Ensure all reagents are fresh and of high purity. | Use fresh, high-purity this compound, coupling reagents, and anhydrous solvents.[4] |
Issue 2: Side Reaction Products Observed in Mass Spectrometry
If your mass spectrometry data shows unexpected masses, it could be due to side reactions.
Caption: Potential reaction pathways for activated this compound.
| Side Reaction | Description | Solution |
| Lactam Formation | The side-chain urea can cyclize with the activated carboxyl group, especially during pre-activation. | Minimize the pre-activation time of this compound before adding it to the resin. Consider in-situ activation where the coupling reagent is added directly to the resin and amino acid mixture. |
| Racemization | The chiral center of the amino acid can epimerize during activation. | Use coupling reagents known to suppress racemization, such as those containing HOBt or Oxyma. Avoid excessive exposure to base.[2] |
Experimental Protocols
Kaiser Test (Ninhydrin Test)
This test is used to detect free primary amines on the resin.
Reagents:
-
Solution A: 5 g ninhydrin in 100 mL ethanol.
-
Solution B: 80 g phenol in 20 mL ethanol.
-
Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.
Procedure:
-
Take a small sample of resin beads (1-2 mg) in a small glass tube.
-
Add 2-3 drops of each solution (A, B, and C) to the beads.
-
Heat the tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue Beads: Positive result, indicating the presence of free amines (incomplete coupling).
-
Colorless/Yellow Beads: Negative result, indicating the absence of free amines (complete coupling).
Standard Coupling Protocol (Manual SPPS)
This protocol outlines a general procedure for coupling an Fmoc-protected amino acid.
Reagents & Materials:
-
Fmoc-deprotected peptide-resin
-
This compound (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HBTU, HATU; 3-5 equivalents)
-
Base (e.g., DIPEA; 6-10 equivalents)
-
Anhydrous DMF or NMP
-
Reaction vessel
Procedure:
-
In a separate vessel, dissolve this compound and the coupling reagent in a minimal amount of DMF/NMP.
-
Add the base to the solution and allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Drain the reaction solution and wash the resin thoroughly with DMF/NMP (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling reaction.[1]
Alternative Citrulline Derivatives
If you consistently encounter issues with this compound, consider using an alternative derivative. While less common, protected forms of citrulline may offer different solubility or reactivity profiles. However, this compound is the standard building block for incorporating citrulline in Fmoc-based SPPS.[8] For specific applications, custom synthesis of alternative derivatives might be an option.
References
- 1. benchchem.com [benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. Detection and Identification of Protein Citrullination in Complex Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Buy this compound (EVT-250748) | 133174-15-9 [evitachem.com]
How to avoid side reactions during Fmoc-Cit-OH coupling.
Welcome to the technical support center for troubleshooting and preventing side reactions during the incorporation of Fmoc-Cit-OH in solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice and detailed protocols to ensure the successful synthesis of citrulline-containing peptides.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound, focusing on common and potential side reactions.
Q1: What are the most common side reactions observed during this compound coupling?
A1: The primary side reactions are generally those common to all Fmoc-SPPS, with some specific considerations for citrulline. These include:
-
Guanidinylation of the N-terminus: This occurs when using uronium/aminium-based coupling reagents like HATU or HBTU in excess, leading to irreversible chain termination.
-
Racemization: Loss of stereochemical integrity at the α-carbon of this compound can occur during activation, leading to the incorporation of the D-isomer.[1]
-
Diketopiperazine (DKP) Formation: This is a significant risk at the dipeptide stage, where the N-terminal amine of the second amino acid attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic product.
-
Aspartimide Formation: If an aspartic acid residue is present in the sequence, its side chain can cyclize under basic conditions (like piperidine treatment) to form a succinimide derivative.[1]
A less common, but potential, side reaction involves the citrulline side chain itself. There have been observations of unexpected mass additions (+40 Da), possibly due to the reaction of the urea moiety with coupling reagents or other reactive species present during synthesis.
Q2: I'm observing incomplete coupling of this compound. What are the likely causes and how can I resolve this?
A2: Incomplete coupling leads to deletion sequences in the final peptide. The primary causes are often related to reaction conditions and reagent choice.
| Potential Cause | Recommended Solution |
| Insufficient Activation | Ensure your coupling reagents (e.g., DIC, HATU) and additives (e.g., Oxyma) are fresh and anhydrous. |
| Steric Hindrance | Although not as hindered as some other amino acids, steric effects can play a role. Using a more efficient coupling reagent system like DIC/Oxyma is recommended. |
| Peptide Aggregation | Citrulline-rich sequences can be prone to aggregation due to hydrogen bonding.[1] Consider using aggregation-disrupting strategies such as incorporating pseudoproline dipeptides or using solvents like NMP.[1] |
| Suboptimal Reaction Time/Temp | Standard coupling times are 1-2 hours at room temperature. For difficult couplings, consider extending the time or performing a double coupling. |
Caption: Guanidinylation of the N-terminus by excess aminium coupling reagents.
Q5: Are there any specific side reactions involving the citrulline side chain itself?
A5: While the urea side chain of citrulline is generally stable, it is not completely inert. Under certain conditions, it can participate in side reactions. One reported, though not fully characterized, side reaction is the addition of a mass of +40 Da, potentially arising from the reaction of the urea moiety with coupling reagents, especially in the context of N-terminal modification with bromoacetyl groups. This may involve the formation of a cyclic oxazoline-type structure.
Mitigation Strategies:
-
Use Mild Coupling Conditions: Employing DIC/Oxyma at 0°C is less likely to promote side reactions compared to more aggressive reagents at higher temperatures.
-
Avoid Unnecessary Reagents: Be mindful of all reagents in the reaction mixture, especially if performing on-resin modifications, as these may react with the citrulline side chain.
-
Characterize Products Thoroughly: Use mass spectrometry to check for unexpected mass additions to citrulline-containing peptides.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent has a significant impact on the efficiency and purity of this compound incorporation. The following table summarizes a comparison between two commonly used reagent systems.
| Coupling Reagent System | Coupling Efficiency | Racemization Level | Coupling Time | Key Advantages | Potential Disadvantages |
| HATU | >98% [1] | 1.5–2.0% (at elevated temp.) [1] | ~10 minutes [1] | High reactivity, fast coupling | Higher cost, risk of guanidinylation, higher racemization |
| DIC/Oxyma | Near-quantitative [1] | <0.5% (at 0°C) [1] | 1-2 hours | Low racemization, cost-effective, no guanidinylation | Slower reaction rate compared to HATU |
Experimental Protocols
The following protocol is recommended for minimizing side reactions during the coupling of this compound.
Protocol 1: High-Fidelity this compound Coupling using DIC/Oxyma
This protocol is designed for a standard 0.1 mmol scale solid-phase synthesis.
Materials:
-
Fmoc-deprotected peptide-resin (0.1 mmol)
-
This compound (0.5 mmol, 5 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (0.5 mmol, 5 eq.)
-
Ethyl (hydroxyimino)cyanoacetate (Oxyma) (0.5 mmol, 5 eq.)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Preparation:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Drain the DMF.
-
-
Amino Acid Activation and Coupling (In Situ):
-
In a separate vial, dissolve this compound (198.7 mg, 0.5 mmol) and Oxyma (71.1 mg, 0.5 mmol) in 2 mL of DMF.
-
Add this solution to the swollen resin.
-
Add DIC (78 µL, 0.5 mmol) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For optimal suppression of racemization, perform this step in an ice bath at 0°C.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (5 x 5 mL) to remove excess reagents and byproducts.
-
Wash with DCM (3 x 5 mL) and again with DMF (3 x 5 mL).
-
-
Monitoring (Optional but Recommended):
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive, consider a second coupling (repeat step 2).
-
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-7 times) to prepare for the next coupling cycle.
-
Experimental Workflow
Caption: A step-by-step workflow for the high-fidelity coupling of this compound.
References
Optimizing reaction time for Fmoc-Cit-OH activation and coupling.
Welcome to the technical support center for optimizing the activation and coupling of Fmoc-Cit-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for successful peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most effective coupling reagents for this compound?
A1: The choice of coupling reagent is critical for achieving high efficiency and minimizing side reactions. Onium salts (aminium/uronium and phosphonium) and carbodiimides are the most common classes.
-
HATU is highly reactive and provides excellent coupling efficiency, often greater than 98% within 10-45 minutes.[1][2] However, it can promote minor racemization at elevated temperatures.[1]
-
DIC/Oxyma is a superior combination that affords near-quantitative yields with minimal racemization (<0.5%), especially when the reaction is performed at 0°C.[1]
-
HBTU and PyBOP are also very efficient and widely used.[3][4] HBTU reactions are often complete in as little as six minutes.[4]
-
For sterically hindered couplings, more potent reagents like HATU, HCTU, or COMU are recommended over standard carbodiimide methods like DIC/HOBt.[5]
Q2: What is a typical reaction time for this compound coupling?
A2: The optimal reaction time depends on the coupling reagent, temperature, and the specific peptide sequence.
-
With highly reactive reagents like HATU , coupling can be complete in as little as 10 minutes.[1]
-
Standard protocols using reagents like HBTU or PyBOP often suggest coupling times ranging from 30 minutes to 2 hours.[2][6]
-
Slower reagents like DIC/HOBt may require longer reaction times, from 1 hour to overnight, to ensure completion.[2][6]
-
It is always recommended to monitor the reaction's progress using a qualitative method like the Kaiser (ninhydrin) test to determine the endpoint.[6][7]
Q3: How can I monitor the completion of the coupling reaction?
A3: The most common method for monitoring coupling completion in SPPS is the Kaiser test .[7] A small sample of resin beads is taken from the reaction vessel and tested.
-
Positive Result (Dark Blue Beads): Indicates the presence of free primary amines, meaning the coupling is incomplete.[7]
-
Negative Result (Yellow/Colorless Beads): Indicates that all free amines have been acylated and the coupling is complete.[7]
-
Note: The Kaiser test is not suitable for N-alkylated amino acids like proline.
Q4: What are the most common side reactions during this compound coupling and how can they be minimized?
A4: Several side reactions can occur, potentially impacting the purity and yield of the final peptide.
-
Racemization: The conversion of the L-amino acid to a D/L mixture can occur during the activation step.[8] This can be minimized by using additives like HOBt or Oxyma with carbodiimides, minimizing pre-activation time, and controlling the reaction temperature (e.g., 0°C).[1][8] The choice of base is also important; sterically hindered bases like 2,4,6-collidine are preferred over DIPEA in sensitive cases.[8][9]
-
Hydrolysis of Activated Ester: Moisture in the reaction can hydrolyze the activated amino acid, preventing it from coupling.[10] Ensure all solvents and glassware are anhydrous and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10][11]
-
Aggregation: Citrulline-rich sequences can aggregate due to hydrogen bonding, hindering both coupling and deprotection steps.[1] This can be mitigated by using pseudoproline dipeptides or backbone protection strategies.[1] Solvents like NMP can also help disrupt aggregation.[6]
-
Aspartimide Formation: This is a serious side reaction if an aspartic acid residue is present in the sequence, and it is promoted by the basic conditions of Fmoc deprotection.[12] Adding 0.1 M HOBt to the piperidine deprotection solution can help suppress this side reaction.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the coupling of this compound.
Problem: My Kaiser test is positive after the standard coupling time, indicating incomplete coupling.
-
Possible Cause 1: Reagent Quality
-
Possible Cause 2: Insufficient Reaction Time or Reagent Stoichiometry
-
Solution: Extend the coupling time by an additional 1-2 hours and repeat the Kaiser test.[7] If the test remains positive, perform a "double coupling" by washing the resin with DMF and adding a fresh solution of activated this compound.[7][11] Ensure you are using an appropriate excess of amino acid and coupling reagents (typically 3-5 equivalents relative to resin loading).[8][9]
-
-
Possible Cause 3: Steric Hindrance or Peptide Aggregation
Problem: I'm observing a significant diastereomeric impurity in my final peptide.
-
Possible Cause: Racemization of this compound during Activation
-
Solution 1: Optimize Coupling Chemistry. Switch to a coupling cocktail known for low racemization, such as DIC with an additive like OxymaPure or HOAt, and perform the reaction at a reduced temperature (e.g., 0°C).[1][3]
-
Solution 2: Minimize Pre-activation Time. Add the activated amino acid solution to the resin immediately after preparation. Prolonged pre-activation increases the risk of forming a racemization-prone oxazolone intermediate.[8]
-
Solution 3: Change the Base. If using an onium salt reagent, switch from DIPEA to a more sterically hindered base like 2,4,6-collidine, which is less likely to abstract the alpha-proton that initiates racemization.[8][9]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Reagent Type | Typical Activation Time | Typical Coupling Time | Coupling Efficiency | Key Advantages & Disadvantages |
| HATU | Aminium/Uronium Salt | 1-2 minutes[6] | 20 - 45 minutes[2] | >98%[1] | Pro: Highly reactive, excellent for hindered couplings.[2] Con: Higher cost, potential for side reactions (guanidinylation, racemization at high temp).[1][2] |
| HBTU | Aminium/Uronium Salt | 1-2 minutes[7] | 30 - 60 minutes[2] | 98 - 99.5%[2] | Pro: Fast, efficient, widely used.[2] Con: Potential for guanidinylation if used in excess.[3] |
| DIC/HOBt | Carbodiimide | In situ (no pre-activation)[6] | 1 - 12 hours[2][6] | 95 - 98%[2] | Pro: Cost-effective, low risk of guanidinylation.[2] Con: Slower reaction rates, byproduct (DCU/DIU) can be problematic.[2][4] |
| DIC/Oxyma | Carbodiimide | In situ (no pre-activation)[8] | 1 - 2 hours[8] | Near-quantitative[1] | Pro: Superior suppression of racemization (<0.5%), safer than HOBt.[1][14] Con: Slower than onium salts. |
| PyBOP | Phosphonium Salt | 1-5 minutes[15] | 30 - 60 minutes[2] | 98 - 99%[2] | Pro: Efficient, no guanidinylation risk.[3] Con: Carcinogenic HMPA byproduct (for original BOP reagent).[3] |
Experimental Protocols
Protocol 1: this compound Coupling using HATU
This protocol describes a standard procedure for coupling this compound onto a solid-phase resin with a free N-terminal amine. Equivalents are based on the initial loading of the resin.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq.)
-
This compound (3-5 eq.)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq.)[6][10]
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Ensure the N-terminal Fmoc group of the peptide-resin has been completely removed (e.g., using two treatments of 20% piperidine in DMF for 5-15 minutes each).[5][16] Wash the deprotected resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.[6]
-
Amino Acid Activation (Pre-activation): In a separate, dry vessel, dissolve this compound and HATU in a minimal amount of anhydrous DMF. Add the base (DIPEA or Collidine) to the solution. Gently swirl the mixture and allow it to pre-activate for 1-5 minutes at room temperature.[6][10] The solution may turn yellow.[6]
-
Coupling Reaction: Drain the DMF from the washed resin. Immediately add the activated this compound solution to the resin.
-
Agitation: Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for 30-60 minutes. For difficult sequences, the reaction time can be extended to 2 hours.[6]
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines (a negative, yellow result).[6]
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[11] The resin is now ready for the next Fmoc-deprotection step.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is designed to minimize epimerization during the incorporation of this compound.
Materials:
-
Fmoc-deprotected peptide-resin (1 eq.)
-
This compound (3 eq.)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 eq.)
-
OxymaPure (3 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Ice bath
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes.[8] Perform Fmoc deprotection as described in the previous protocol and wash thoroughly with DMF.
-
Reagent Solution: In a separate vessel, dissolve this compound (3 eq.) and OxymaPure (3 eq.) in DMF.[8] Cool the vessel in an ice bath to 0°C.
-
Activation and Coupling: Add DIC (3 eq.) to the chilled amino acid/additive solution. Immediately add this complete activation mixture to the washed and deprotected peptide-resin.[8]
-
Reaction: Agitate the reaction mixture, maintaining the temperature at 0°C for the first 15-30 minutes, then allow it to warm to room temperature and continue agitating for a total of 1-2 hours.[1][8]
-
Monitoring: Monitor the completion of the coupling reaction using the Kaiser test. If the test is positive, the coupling step can be repeated (double coupling).[8]
-
Washing: Once coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and the soluble diisopropylurea byproduct.[6][8]
Visualizations
Diagrams of Pathways and Workflows
Caption: Chemical pathway for HATU-mediated activation and coupling of this compound.
Caption: Standard experimental workflow for an SPPS coupling cycle.
Caption: Decision tree for troubleshooting incomplete this compound coupling.
References
- 1. Buy this compound (EVT-250748) | 133174-15-9 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. chempep.com [chempep.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound = 97.0 HPLC 133174-15-9 [sigmaaldrich.com]
- 14. Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
Addressing incomplete Fmoc deprotection in citrulline-containing sequences.
Topic: Addressing Incomplete Fmoc Deprotection in Citrulline-Containing Sequences
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to incomplete Fmoc deprotection, with a special focus on sequences containing citrulline.
Frequently Asked Questions (FAQs)
Q1: What is incomplete Fmoc deprotection and what are its consequences?
Incomplete Fmoc deprotection is the failure to entirely remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal amine of the growing peptide chain during solid-phase peptide synthesis (SPPS). This failure prevents the subsequent amino acid from coupling, leading to the formation of deletion sequences (peptides missing one or more amino acids). These impurities can be challenging to separate from the desired peptide, resulting in lower overall yield and purity of the final product.
Q2: What are the general causes of incomplete Fmoc deprotection?
Several factors can contribute to inefficient Fmoc removal:
-
Peptide Sequence and Aggregation: Certain peptide sequences, especially those prone to forming secondary structures like β-sheets, can aggregate on the solid support. This aggregation can physically hinder the deprotection reagent (e.g., piperidine) from accessing the N-terminal Fmoc group.[1][2]
-
Steric Hindrance: Bulky amino acids near the N-terminus can sterically block the approach of the deprotection reagent.
-
Suboptimal Reagents or Protocols: The use of degraded or poor-quality reagents, such as the piperidine solution for deprotection, can lead to reduced efficiency. Incorrect deprotection times or insufficient reagent volumes can also be a cause.
Q3: Are citrulline-containing peptides particularly prone to incomplete Fmoc deprotection?
While there is limited direct evidence in the literature to suggest that citrulline itself sterically hinders Fmoc deprotection, the side chain of citrulline is known to be reactive and can participate in side reactions with coupling reagents.[3] This reactivity could potentially lead to modifications that indirectly affect the efficiency of subsequent deprotection steps. Additionally, like any other amino acid, citrulline can be part of a sequence that is prone to aggregation, which is a primary cause of incomplete deprotection.
Q4: How can I detect incomplete Fmoc deprotection?
Several qualitative and quantitative methods can be used:
-
Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test performed on a small sample of the peptide-resin. A positive result (blue color) indicates the presence of free primary amines, signifying successful deprotection. A negative result (yellow or brown) suggests that the Fmoc group is still attached.
-
UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine releases dibenzofulvene (DBF), which forms an adduct with piperidine that can be monitored by its absorbance at approximately 301 nm. Automated peptide synthesizers often use this method to ensure complete deprotection.[4]
-
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS): Analysis of the cleaved crude peptide by HPLC can reveal the presence of deletion sequences or the Fmoc-protected peptide. Mass spectrometry can then be used to confirm the identity of these impurities.
Troubleshooting Guide
Problem: HPLC analysis of my crude citrulline-containing peptide shows a significant peak corresponding to a deletion sequence.
This is a classic symptom of incomplete Fmoc deprotection. Follow these steps to diagnose and resolve the issue:
Step 1: Review Your Synthesis Protocol and Reagents
-
Verify Reagent Quality: Ensure that your deprotection solution (e.g., 20% piperidine in DMF) is fresh and has been stored correctly.
-
Check Protocol Parameters: Double-check that the correct deprotection times and reagent volumes were used for each cycle, especially for the amino acid preceding the deletion.
Step 2: Modify the Deprotection Protocol
If the initial checks do not resolve the issue, you may need to modify your deprotection protocol, particularly for "difficult" or citrulline-containing sequences.
-
Increase Deprotection Time: Extend the deprotection time to ensure the reaction goes to completion. A common approach is to perform a second deprotection step.
-
Use a Stronger Base: For particularly difficult sequences, consider adding a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to the deprotection solution. A common mixture is 2% DBU in the piperidine/DMF solution.[5]
Step 3: Address Potential Peptide Aggregation
-
Incorporate Chaotropic Agents: The addition of chaotropic salts or solvents can help to disrupt secondary structures and improve reagent accessibility.
-
Elevate Temperature: Performing the deprotection at a slightly elevated temperature can help to reduce aggregation and improve reaction kinetics.[2]
Quantitative Data Summary
The following tables provide a summary of common deprotection conditions and alternative reagents. Note that the optimal conditions can be sequence-dependent.
Table 1: Standard Fmoc Deprotection Conditions
| Parameter | Condition | Notes |
| Reagent | 20% (v/v) Piperidine in DMF | The most commonly used reagent. |
| Time | 1 x 20 min or 2 x 10 min | A two-step deprotection is often recommended. |
| Temperature | Room Temperature | Standard condition. |
Table 2: Alternative Deprotection Reagents for Difficult Sequences
| Reagent | Concentration | Notes |
| Piperidine with DBU | 20% Piperidine, 2% DBU in DMF | DBU is a stronger, non-nucleophilic base that can enhance deprotection efficiency. |
| Piperazine | 5% Piperazine in NMP | Can be effective in reducing diketopiperazine formation. |
Experimental Protocols
Protocol 1: Standard Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.
-
Initial Wash: Drain the DMF and wash the resin with fresh DMF (3 x 10 mL/g of resin).
-
First Deprotection: Add a solution of 20% piperidine in DMF to the resin and agitate for 3-5 minutes.
-
Drain: Drain the deprotection solution.
-
Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.
-
Drain: Drain the deprotection solution.
-
Washing: Wash the resin thoroughly with DMF (5-7 x 10 mL/g of resin) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Kaiser Test (Ninhydrin Test)
-
Sample Collection: Take a small sample of the peptide-resin (a few beads) and place it in a small glass test tube.
-
Add Reagents: Add 2-3 drops of each of the following reagents:
-
Reagent A: 5 g ninhydrin in 100 mL ethanol
-
Reagent B: 80 g phenol in 20 mL ethanol
-
Reagent C: 2 mL of 0.001 M KCN in 98 mL pyridine
-
-
Heat: Heat the test tube at 100°C for 5 minutes.
-
Observe Color:
-
Dark Blue Beads/Solution: Positive result, indicating successful deprotection.
-
Yellow/Brown/No Color Change: Negative result, indicating incomplete deprotection.
-
Visualizations
Caption: Troubleshooting workflow for incomplete Fmoc deprotection.
Caption: Potential for citrulline side-chain reactivity to indirectly cause incomplete Fmoc deprotection.
References
- 1. Total wash elimination for solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Citrullinated Peptides by Reverse-Phase HPLC
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of citrullinated peptides using reverse-phase high-performance liquidography (RP-HPLC).
Frequently Asked Questions (FAQs)
Q1: How does citrullination affect a peptide's retention time in RP-HPLC compared to its native arginine-containing counterpart?
A1: Citrullination, the conversion of a positively charged arginine residue to a neutral citrulline residue, can alter the retention time of a peptide in RP-HPLC. The direction and magnitude of this shift depend on the overall peptide sequence and the mobile phase conditions, particularly the ion-pairing agent used. The loss of a positive charge generally reduces the peptide's polarity. Consequently, in the presence of ion-pairing agents like formic acid, citrullinated peptides may exhibit increased retention and elute later than their arginine-containing counterparts.[1][2] Conversely, when using a more hydrophobic ion-pairing reagent such as heptafluorobutyric acid (HFBA), citrullinated peptides have been observed to elute earlier.[1]
Q2: What is the recommended starting gradient for separating a citrullinated peptide from its unmodified form?
A2: A good starting point for separating citrullinated and unmodified peptides is a shallow linear gradient of acetonitrile in water, with both solvents containing an ion-pairing agent like 0.1% trifluoroacetic acid (TFA). A typical initial gradient could be 5-40% acetonitrile over 60 minutes.[3] However, the optimal gradient is highly dependent on the specific peptide's hydrophobicity and may require optimization.[4] For closely eluting peptides, an even shallower gradient (e.g., a 1% or less change in acetonitrile per minute) may be necessary to achieve baseline separation.
Q3: Which ion-pairing agent is best for purifying citrullinated peptides?
A3: The choice of ion-pairing agent can significantly impact the selectivity of the separation between a citrullinated peptide and its native form.
-
Trifluoroacetic acid (TFA) at 0.1% is the most common choice and provides good peak shape for most peptides.[5]
-
Formic acid (FA) is also widely used, especially when the purified fractions are intended for mass spectrometry (MS) analysis, as it is more MS-friendly than TFA. With FA, citrullinated peptides often elute later than their arginine-containing counterparts.[1]
-
Heptafluorobutyric acid (HFBA) is a more hydrophobic ion-pairing agent that can enhance the retention of peptides. Interestingly, it has been shown to cause an earlier elution of citrullinated peptides compared to their arginine forms, offering an alternative selectivity.[1][6]
The optimal ion-pairing agent should be determined empirically for each specific separation.
Q4: How can I confirm the purity and identity of my citrullinated peptide after HPLC purification?
A4: Mass spectrometry (MS) is the definitive method for confirming the identity and purity of your citrullinated peptide.[7][8] After collecting the HPLC fractions, a small aliquot of each fraction containing the peak of interest should be analyzed by MS. This will confirm the molecular weight of the peptide, which will have increased by approximately 0.984 Da for each citrullination event.[2] Tandem MS (MS/MS) can be used to sequence the peptide and pinpoint the exact location of the citrulline residue.[8]
Q5: What are common impurities I might see in my synthetic citrullinated peptide sample?
A5: Besides the unmodified arginine-containing peptide, crude synthetic citrullinated peptides may contain various impurities. These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, and peptides with protecting groups that were not successfully removed during synthesis.[9][10] Additionally, side reactions can lead to modifications such as deamidation of asparagine or glutamine residues, which can result in peaks that are close to your target peptide.[10]
Troubleshooting Guides
Problem 1: Poor or No Separation Between Citrullinated and Unmodified Peptides
| Possible Cause | Suggested Solution |
| Gradient is too steep. | Decrease the gradient slope. For example, change from a 1% per minute increase in acetonitrile to a 0.5% or even 0.1% per minute increase.[4] |
| Inappropriate ion-pairing agent. | Try a different ion-pairing agent to alter selectivity. If using TFA or FA, consider switching to HFBA, or vice-versa.[1][6] |
| Mobile phase pH is not optimal. | Adjusting the pH of the mobile phase can alter the charge state of other residues in the peptide, potentially improving resolution. Ensure the pH is stable and consistent between runs. |
| Column is not suitable. | Ensure you are using a high-resolution reversed-phase column (e.g., C18) with a suitable particle size (e.g., < 5 µm). For peptides, wide-pore columns (300 Å) are often recommended.[11] |
Problem 2: Broad or Tailing Peaks
| Possible Cause | Suggested Solution |
| Column contamination or degradation. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If performance does not improve, the column may need to be replaced. |
| Low concentration of ion-pairing agent. | Ensure the concentration of the ion-pairing agent (e.g., TFA) is sufficient, typically 0.1%.[5] |
| Sample overload. | Reduce the amount of peptide injected onto the column. |
| Sample dissolved in a strong solvent. | Dissolve the sample in the initial mobile phase (low organic content) or a weaker solvent to ensure proper binding to the column head.[5] |
| Secondary interactions with the stationary phase. | This can sometimes be mitigated by adjusting the mobile phase pH or trying a different column with a different stationary phase chemistry. |
Problem 3: Low Yield or No Recovery of the Peptide
| Possible Cause | Suggested Solution |
| Peptide precipitation in the sample vial or on the column. | Ensure the peptide is fully dissolved in the injection solvent. For hydrophobic peptides, adding a small amount of organic solvent to the sample may be necessary, but it should not exceed the initial mobile phase organic concentration. |
| Irreversible adsorption to the column. | This is more common with very hydrophobic peptides. Try a different stationary phase (e.g., C8 or C4) or a different organic modifier in the mobile phase (e.g., isopropanol). |
| Peptide degradation. | Peptides can be susceptible to degradation, especially at non-optimal pH or temperature. Prepare samples fresh and store them appropriately. |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a Citrullinated Peptide
-
Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a solvent compatible with the initial HPLC mobile phase (e.g., 5-10% acetonitrile in water with 0.1% TFA).
-
Centrifuge the sample at high speed for 5-10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an HPLC vial.
-
-
HPLC System Preparation:
-
Mobile Phase A: HPLC-grade water with 0.1% TFA.
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% TFA.
-
Thoroughly degas both mobile phases.
-
Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B) at a constant flow rate until a stable baseline is achieved.
-
-
Chromatographic Separation:
-
Inject the prepared sample onto the column.
-
Run a linear gradient from 5% to 45% Mobile Phase B over 60 minutes.
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the peaks of interest.
-
-
Post-Purification Analysis:
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the citrullinated peptide.
-
Perform analytical HPLC on the purified fractions to assess purity.
-
-
Lyophilization:
-
Pool the pure fractions and freeze-dry to obtain the purified peptide as a powder.
-
Visualizations
Caption: Troubleshooting workflow for RP-HPLC purification of citrullinated peptides.
References
- 1. evosep.com [evosep.com]
- 2. pH/Acetonitrile-Gradient Reversed-Phase Fractionation of Enriched Hyper-Citrullinated Library in Combination with LC–MS/MS Analysis for Confident Identification of Citrullinated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A streamlined data analysis pipeline for the identification of sites of citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of anionic ion-pairing reagent hydrophobicity on selectivity of peptide separations by reversed-phase liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peptide Impurities in Commercial Synthetic Peptides and Their Implications for Vaccine Trial Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Tips for optimization of peptide separation by reversed-phase | YMC CO., LTD. [ymc.co.jp]
Minimizing racemization of Fmoc-Cit-OH during peptide synthesis.
Welcome to the technical support center for the successful incorporation of Fmoc-Cit-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize racemization of this unique amino acid.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is the conversion of the desired L-enantiomer of an amino acid into a mixture of both L- and D-enantiomers during the coupling reaction. This leads to the formation of diastereomeric peptide impurities. These impurities can be difficult to separate from the target peptide and may exhibit altered biological activity or immunogenicity, which is a significant concern in the development of therapeutic peptides.[1] Like other amino acids, this compound is susceptible to racemization during the activation step of peptide coupling.
Q2: What are the primary factors that contribute to the racemization of this compound during coupling?
A2: Several factors can influence the extent of racemization during the coupling of this compound:
-
Coupling Reagent: The choice of coupling reagent significantly impacts the activation of the amino acid and, consequently, its propensity for racemization.[1]
-
Base: The type and concentration of the base used for the activation of the carboxylic acid play a crucial role. Strong, sterically unhindered bases can increase the rate of racemization.[1][2]
-
Activation Time: Prolonged pre-activation of the this compound before its addition to the resin can lead to increased epimerization.[1]
-
Temperature: Elevated temperatures, often used to increase coupling efficiency (e.g., in microwave-assisted SPPS), can also accelerate racemization.[1][3]
-
Solvent: The purity and nature of the solvent can affect reaction kinetics and side reactions, including racemization. Common choices include N,N-Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP).[2]
Troubleshooting Guide
Problem: I am observing a significant diastereomeric impurity in my peptide containing a citrulline residue.
This is a common issue that points towards racemization of the this compound during the coupling step. The following troubleshooting steps can help identify the cause and mitigate the problem.
Step 1: Evaluate Your Coupling Reagent and Additives.
The choice of coupling reagent is critical in controlling racemization. Onium salt-based reagents (e.g., HBTU, HATU) are highly efficient but can lead to higher racemization if not used under optimal conditions. Carbodiimide-based reagents, when used with additives, are generally a safer choice for minimizing epimerization.[1]
-
Recommended Actions:
-
If you are using a uronium/aminium-based reagent like HBTU or HATU, consider switching to a carbodiimide-based system.[1]
-
For carbodiimide-mediated couplings (e.g., using DIC), the addition of a hydroxylamine derivative is crucial to suppress racemization. OxymaPure is a highly effective additive.[1][2][4]
-
Step 2: Assess the Base Used in the Coupling Reaction.
The base used to activate the Fmoc-amino acid can significantly influence the rate of racemization. Sterically hindered bases are generally preferred as they are less likely to abstract the alpha-proton of the activated amino acid, which is a key step in the racemization pathway.[2]
-
Recommended Actions:
Step 3: Review Your Procedural Parameters.
Procedural details such as pre-activation time and reaction temperature can have a significant impact on the level of racemization.
-
Recommended Actions:
-
Minimize Pre-activation Time: Add the activated this compound solution to the resin immediately after preparation. Prolonged pre-activation increases the opportunity for the formation of the racemization-prone oxazolone intermediate.[1]
-
Control the Temperature: If using microwave-assisted synthesis, consider lowering the coupling temperature. For example, reducing the temperature from 80°C to 50°C has been shown to limit racemization for sensitive amino acids like histidine and cysteine.[3] For particularly sensitive couplings, performing the reaction at a lower temperature (e.g., 0 °C or room temperature) is advisable.[6]
-
Data Presentation
Table 1: Comparison of Common Coupling Reagents and their Relative Racemization Risk
| Coupling Reagent/System | Additive | Relative Racemization Risk |
| DIC | None | High[1] |
| DIC | HOBt | Low[1][4] |
| DIC | OxymaPure | Very Low[1][4] |
| HBTU, TBTU, HCTU | - | Moderate to High[1] |
| HATU | - | Moderate[1] |
| COMU | - | Very Low[1] |
Disclaimer: The relative racemization risk is based on general observations in peptide synthesis and data from studies on racemization-prone amino acids. Specific quantitative data for this compound under these exact conditions is limited in the cited literature.
Table 2: Influence of Base on Racemization
| Base | Steric Hindrance | General Recommendation |
| DIPEA (Diisopropylethylamine) | Low | Not recommended for racemization-prone couplings[2] |
| NMM (N-Methylmorpholine) | Moderate | Preferred over DIPEA[2] |
| 2,4,6-Collidine | High | Recommended for minimizing racemization[2][3] |
Experimental Protocols
Protocol 1: Minimized Racemization Coupling of this compound using DIC/OxymaPure
This protocol is designed to minimize racemization during the coupling of this compound.
Materials:
-
Resin with a free N-terminal amine
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine solution (20% in DMF)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group of the preceding amino acid. Drain and repeat for 15-20 minutes.[2]
-
Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove piperidine and by-products.[2]
-
Amino Acid Activation (in situ): a. In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) and OxymaPure (3-5 equivalents) in DMF.[2] b. Add this solution to the reaction vessel containing the washed and deprotected peptide-resin.[2] c. Add DIC (3-5 equivalents) to the reaction vessel.[2]
-
Coupling: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress using a qualitative test such as the Kaiser test.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3-5 times), DCM (3-5 times), and finally with DMF (3 times) to prepare for the next deprotection step.
Visualizations
Caption: Mechanism of this compound racemization during peptide coupling.
Caption: Troubleshooting workflow for minimizing this compound racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring Fmoc-Cit-OH Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the completion of Fmoc-Cit-OH coupling reactions during solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Why is it critical to monitor the completion of the this compound coupling reaction?
A1: Monitoring the completion of each coupling step in SPPS is essential to prevent the formation of deletion sequences, where an amino acid is missing from the final peptide.[1] Incomplete coupling of this compound will result in a truncated peptide, which can be difficult to separate from the desired product, ultimately impacting yield and purity.
Q2: What are the primary methods for monitoring this compound coupling?
A2: The most common methods can be categorized as follows:
-
Qualitative Colorimetric Tests: These are rapid, on-resin tests to detect the presence of unreacted primary amines. The Kaiser test is the most widely used.[2][3]
-
Quantitative Spectrophotometric Analysis: This method involves measuring the UV absorbance of the piperidine solution used for Fmoc deprotection. The amount of Fmoc released is proportional to the number of successfully coupled amino acids in the previous step.[4][5][6]
-
Chromatographic Analysis of Cleaved Peptide: After cleaving a small amount of peptide from the resin, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the presence of impurities, such as deletion sequences, which indicate incomplete coupling.[7][8]
Q3: Is the Kaiser test reliable for monitoring all amino acid couplings?
A3: The Kaiser test is very sensitive for primary amines, producing an intense blue color if unreacted amine is present.[2] However, it is not reliable for secondary amines, such as N-terminal proline, which gives a different color response (brownish-red).[2][9] For sequences with N-terminal proline, alternative tests like the isatin or chloranil test are recommended.[2]
Q4: What should I do if a monitoring test indicates incomplete coupling of this compound?
A4: If incomplete coupling is detected, a second coupling (recoupling) with a fresh solution of activated this compound should be performed.[2] If the reaction is still incomplete, this may indicate a more significant issue, such as peptide aggregation. In such cases, any remaining unreacted amines should be "capped" by acetylation with a reagent like acetic anhydride to prevent them from reacting in subsequent cycles.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the monitoring of this compound coupling reactions.
| Problem | Possible Cause | Recommended Solution |
| Kaiser test is positive (blue beads) after initial coupling. | Incomplete reaction due to steric hindrance, poor reagent quality, or suboptimal reaction time. | Perform a second coupling (recoupling) for an extended period (e.g., 1-2 hours). If the test remains positive, proceed to capping. |
| Kaiser test is consistently positive even after recoupling. | Peptide aggregation is preventing access to the reactive sites. | Consider switching to a more effective solvent system (e.g., NMP or adding DMSO), increasing the reaction temperature, or incorporating chaotropic salts.[10] Capping is essential to terminate the failed sequence. |
| HPLC of the crude peptide shows a significant peak corresponding to a deletion sequence. | The monitoring method used (e.g., Kaiser test) may not have been sensitive enough, or the incomplete coupling was widespread. | Optimize coupling conditions for this compound. Consider using a more potent coupling reagent combination like DIC/Oxyma, which has been shown to provide near-quantitative yields.[4] |
| UV monitoring of Fmoc deprotection shows a lower than expected absorbance. | This indicates that the preceding this compound coupling was incomplete, leading to fewer Fmoc groups to be cleaved. | Review and optimize the this compound coupling protocol. Ensure accurate reagent concentrations and sufficient reaction times. |
Data Presentation
Table 1: Comparison of Coupling Reagents for this compound
| Coupling Reagent | Typical Coupling Time | Coupling Efficiency | Racemization |
| HATU | 10 minutes | >98% | 1.5–2.0% (at elevated temperatures) |
| DIC/Oxyma | 1-2 hours | Near-quantitative | <0.5% (at 0°C) |
Data sourced from EvitaChem.[4]
Table 2: Interpretation of Kaiser Test Results
| Bead/Solution Color | Interpretation | Action |
| Intense Blue | Incomplete Coupling (significant unreacted amine) | Recouple and re-test. If still positive, cap. |
| Light Blue / Colorless beads with blue solution | Nearly Complete Coupling | Extend coupling time or proceed to capping. |
| Yellow/Colorless | Complete Coupling (no primary amines detected) | Proceed to the next Fmoc deprotection step. |
Based on information from multiple sources.[1][3][11]
Experimental Protocols
Protocol 1: Kaiser Test for Monitoring this compound Coupling
Materials:
-
Kaiser Test Reagent A: Ninhydrin in ethanol
-
Kaiser Test Reagent B: Phenol in ethanol
-
Kaiser Test Reagent C: Potassium cyanide in pyridine
-
Resin sample (a few beads) post-coupling and washing
-
Heating block or oven at 100-110°C
Procedure:
-
After the this compound coupling step, thoroughly wash a small sample of the peptide-resin with DMF to remove residual reagents.
-
Place a few beads of the washed resin into a small test tube.
-
Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the test tube.
-
Heat the test tube at 100-110°C for 3-5 minutes.[3]
-
Observe the color of the beads and the solution.
-
Interpret the results according to Table 2.
Protocol 2: UV-Vis Monitoring of Fmoc Deprotection
Materials:
-
Peptide-resin post-coupling
-
20% piperidine in DMF
-
UV-Vis Spectrophotometer
-
Quartz cuvette
Procedure:
-
After the this compound coupling is deemed complete, perform the standard Fmoc deprotection step by treating the resin with a known volume of 20% piperidine in DMF.
-
Collect the filtrate containing the cleaved Fmoc-piperidine adduct.
-
If necessary, dilute the filtrate with a solution of 20% piperidine in DMF to ensure the absorbance reading is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[12]
-
Use a solution of 20% piperidine in DMF as a blank to zero the spectrophotometer.
-
Measure the absorbance of the diluted filtrate at approximately 301 nm.[4][12]
-
The absorbance value can be used to quantify the amount of Fmoc group cleaved, which corresponds to the efficiency of the previous coupling step. A consistent absorbance reading after each cycle indicates successful and complete coupling.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete this compound coupling.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-250748) | 133174-15-9 [evitachem.com]
- 5. DSpace [scholarshare.temple.edu]
- 6. Fmoc Test Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. peptide.com [peptide.com]
- 11. rsc.org [rsc.org]
- 12. biotage.com [biotage.com]
Dealing with poor solubility of protected citrulline peptides.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the poor solubility of protected citrulline peptides.
Frequently Asked Questions (FAQs)
Q1: Why do my protected citrulline peptides exhibit poor solubility?
A1: The poor solubility of protected citrulline peptides stems from several factors. The conversion of a positively charged arginine to a neutral citrulline residue can reduce the overall charge of the peptide, making it less soluble in aqueous solutions.[1] Additionally, the protecting groups themselves, often bulky and hydrophobic (e.g., Boc, Fmoc, Trt), can significantly increase the hydrophobicity of the peptide, leading to aggregation.[2] Intermolecular hydrogen bonding, a common cause of aggregation in peptides, can also be a contributing factor, especially in sequences with a high content of amino acids prone to forming such bonds.[3][4]
Q2: What are the initial recommended solvents for dissolving protected citrulline peptides?
A2: For initial solubility tests, it is advisable to start with a small amount of the lyophilized peptide.[5][6] Begin with common laboratory solvents, starting with the least harsh. A recommended starting point is deionized water. If solubility is not achieved, sequentially try organic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5][6][7] For peptides with a net positive charge, a dilute aqueous solution of acetic acid (e.g., 10%) can be effective.[4][5] Conversely, for peptides with a net negative charge, a dilute aqueous basic solution like ammonium bicarbonate may improve solubility.[5][6]
Q3: How does the choice of protecting group affect the solubility of citrulline peptides?
A3: Protecting groups are essential for preventing side reactions during peptide synthesis but can significantly impact solubility.[8] Bulky and hydrophobic protecting groups like tert-Butoxycarbonyl (Boc) and 9-Fluorenylmethyloxycarbonyl (Fmoc) on the alpha-amino group, and Trityl (Trt) on side chains like asparagine and glutamine, increase the overall hydrophobicity of the peptide, making it more prone to aggregation and precipitation in aqueous solutions.[2] The selection of side-chain protecting groups for other residues in the sequence also contributes to the overall solubility profile.[2]
Q4: Can pH adjustment improve the solubility of my protected citrulline peptide?
A4: Yes, pH adjustment can be a powerful tool to enhance solubility. Peptides are generally least soluble at their isoelectric point (pI), where the net charge is zero.[9] By adjusting the pH of the solution away from the pI, you can increase the net charge of the peptide, thereby improving its interaction with the solvent. For peptides with acidic residues (Asp, Glu), increasing the pH will result in a net negative charge and can enhance solubility. For peptides with basic residues (Lys, His), lowering the pH will lead to a net positive charge and can improve solubility.[4][5]
Q5: Are there any chemical modifications that can be made to the peptide sequence to improve solubility during synthesis?
A5: Yes, several strategies involving chemical modification can be employed during solid-phase peptide synthesis (SPPS) to proactively address solubility issues. One effective method is the incorporation of pseudoproline dipeptides, which disrupt the formation of secondary structures that lead to aggregation.[3] Another approach is the use of backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb), which also prevent aggregation by disrupting hydrogen bonding.[3] Additionally, attaching temporary, hydrophilic "solubility tags" to the peptide during synthesis can significantly improve its solubility, and these tags can be cleaved off after purification.[9][10]
Troubleshooting Guides
Problem 1: My protected citrulline peptide will not dissolve in standard solvents.
Possible Causes:
-
High hydrophobicity of the peptide sequence and protecting groups.
-
Strong intermolecular aggregation via hydrogen bonding.
-
The peptide is at or near its isoelectric point (pI) in the chosen solvent.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Solvent Screening | 1. Aliquot a small amount of the peptide. 2. Attempt to dissolve in deionized water. 3. If insoluble, sequentially try ACN, DMF, and DMSO.[5][7] 4. For highly hydrophobic peptides, start with a minimal amount of DMSO and then slowly add the aqueous buffer.[5] | Simple and quick to perform. | May not be effective for highly aggregated peptides. Organic solvents may be incompatible with downstream applications.[5] |
| pH Adjustment | 1. Calculate the theoretical pI of the deprotected peptide to estimate the charge behavior. 2. If the peptide is basic, attempt to dissolve in 10% aqueous acetic acid.[4][5] 3. If the peptide is acidic, try a dilute solution of ammonium bicarbonate.[5][6] | Can be very effective if the peptide has ionizable groups. | The altered pH may not be suitable for the intended experiment. |
| Use of Chaotropic Agents | 1. Prepare a stock solution of 6M guanidine hydrochloride or 8M urea.[4] 2. Attempt to dissolve the peptide in this solution. 3. If successful, this stock can be diluted into the final experimental buffer, ensuring the final concentration of the chaotropic agent is low enough not to interfere with the assay. | Effective at disrupting hydrogen bonds and dissolving aggregated peptides.[4] | Chaotropic agents can denature proteins and may interfere with biological assays. |
| Sonication and Heating | 1. Suspend the peptide in the desired solvent. 2. Sonicate the sample in a water bath for short bursts (e.g., 3 x 15 seconds), keeping the sample on ice between sonications to prevent overheating.[6] 3. Gentle warming (e.g., to 40°C) can also be attempted, but care must be taken to avoid degradation.[4][7] | Can help to break up small aggregates. | May not be sufficient for highly insoluble peptides. Overheating can lead to peptide degradation. |
Problem 2: My peptide precipitates out of solution after initial dissolution or during storage.
Possible Causes:
-
The initial solvent was not optimal, and the peptide is slowly aggregating.
-
Changes in temperature or pH during storage.
-
Freeze-thaw cycles promoting aggregation.
Solutions:
| Solution | Detailed Protocol | Pros | Cons |
| Re-dissolution and Solvent Exchange | 1. Centrifuge the sample to pellet the precipitate. 2. Lyophilize the sample to remove the current solvent. 3. Attempt to re-dissolve the peptide using the more aggressive solvent strategies from Problem 1. | Allows for a fresh attempt at solubilization with a more suitable solvent system. | Can be time-consuming. |
| Storage Optimization | 1. Aliquot the peptide solution into single-use volumes to avoid multiple freeze-thaw cycles. 2. Store at -20°C or -80°C. 3. Ensure the storage buffer is at an optimal pH for solubility. | Prevents degradation and aggregation due to improper storage. | Requires careful planning and handling. |
| Inclusion of Solubility Enhancers | 1. Consider adding a small percentage of an organic co-solvent like DMSO (e.g., 1-5%) to the aqueous buffer if compatible with the downstream application.[5] 2. For some applications, the use of detergents or cyclodextrins might be an option.[4] | Can maintain the peptide in solution for longer periods. | Additives may interfere with experimental results. |
Experimental Protocols
Protocol 1: Stepwise Solvent Solubility Test
-
Preparation : Aliquot approximately 1 mg of the lyophilized protected citrulline peptide into a microcentrifuge tube.
-
Step 1: Water : Add 50 µL of sterile, deionized water. Vortex for 30 seconds. Observe for dissolution.
-
Step 2: Acidic/Basic Buffer : If insoluble in water, and the peptide has a net charge, add 50 µL of 10% acetic acid (for basic peptides) or 1% ammonium hydroxide (for acidic peptides). Vortex and observe.
-
Step 3: Organic Solvents : If still insoluble, prepare a fresh 1 mg aliquot. Add 20 µL of DMSO to dissolve the peptide completely. Then, slowly add the desired aqueous buffer dropwise while vortexing, up to the final desired concentration.[5] Monitor for any signs of precipitation.
-
Step 4: Chaotropic Agents : For extremely difficult peptides, dissolve a fresh 1 mg aliquot in 100 µL of 6 M guanidine hydrochloride.[4] This stock solution should then be diluted for the final application.
Visualizations
Caption: A workflow for troubleshooting the solubility of protected citrulline peptides.
Caption: Factors contributing to the aggregation of protected citrulline peptides.
References
- 1. Citrullinated Peptide Synthesis [biosyn.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 9. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Long Citrullinated Peptides
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to enhance the yield and purity of long peptides containing L-Citrulline, incorporated using Fmoc-Cit-OH.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis of long peptides containing this compound, presented in a question-and-answer format.
Q1: We are observing a low overall yield for our long citrullinated peptide. What are the primary causes?
Low peptide yield in long Solid-Phase Peptide Synthesis (SPPS) is a common challenge that can be attributed to several factors, often compounded by the length of the peptide and the specific properties of the amino acids involved. The primary culprits are typically incomplete Fmoc deprotection and poor coupling efficiency.[1] For long peptides, peptide aggregation on the solid support is a major contributor to both of these issues, as it hinders reagent access to the reactive sites.[1]
Q2: Our mass spectrometry (MS) analysis shows a significant peak at +40 Da relative to the expected mass of our citrulline-containing peptide. What is this modification?
This +40 Da addition is a known side reaction where the urea moiety of the citrulline side chain, which is not inert, reacts with the coupling reagents.[2] Specifically, it is suspected that the activated carboxylic acid reacts with the oxygen of the urea group, leading to a cyclization reaction that results in the addition of a CH2CO moiety (minus 2H), corresponding to a +40 Da mass increase.[2]
To mitigate this side reaction:
-
Avoid overly aggressive activation: Use the minimum necessary activation time.
-
Choose coupling reagents less prone to side reactions: While highly efficient, some reagents may be more likely to react with the side chain. Consider using carbodiimide-based activators like DIC with an additive like Oxyma, which can offer high efficiency with reduced side-reaction risks.
-
Optimize reaction conditions: Lowering the temperature during coupling may help reduce the rate of the side reaction.
Q3: Coupling of this compound appears to be inefficient, leading to deletion sequences. How can we improve coupling efficiency?
Inefficient coupling of this compound can be due to steric hindrance or peptide aggregation. Consider the following optimization strategies:
-
Choice of Coupling Reagent: For "difficult" couplings, including those involving sterically hindered amino acids or aggregating sequences, powerful uronium/aminium-based coupling reagents are recommended. Reagents like HATU, HCTU, and COMU have demonstrated high coupling efficiency and are often used to overcome such challenges.[1][3][4]
-
Double Coupling: If a single coupling does not go to completion (as indicated by a positive Kaiser test), a second coupling with fresh reagents should be performed to drive the reaction forward.[5]
-
Extended Coupling Time: Increasing the reaction time from the standard 1-2 hours to 4 hours or even longer can significantly improve the yield of the desired product.[5]
-
Increased Reagent Excess: Using a higher molar excess of the this compound and coupling reagents (e.g., 3-5 equivalents) relative to the resin loading can help improve reaction kinetics.
Data Presentation: Coupling Reagent Efficiency for this compound
The choice of coupling reagent is critical for successfully incorporating this compound. The following table summarizes the performance of common high-efficiency reagents.
| Coupling Reagent Combination | Typical Coupling Efficiency | Racemization Risk | Key Considerations |
| HATU / DIPEA | >98% in ~10 minutes[4] | 1.5–2.0% (increases with temperature)[4] | Highly reactive and effective for difficult couplings. Pre-activation is recommended. |
| HCTU / DIPEA | High, comparable to HATU[1] | Reduced compared to BOP[6] | More affordable and less allergenic alternative to HATU.[6] |
| COMU / DIPEA | High, comparable to HATU[5] | Low[5] | Incorporates Oxyma, making it a safer alternative to HOBt/HOAt-based reagents. Excellent solubility.[5] |
| DIC / Oxyma | Near-quantitative[4] | <0.5% (at 0°C)[4] | Excellent for minimizing racemization. Slower reaction times compared to uronium reagents. |
Q4: Our peptide is long (>30 residues) and we suspect aggregation is the main cause of synthesis failure. What strategies can we employ?
Peptide aggregation, caused by the formation of secondary structures (e.g., β-sheets) via inter-chain hydrogen bonding on the resin, is a primary obstacle in long peptide synthesis.[1]
Strategies to Mitigate Aggregation:
-
Use Low-Loading Resins: High resin loading can exacerbate aggregation by forcing peptide chains into close proximity. Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between chains.
-
Incorporate "Structure-Disrupting" Elements:
-
Pseudoproline Dipeptides: These are reversibly protected dipeptides that introduce a "kink" in the peptide backbone, disrupting the formation of stable secondary structures. They are introduced at specific Ser, Thr, or Cys residues.
-
-
Optimize Synthesis Solvents and Additives:
-
Chaotropic Salts: Adding salts like LiCl to the DMF can help to disrupt hydrogen bonding networks.
-
"Magic Mixture": A solvent cocktail of DMF/DCM containing ethylene carbonate can improve solvation.
-
-
Elevated Temperature Synthesis: Performing the coupling and deprotection steps at higher temperatures (e.g., 50-60°C) can provide enough energy to break up secondary structures.
Q5: Should we incorporate this compound directly or synthesize the peptide with Fmoc-Arg(Pbf)-OH and convert it to citrulline on-resin?
Direct incorporation of this compound is the most common and well-documented method. The alternative, on-resin chemical conversion of arginine to citrulline, is not a standard procedure in SPPS and lacks well-established, high-yield protocols. Biological conversion using Peptidyl Arginine Deiminase (PAD) enzymes is well-known in nature but translating this to a robust, on-resin chemical process is challenging.[3][7] Therefore, optimizing the direct incorporation of this compound is the recommended strategy.
Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU
This protocol is recommended for coupling this compound, especially at difficult positions within a long peptide sequence.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group from the resin-bound peptide (confirmed by a positive Kaiser test), wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 1-2 minutes at room temperature.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 2-4 hours at room temperature.
-
Monitoring: Perform a Kaiser test to monitor the reaction's progress. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours or proceed to a double coupling.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x) before proceeding to the next deprotection step.
Protocol 2: On-Resin Arginine to Citrulline Conversion (Conceptual)
Note: A robust, high-yield chemical protocol for this conversion on-resin is not well-established in the literature. The following is a conceptual outline based on the chemistry of guanidinium group conversion to a urea.
-
Peptide Synthesis: Synthesize the full-length peptide using standard Fmoc-SPPS with Fmoc-Arg(Pbf)-OH.
-
Side-Chain Deprotection of Arginine: Selectively deprotect the Pbf group from the arginine side chain while the peptide remains on the resin. This would require an orthogonal protection strategy, which complicates the synthesis.
-
Guanidinium to Urea Conversion: This is the most challenging step. It would theoretically involve a reaction sequence to hydrolyze the guanidinium group to a urea group without affecting other side chains. Reagents for such a transformation would need to be carefully selected to be compatible with the resin-bound peptide.
-
Cleavage and Global Deprotection: Cleave the peptide from the resin and remove all other side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/H₂O).
Given the complexities and lack of established methods for step 2 and 3, this approach is not recommended over direct this compound incorporation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and biological methods to detect posttranslational modifications of arginine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy this compound (EVT-250748) | 133174-15-9 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. Solid-Phase Synthesis of Guanine Derivatives with Four Diversity Elements via AgNO3‑Mediated Guanidine Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemical Biology of Protein Citrullination by the Protein Arginine Deiminases (PADs) - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Mass Spectrometry of Peptides Synthesized with Fmoc-Cit-OH
For researchers in proteomics, drug development, and immunology, the precise synthesis and analysis of citrullinated peptides are of paramount importance. Citrullination, the post-translational modification of arginine to citrulline, is implicated in various physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis. The incorporation of citrulline into synthetic peptides is crucial for developing diagnostic tools, therapeutic agents, and for studying the biological effects of this modification.
This guide provides a comprehensive comparison of using Nα-Fmoc-L-citrulline (Fmoc-Cit-OH) in solid-phase peptide synthesis (SPPS) against other methods of introducing citrulline, with a focus on the implications for mass spectrometry (MS) analysis. We present supporting experimental data, detailed protocols, and visual workflows to aid researchers in making informed decisions for their experimental designs.
Comparing Methods for Introducing Citrulline in Peptides
The choice of method for introducing citrulline into a peptide sequence can significantly impact the purity of the final product and the ease and confidence of its characterization by mass spectrometry. The primary methods include direct synthesis using this compound, enzymatic conversion of arginine post-synthesis, and chemical modification of arginine residues.
| Feature | This compound in SPPS | Enzymatic Citrullination (e.g., PAD enzymes) | Chemical Modification of Arginine |
| Specificity | Site-specific incorporation at any desired position in the peptide sequence. | Can be protein-specific and may not be suitable for all sequences. Multiple arginine sites can be modified. | Can lack specificity, potentially modifying all accessible arginine residues. |
| Purity of Final Product | High purity achievable with standard HPLC purification. Potential for side reactions like aspartimide formation needs consideration.[1] | Can result in a heterogeneous mixture of citrullinated and non-citrullinated peptides, requiring extensive purification. | Often results in incomplete conversion and byproducts, complicating purification. |
| Yield | Generally high and predictable, dependent on the efficiency of SPPS. | Variable and often lower due to incomplete enzymatic conversion and purification losses. | Can be variable and may lead to a lower yield of the desired product. |
| Mass Spectrometry Analysis | Provides a homogenous sample for straightforward MS analysis. The "citrulline effect" and neutral loss of isocyanic acid are characteristic fragmentation patterns.[2][3][4] | MS analysis is more complex due to the mixture of species. Requires careful interpretation to confirm citrullination sites. | MS can be complicated by the presence of unreacted starting material and side-products. |
| Cost & Effort | This compound is a commercially available reagent. The process is well-established but requires expertise in SPPS. | Requires active peptidylarginine deiminase (PAD) enzymes, which can be costly and require specific buffer conditions.[5][6] | Reagents are generally inexpensive, but the reaction conditions need careful optimization to avoid side reactions. |
Mass Spectrometry Analysis of Peptides Synthesized with this compound
Peptides synthesized with this compound offer a distinct advantage for mass spectrometry analysis due to the homogeneity of the sample. This allows for a more straightforward interpretation of the resulting spectra. However, there are key characteristics of citrullinated peptides that researchers must be aware of during data acquisition and analysis.
Key Mass Spectrometry Characteristics:
-
Mass Shift: Citrullination results in a small mass increase of +0.984 Da compared to arginine.[7] This subtle change requires high-resolution mass spectrometry to distinguish it from other modifications with similar mass shifts, such as the deamidation of asparagine or glutamine.
-
Chromatographic Behavior: The conversion of a basic arginine residue to a neutral citrulline residue leads to a change in the peptide's hydrophobicity. Consequently, citrullinated peptides typically exhibit a longer retention time on reversed-phase high-performance liquid chromatography (RP-HPLC) columns compared to their arginine-containing counterparts.
-
Fragmentation Pattern:
-
Neutral Loss of Isocyanic Acid (HNCO): A characteristic fragmentation of the citrulline side chain upon collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) is the neutral loss of isocyanic acid (43.0058 Da).[2][7][8] The presence of fragment ions corresponding to this neutral loss is a strong indicator of citrullination.
-
The "Citrulline Effect": Tandem mass spectra of citrullinated peptides often show an enhanced cleavage at the C-terminus of the citrulline residue.[2][3][4] This "citrulline effect" results in a prominent series of y-type ions, which can aid in the confident localization of the modification.
-
Immonium Ion: The immonium ion of citrulline can be observed at m/z 130.0975.[7] While not always present, its detection provides additional evidence for the presence of citrulline.
-
Potential Side Reactions and Their MS Signatures:
While Fmoc-SPPS is a robust method, side reactions can occur, leading to impurities that can be detected by mass spectrometry.
-
Aspartimide Formation: A common side reaction in Fmoc chemistry, particularly for sequences containing aspartic acid, is the formation of an aspartimide. This can lead to a mass decrease of 18 Da (loss of water) and the formation of isomeric peptides that may be difficult to separate chromatographically.[1]
-
Incomplete Deprotection or Coupling: Failure to completely remove the Fmoc group or to couple the next amino acid can result in truncated peptide sequences, which will be observed as species with lower molecular weights in the mass spectrum.
-
Reaction of the Citrulline Side Chain: The urea group of the citrulline side chain is generally stable during SPPS. However, under certain conditions or with specific reagents, it could potentially react. For instance, a +40 Da adduct has been reported in some cases, possibly due to the reaction with coupling reagents.[9]
Experimental Protocols
Protocol 1: Fmoc Solid-Phase Peptide Synthesis of a Citrullinated Peptide
This protocol outlines the manual synthesis of a model peptide containing a citrulline residue using this compound on a Rink Amide resin.
Materials:
-
Rink Amide resin (0.3-0.8 mmol/g loading)
-
Fmoc-protected amino acids (including this compound)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure® or 1-Hydroxybenzotriazole (HOBt)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., this compound) and 3 equivalents of OxymaPure® in DMF.
-
Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.
-
Monitor the coupling reaction using a ninhydrin test. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Repeat Cycles: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification: Purify the crude peptide using preparative RP-HPLC.
-
Characterization: Confirm the identity and purity of the peptide by analytical RP-HPLC and mass spectrometry.
Protocol 2: LC-MS/MS Analysis of a Synthetic Citrullinated Peptide
This protocol provides a general workflow for the analysis of a purified synthetic citrullinated peptide by LC-MS/MS.
Materials:
-
Purified synthetic citrullinated peptide
-
Water with 0.1% formic acid (Solvent A)
-
Acetonitrile with 0.1% formic acid (Solvent B)
-
LC-MS/MS system equipped with a C18 column and an electrospray ionization (ESI) source
Procedure:
-
Sample Preparation: Dissolve the purified peptide in Solvent A to a final concentration of approximately 1 mg/mL. Further dilute the sample to an appropriate concentration for LC-MS/MS analysis (e.g., 1-10 pmol/µL).
-
LC Separation:
-
Equilibrate the C18 column with 98% Solvent A and 2% Solvent B.
-
Inject the peptide sample onto the column.
-
Apply a linear gradient of Solvent B to separate the peptide. A typical gradient might be from 2% to 40% Solvent B over 30-60 minutes.
-
Monitor the elution of the peptide by UV absorbance at 214 nm and 280 nm.
-
-
MS and MS/MS Data Acquisition:
-
Operate the mass spectrometer in positive ion mode.
-
Acquire full scan MS spectra over a relevant m/z range (e.g., 300-2000 m/z) to detect the precursor ion of the citrullinated peptide.
-
Use a data-dependent acquisition (DDA) method to automatically select the most intense precursor ions for fragmentation.
-
Fragment the selected precursor ions using CID or HCD.
-
Acquire MS/MS spectra for the fragment ions.
-
-
Data Analysis:
-
Process the raw data using appropriate software.
-
Identify the precursor ion corresponding to the calculated mass of the citrullinated peptide.
-
Analyze the MS/MS spectrum to confirm the peptide sequence. Look for the characteristic neutral loss of isocyanic acid (43.0058 Da) from the precursor and fragment ions.
-
Examine the fragmentation pattern for evidence of the "citrulline effect" (enhanced y-ion series C-terminal to the citrulline residue).
-
Search for the citrulline immonium ion at m/z 130.0975.
-
Conclusion
The use of this compound in solid-phase peptide synthesis provides a robust and reliable method for producing high-purity citrullinated peptides. From a mass spectrometry perspective, this synthetic route offers the significant advantage of generating a homogenous sample, which greatly simplifies data acquisition and interpretation. The characteristic fragmentation patterns of citrullinated peptides, including the neutral loss of isocyanic acid and the "citrulline effect," serve as powerful diagnostic tools for confident identification and localization of the modification. While alternative methods for introducing citrulline exist, the direct synthesis approach with this compound remains the gold standard for researchers requiring precisely defined and well-characterized citrullinated peptides for their studies. By understanding the principles of the synthesis and the nuances of the mass spectrometric analysis, researchers can effectively leverage this powerful combination to advance their investigations into the role of citrullination in health and disease.
References
- 1. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Quantification of the Effect of Citrulline and Homocitrulline Residues on the Collision-Induced Fragmentation of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pH/Acetonitrile-Gradient Reversed-Phase Fractionation of Enriched Hyper-Citrullinated Library in Combination with LC–MS/MS Analysis for Confident Identification of Citrullinated Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Citrullination Analysis Service - Creative Proteomics [creative-proteomics.com]
- 7. Characterizing citrullination by mass spectrometry-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A streamlined data analysis pipeline for the identification of sites of citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Showdown: HATU vs. HBTU for Fmoc-Cit-OH Coupling
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high yields and purity, particularly when incorporating sterically hindered or challenging amino acids like Fmoc-L-Citrulline (Fmoc-Cit-OH). This guide provides an objective comparison of two widely used uronium-based coupling reagents, HATU and HBTU, focusing on their coupling efficiency for this compound. While direct experimental data for this specific coupling is not extensively published, this comparison draws upon established principles and extrapolated data from other challenging coupling scenarios to provide a comprehensive overview.
At a Glance: Performance Indicators
While both HATU and HBTU are effective coupling reagents, HATU generally exhibits superior performance in terms of reaction speed and the purity of the final peptide product.[1] This is especially true for "difficult" sequences that are prone to aggregation and side reactions.[1] The synthesis of the acyl carrier protein (ACP) fragment (65-74) is a widely accepted benchmark for evaluating the performance of coupling reagents due to its inherent difficulty.[1]
Deeper Dive: The Mechanism of Action
The primary difference in the efficiency of HATU and HBTU lies in the nature of the active ester intermediate they form with the carboxylic acid of the amino acid. This intermediate is the species that reacts with the free amine of the growing peptide chain to form the peptide bond.
-
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) contains a 7-azabenzotriazole (HOAt) moiety. The additional nitrogen atom in the pyridine ring of HOAt acts as an electron-withdrawing group, making the resultant OAt-ester more reactive and susceptible to nucleophilic attack by the amine.[1] This enhanced reactivity leads to faster and more complete coupling reactions.[1]
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) , in contrast, contains a standard benzotriazole (HOBt) moiety. The OBt-ester it forms is less reactive than the OAt-ester, which can result in slower reaction times and a greater potential for side reactions, including epimerization, especially with sensitive amino acids.[1]
Quantitative Performance Comparison
| Parameter | HATU | HBTU |
| Typical Coupling Time | 20 - 45 minutes | 30 - 60 minutes |
| Expected Coupling Yield | > 99.5% | 98 - 99.5% |
| Risk of Racemization | Lower | Higher |
| Cost | Higher | Lower |
Note: The values presented are indicative for a standard SPPS protocol and are highly dependent on the specific peptide sequence, resin, and reaction conditions.[2]
Experimental Protocols
The following is a representative protocol for a manual Fmoc-based solid-phase peptide synthesis (SPPS) cycle, adaptable for both HATU and HBTU for the coupling of this compound.
1. Resin Swelling and Fmoc Deprotection:
-
Swell the resin (e.g., Rink Amide resin) in N,N-Dimethylformamide (DMF) for at least 1 hour.
-
Drain the DMF and add a 20% solution of piperidine in DMF to the resin.
-
Agitate the mixture for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid of the growing peptide chain.
-
Drain the piperidine solution and repeat the treatment for another 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and Dichloromethane (DCM) (3 times).
2. Amino Acid Activation and Coupling:
-
For HATU: In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
For HBTU: In a separate vessel, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.[2]
-
Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature. For HATU, 20-45 minutes is typically sufficient. For HBTU, 30-60 minutes is recommended.[2]
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
3. Washing:
-
After a negative Kaiser test, drain the reaction solution.
-
Wash the resin with DMF (5-7 times) and DCM (3 times) to remove any unreacted reagents and byproducts.
4. Repeat Cycle:
-
Repeat the deprotection, activation, and coupling steps for the subsequent amino acids in the peptide sequence.
5. Cleavage and Purification:
-
Once the peptide synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., Trifluoroacetic acid/Triisopropylsilane/Water).
-
The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide should be characterized by mass spectrometry to confirm its identity and purity.
Visualizing the Workflow
References
A Comparative Guide to Fmoc-Cit-OH and Side-Chain Protected Citrulline Derivatives in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
The incorporation of citrulline, a non-proteinogenic amino acid, into peptides is of significant interest in biomedical research, particularly in the study of autoimmune diseases like rheumatoid arthritis, where citrullination of proteins is a key pathological feature.[1] In Solid-Phase Peptide Synthesis (SPPS), the choice of the protected citrulline building block is crucial for achieving high purity and yield of the target peptide. This guide provides an objective comparison between the commonly used unprotected Fmoc-L-Citrulline (Fmoc-Cit-OH) and its side-chain protected counterparts, such as Fmoc-Cit(Trt)-OH and Fmoc-Cit(Boc)-OH.
Performance Comparison: Unprotected vs. Side-Chain Protected Citrulline
The primary distinction in using different Fmoc-protected citrulline derivatives lies in the protection strategy for the δ-ureido group of the citrulline side chain. While this compound, with its unprotected side chain, is widely used, the application of side-chain protection can offer advantages in minimizing side reactions and improving coupling efficiency, analogous to strategies employed for other amino acids with reactive side chains like cysteine and histidine.[2][3][4]
| Derivative | Protection Strategy | Potential Advantages | Potential Disadvantages |
| This compound | Unprotected side chain | Cost-effective; readily available; simpler deprotection. | Potential for side reactions at the ureido group; risk of aggregation in certain sequences. |
| Fmoc-Cit(Trt)-OH | Trityl (Trt) protected side chain | Steric hindrance of the Trt group can reduce side reactions; Trt is labile to standard TFA cleavage, simplifying the final deprotection.[1][2] | Higher cost; potential for incomplete removal of the Trt group, requiring optimized cleavage cocktails. |
| Fmoc-Cit(Boc)-OH | tert-Butoxycarbonyl (Boc) protected side chain | Boc group can effectively prevent side reactions; compatible with standard Fmoc SPPS conditions.[4] | May require harsher acidic conditions for complete removal compared to Trt; potentially higher cost. |
While direct, quantitative comparative studies on the coupling efficiency and side reactions of these specific citrulline derivatives are not extensively available in the reviewed literature, the principles of SPPS suggest that side-chain protection can be beneficial, particularly in the synthesis of long or complex citrullinated peptides. Studies on other amino acids have shown that trityl and other bulky protecting groups can lead to cleaner crude peptides.[5]
Potential Side Reactions and Mitigation Strategies
The ureido group of citrulline in this compound, being a nucleophile, can potentially engage in side reactions during peptide synthesis.
-
Aspartimide Formation: In sequences containing Asp-Cit, the unprotected side chain of a neighboring citrulline does not directly participate, but the basic conditions used for Fmoc deprotection can promote the formation of a succinimide intermediate from the aspartic acid residue. This can be mitigated by using 0.1 M HOBt in the piperidine/DMF deprotection solution or performing deprotection at lower temperatures.[6]
-
Reaction with Coupling Reagents: The ureido group of citrulline is generally considered to be of low reactivity and does not typically require protection. However, under certain conditions, it could potentially react with highly activated amino acids or coupling reagents. Side-chain protection with a Trt or Boc group would eliminate this possibility.
Experimental Protocols
Below are generalized experimental protocols for the incorporation of citrulline into a peptide sequence using both unprotected and side-chain protected derivatives.
General SPPS Workflow
The following diagram illustrates a typical cycle for Fmoc-based solid-phase peptide synthesis.
Caption: A generalized workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Protocol 1: Incorporation of this compound
This protocol outlines the manual synthesis of a hypothetical peptide containing citrulline using the unprotected derivative.
1. Resin Preparation:
- Swell Rink Amide resin (0.1 mmol scale) in dimethylformamide (DMF) for 1 hour in a reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine in DMF treatment for 10 minutes and drain.
- Wash the resin thoroughly with DMF (5 times), isopropanol (3 times), and finally DMF (3 times).
3. Coupling of this compound:
- In a separate vial, dissolve this compound (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
- Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) to the activation mixture and vortex for 1 minute.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 2 hours at room temperature.
- To monitor coupling completion, perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
4. Subsequent Cycles:
- Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
- After the final coupling and deprotection, wash the resin with DMF, then dichloromethane (DCM), and dry under vacuum.
- Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water (95:2.5:2.5).
- Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
- Filter the resin and collect the filtrate.
- Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
6. Analysis:
- Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
- Analyze the purity by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the mass by mass spectrometry (MS).
Protocol 2: Incorporation of Fmoc-Cit(Trt)-OH (Hypothetical)
This protocol is based on the general principles of using trityl-protected amino acids and would require optimization.
1. Resin Preparation and 2. Fmoc Deprotection:
- Follow steps 1 and 2 as described in Protocol 1.
3. Coupling of Fmoc-Cit(Trt)-OH:
- In a separate vial, dissolve Fmoc-Cit(Trt)-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), and HOAt (0.4 mmol, 4 eq.) in DMF.
- Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1 minute.
- Add the activated amino acid solution to the resin and couple for 2 hours.
- Monitor the coupling reaction using the Kaiser test.
4. Subsequent Cycles:
- Repeat steps 2 and 3 for the remaining amino acids.
5. Cleavage and Deprotection:
- Follow step 5 as in Protocol 1. The standard TFA cleavage cocktail is generally sufficient to remove the Trt group from the citrulline side chain simultaneously with other acid-labile protecting groups and cleavage from the resin.
6. Analysis:
- Perform RP-HPLC and MS analysis as described in Protocol 1 to assess purity and confirm the identity of the peptide.
Signaling Pathway Involving Citrullination
Citrullination, catalyzed by peptidylarginine deiminases (PADs), plays a crucial role in various physiological and pathological processes, including the regulation of gene expression and the generation of autoantigens in rheumatoid arthritis.
Caption: Role of citrullination in the generation of autoantigens.
Conclusion
The choice between this compound and its side-chain protected analogues for SPPS depends on the specific requirements of the synthesis. This compound is a cost-effective and widely used reagent that is suitable for many applications. However, for the synthesis of long or complex citrullinated peptides where side reactions could be a concern, the use of side-chain protected derivatives such as Fmoc-Cit(Trt)-OH or Fmoc-Cit(Boc)-OH may offer advantages by improving the purity of the crude product and potentially increasing the overall yield. Further direct comparative studies are needed to provide quantitative data on the performance of these derivatives in the synthesis of various citrullinated peptides. Researchers should consider the peptide sequence, length, and the desired final purity when selecting the appropriate citrulline building block for their SPPS projects.
References
- 1. Fmoc-Sec(Xan)-OH: Synthesis and Utility of Fmoc Selenocysteine SPPS Derivatives with Acid-Labile Sidechain Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Buy this compound (EVT-250748) | 133174-15-9 [evitachem.com]
A Researcher's Guide to HPLC Purity Analysis of Synthetic Citrullinated Peptides
For researchers, scientists, and drug development professionals, ensuring the purity of synthetic citrullinated peptides is paramount for the validity of experimental results and the safety of potential therapeutics. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), and the complementary technique of Mass Spectrometry (MS) for the purity analysis of these modified peptides.
Citrullination, the post-translational conversion of arginine to citrulline, introduces subtle but significant changes to a peptide's physicochemical properties. This modification reduces the positive charge and increases the hydrophobicity of the peptide, directly impacting its behavior during chromatographic separation. Accurate purity assessment, therefore, requires robust analytical methods capable of resolving the target citrullinated peptide from its non-citrullinated precursor and other synthesis-related impurities.
Performance Comparison: HPLC vs. UPLC vs. LC-MS
High-Performance Liquid Chromatography (HPLC) has long been the gold standard for peptide purity analysis, offering reliable quantification and separation.[1] However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has brought significant improvements in speed, resolution, and sensitivity.[2][3] Mass Spectrometry (MS), often coupled with liquid chromatography (LC-MS), provides an orthogonal method that excels in molecular weight determination and structural identification, making it invaluable for impurity characterization.[1]
The following table summarizes the key performance characteristics of these techniques based on a comparative analysis of peptide separations. While this data represents a general peptide mixture, it provides a strong indication of the relative performance for citrullinated peptide analysis.
| Feature | HPLC | UPLC / UHPLC | LC-MS |
| Resolution | Good (e.g., 1.7 between critical pairs) | Excellent (e.g., 2.7 - 3.1 between critical pairs) | High specificity based on mass-to-charge ratio |
| Peak Capacity | Good (e.g., 118) | Excellent (e.g., 170 - 196) | N/A (provides mass spectra for each peak) |
| Analysis Time | Standard (e.g., 30-60 min) | Fast (up to 10x faster than HPLC)[2] | Dependent on LC method |
| Sensitivity | Good | High | Very High (femtomole to attomole range) |
| Solvent Consumption | High | Low | Dependent on LC method |
| Cost (Initial) | Lower ($10k - $50k)[1] | Higher | Highest ($50k - $500k+)[1] |
| Primary Use | Routine purity analysis and QC | High-throughput purity analysis, complex mixtures | Impurity identification, sequence verification |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are representative protocols for the HPLC and LC-MS analysis of synthetic citrullinated peptides.
Reversed-Phase HPLC (RP-HPLC) Protocol for Citrullinated Peptide Purity
This protocol is designed for the routine purity assessment of a synthetic citrullinated peptide.
1. Sample Preparation:
-
Dissolve the synthetic citrullinated peptide in a suitable solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.
-
The final concentration should be approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC System and Column:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used for peptide separations.
-
Column Temperature: Maintain at a constant temperature, typically 25-30 °C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm (for peptide backbone absorption).
-
Injection Volume: 10-20 µL.
-
Gradient:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B (linear gradient)
-
35-40 min: 65% to 95% B (wash)
-
40-45 min: 95% B
-
45-50 min: 95% to 5% B (re-equilibration)
-
50-60 min: 5% B
-
5. Data Analysis:
-
Integrate the peak areas of all detected peaks.
-
Calculate the purity of the citrullinated peptide as the percentage of the main peak area relative to the total area of all peaks.
LC-MS Protocol for Impurity Identification of Citrullinated Peptides
This protocol is designed to identify potential impurities in a synthetic citrullinated peptide sample.
1. Sample Preparation:
-
Prepare the sample as described in the RP-HPLC protocol. For MS analysis, using 0.1% formic acid (FA) instead of TFA in the mobile phase is often preferred to minimize ion suppression.[4]
2. LC-MS System and Column:
-
System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: A reversed-phase C18 column with dimensions suitable for the LC system (e.g., 2.1 x 100 mm, 1.7 µm for UPLC).
-
Column Temperature: 30-40 °C.
3. Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Formic Acid (FA) in water.
-
Mobile Phase B: 0.1% (v/v) FA in acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 0.2-0.4 mL/min (for UPLC).
-
Gradient: A suitable gradient to resolve the main peptide from its impurities.
5. Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Perform both full scan MS and tandem MS (MS/MS) on the most abundant precursor ions to obtain fragmentation data for sequence confirmation and impurity identification.
6. Data Analysis:
-
Process the data using appropriate software to identify the molecular weights of the main peptide and any impurities.
-
Use the MS/MS data to confirm the sequence of the citrullinated peptide and to identify the nature of the impurities (e.g., deletions, insertions, protecting groups).
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Conclusion
The choice of analytical method for the purity assessment of synthetic citrullinated peptides depends on the specific requirements of the analysis. RP-HPLC remains a robust and cost-effective method for routine quality control. For higher throughput, improved resolution, and greater sensitivity, UPLC is the superior choice. When definitive identification of impurities and sequence verification are required, LC-MS is an indispensable tool. For comprehensive characterization, a combination of these techniques is often employed, leveraging the quantitative strengths of HPLC/UPLC and the qualitative power of MS. By selecting the appropriate methodology and adhering to detailed experimental protocols, researchers can ensure the quality and purity of their synthetic citrullinated peptides, leading to more reliable and reproducible scientific outcomes.
References
A Comparative Guide to the Introduction of Citrulline into Peptides: Methods, Efficacy, and Protocols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of citrulline, a non-proteinogenic amino acid, into peptides is a critical process in various fields of research, including immunology, neurobiology, and drug development. Citrullination, the post-translational modification of arginine to citrulline, is implicated in numerous physiological and pathological processes. This guide provides a comprehensive comparison of the primary alternative methods for introducing citrulline into peptides, offering a detailed analysis of their performance based on experimental data.
Executive Summary
Two principal methodologies dominate the landscape of peptide citrullination: enzymatic conversion of arginine residues and direct incorporation via Solid-Phase Peptide Synthesis (SPPS) . A third, less common approach involves the chemical modification of arginine. Each method presents a unique set of advantages and disadvantages in terms of efficiency, yield, purity, and the potential for side reactions.
Enzymatic conversion , utilizing Peptidylarginine Deiminase (PAD) enzymes, offers high specificity for arginine residues within a fully synthesized peptide. This biomimetic approach is particularly useful for studying the effects of citrullination on native peptide structures. However, the efficiency of enzymatic citrullination can be influenced by the peptide sequence and the specific PAD isozyme used, and complete conversion can be challenging to achieve.
Solid-Phase Peptide Synthesis (SPPS) allows for the direct and site-specific incorporation of citrulline during the peptide's assembly. This method provides precise control over the location and number of citrulline residues, generally resulting in high yields and purity of the final citrullinated peptide. Potential challenges include the cost of citrulline derivatives and the standard complexities associated with SPPS, such as aggregation of the growing peptide chain.[1][2]
Chemical modification offers a non-enzymatic route to convert arginine to citrulline. While primarily employed for the detection of citrulline, these chemical principles can be adapted for synthesis. However, these methods often require harsh reaction conditions that can lead to undesirable side reactions and modifications of other amino acid residues, making them less favorable for producing high-purity peptides for sensitive applications.
This guide will delve into a detailed comparison of these methods, presenting quantitative data, experimental protocols, and visual workflows to aid researchers in selecting the most appropriate strategy for their specific needs.
Method Comparison
The following table summarizes the key performance metrics of the three primary methods for introducing citrulline into peptides. The data presented is a synthesis of findings from various experimental studies and should be considered as a general guide. Actual results may vary depending on the specific peptide sequence, reaction conditions, and analytical methods used.
| Feature | Enzymatic Conversion (PAD) | Solid-Phase Peptide Synthesis (SPPS) | Chemical Modification |
| Principle | Post-synthesis conversion of arginine to citrulline using PAD enzymes.[3] | Direct incorporation of citrulline as a building block during peptide synthesis.[4] | Chemical transformation of the arginine side chain to a citrulline ureido group. |
| Specificity | High for arginine residues.[5] | Site-specific incorporation at desired positions. | Can be less specific, with potential for side reactions on other residues. |
| Typical Yield | Variable (50-90%), dependent on peptide sequence and enzyme efficiency. | High (>90% crude yield).[6][7] | Variable, often lower due to side reactions. |
| Purity of Final Peptide | Can be high, but may contain a mixture of citrullinated and non-citrullinated peptides requiring purification. | High (>95% after purification).[6][8] | Generally lower, with a higher likelihood of byproducts.[9][10] |
| Key Advantages | - Biomimetic approach- Modifies native peptide structures- High specificity for arginine | - Precise site-specific incorporation- High yield and purity- Scalable | - No need for enzymes or specialized synthesis equipment |
| Key Disadvantages | - Incomplete conversion can be an issue- Enzyme production and purification required- Activity can be sequence-dependent | - Requires specialized equipment and expertise- Cost of citrulline derivatives- Potential for SPPS-related side reactions (e.g., racemization, aggregation)[1][2] | - Harsh reaction conditions- Potential for numerous side reactions- Lower purity of the final product |
| Common Side Reactions | - Incomplete conversion- Autocitrullination of the PAD enzyme | - Racemization- Deletion sequences- Incomplete deprotection- Side-chain modifications[1][2][9] | - Modification of other amino acid residues (e.g., lysine, cysteine)- Peptide backbone cleavage |
Experimental Protocols
This section provides detailed methodologies for the two primary methods of introducing citrulline into peptides: enzymatic conversion and solid-phase peptide synthesis.
Protocol 1: In Vitro Enzymatic Citrullination of a Synthetic Peptide
This protocol describes a general procedure for the enzymatic conversion of arginine to citrulline in a pre-synthesized peptide using a recombinant Peptidylarginine Deiminase (PAD) enzyme.
Materials:
-
Synthetic peptide containing at least one arginine residue
-
Recombinant human PAD4 enzyme
-
Citrullination Buffer: 100 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 5 mM Dithiothreitol (DTT)
-
Quenching Solution: 50 mM EDTA
-
High-Purity Water (Milli-Q or equivalent)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for analysis and purification
-
Mass Spectrometer for verification
Procedure:
-
Peptide Preparation: Dissolve the synthetic peptide in high-purity water to a final concentration of 1 mg/mL.
-
Enzyme Activation: Prepare a stock solution of recombinant PAD4 in a suitable storage buffer. Immediately before use, dilute the PAD4 enzyme in Citrullination Buffer to the desired final concentration (e.g., 0.1 U/µL).
-
Citrullination Reaction:
-
In a microcentrifuge tube, combine 50 µL of the peptide solution (1 mg/mL) with 40 µL of Citrullination Buffer.
-
Initiate the reaction by adding 10 µL of the diluted PAD4 enzyme.
-
Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time may need to be determined empirically for each peptide.
-
-
Reaction Quenching: Stop the reaction by adding 10 µL of Quenching Solution (50 mM EDTA) to chelate the Ca²⁺ ions essential for PAD activity.
-
Analysis and Purification:
-
Analyze the reaction mixture by RP-HPLC to assess the extent of citrullination. The citrullinated peptide will typically have a slightly earlier retention time than the native arginine-containing peptide due to the loss of a positive charge.
-
Verify the mass of the citrullinated peptide using mass spectrometry. The conversion of arginine to citrulline results in a mass increase of approximately 0.984 Da.[11]
-
If necessary, purify the citrullinated peptide from the reaction mixture using preparative RP-HPLC.
-
-
Quantification: Determine the concentration of the purified citrullinated peptide using a suitable method, such as UV absorbance at 280 nm (if the peptide contains aromatic residues) or a colorimetric peptide assay.
Protocol 2: Fmoc-Based Solid-Phase Synthesis of a Citrullinated Peptide
This protocol outlines the manual synthesis of a peptide containing a citrulline residue using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a solid support.
Materials:
-
Rink Amide MBHA resin (or other suitable resin depending on the desired C-terminal modification)
-
Fmoc-protected amino acids, including Fmoc-L-Citrulline
-
Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol, Diethyl ether
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Solid-phase synthesis vessel
-
Shaker or rocker
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes in the synthesis vessel.
-
Fmoc Deprotection:
-
Drain the DMF and add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for 20 minutes to remove the Fmoc protecting group from the resin's linker.
-
Drain the deprotection solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling (for non-citrulline residues):
-
In a separate vial, pre-activate the Fmoc-protected amino acid (3 equivalents relative to the resin loading) with HBTU (2.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours to ensure complete coupling.
-
Drain the coupling solution and wash the resin as described in step 2.
-
-
Citrulline Incorporation:
-
When the synthesis reaches the desired position for citrulline, use Fmoc-L-Citrulline in the coupling step (step 3). Follow the same pre-activation and coupling procedure.
-
-
Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) cycles for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.
-
Resin Washing and Drying: Wash the resin with DMF, DCM, and Methanol, then dry it under vacuum.
-
Cleavage and Global Deprotection:
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove all side-chain protecting groups.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and air-dry the peptide.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture) and purify by preparative RP-HPLC.
-
-
Verification: Confirm the identity and purity of the final citrullinated peptide by analytical RP-HPLC and mass spectrometry.
Visualizing the Workflows and Pathways
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Citrullination plays a crucial role in various signaling pathways, most notably in the process of NETosis (Neutrophil Extracellular Trap formation), a unique form of cell death executed by neutrophils to trap and kill pathogens.
Conclusion
The choice of method for introducing citrulline into peptides is contingent upon the specific research goals, available resources, and the desired characteristics of the final product. For studies requiring the modification of a native peptide to investigate the functional consequences of citrullination, enzymatic conversion is the preferred method due to its biomimetic nature.[3] Conversely, when precise control over the location and number of citrulline residues is paramount, and high yields of a pure product are required, solid-phase peptide synthesis is the superior approach.[4] Chemical modification, while a possibility, is generally less favored due to the potential for side reactions and lower purity.
By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make an informed decision to select the most suitable method for their peptide citrullination needs, thereby advancing their research in this dynamic and important field.
References
- 1. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 2. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 3. An Overview of the Intrinsic Role of Citrullination in Autoimmune Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Citrullinated Peptide Synthesis [biosyn.com]
- 5. Enzymatic conversion of arginine to citrulline for improving fragmentation of Nα-tris(2,4,6-trimethoxyphenyl)phosphonium-acetylated peptides by tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Side Reaction Analysis in Solid-Phase Peptide Synthesis: A Case Study in the Glu-Asp-Tyr Motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Insights into the study and origin of the citrullinome in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of Fmoc-Cit-OH and Fmoc-Arg(Pbf)-OH in Peptide Synthesis
In the realm of solid-phase peptide synthesis (SPPS), the stability of protected amino acid derivatives is paramount to ensure the integrity and purity of the final peptide product. This guide provides a detailed comparison of the stability of two commonly used building blocks: Fmoc-L-Citrulline (Fmoc-Cit-OH) and N-α-Fmoc-N-g-(2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)-L-arginine (Fmoc-Arg(Pbf)-OH). This analysis is crucial for researchers, scientists, and drug development professionals to make informed decisions in designing and executing peptide synthesis protocols.
Chemical Structures
The stability of these molecules is intrinsically linked to their chemical structures, particularly the nature of their side chains and protecting groups.
This compound is an Fmoc-protected derivative of citrulline, an amino acid with a ureido group in its side chain. The side chain of citrulline does not typically require protection during standard Fmoc-based SPPS.
Fmoc-Arg(Pbf)-OH is a derivative of arginine where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the guanidino side chain is protected by a bulky 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) group.[1] The Pbf group is designed to be stable under the basic conditions used for Fmoc group removal but labile to strong acids during the final cleavage step.[1]
Stability Profile Comparison
The stability of these amino acid derivatives can be influenced by various factors during peptide synthesis, including the solvent, temperature, and the presence of coupling reagents and bases.
General Stability
| Compound | Fmoc Group Stability | Side Chain/Protecting Group Stability | Storage Conditions |
| This compound | Base-labile (e.g., piperidine) | Generally stable under SPPS conditions. | 2-8°C |
| Fmoc-Arg(Pbf)-OH | Base-labile (e.g., piperidine) | Pbf group is acid-labile (cleaved by strong acids like TFA) and stable to basic conditions.[1] | -20°C[2] |
Stability in Solution
A study on the stability of Fmoc-Arg(Pbf)-OH in common SPPS solvents, N,N-dimethylformamide (DMF) and N-butylpyrrolidone (NBP), at room temperature showed that the compound is completely stable. Even at 45°C in the presence of the coupling additive OxymaPure, Fmoc-Arg(Pbf)-OH demonstrated total stability.
Potential Degradation Pathways and Side Reactions
Several side reactions can occur during the incorporation of these amino acids into a peptide chain, potentially impacting the yield and purity of the final product.
Fmoc-Arg(Pbf)-OH
One of the most significant side reactions for Fmoc-Arg(Pbf)-OH is the formation of a δ-lactam. This intramolecular cyclization occurs when the carboxyl group is activated for coupling and renders the amino acid derivative unreactive for peptide bond formation. The formation of δ-lactam from Fmoc-Arg(Pbf)-OH has been observed to be almost negligible in DMF but more significant in NBP.
Another potential side reaction is the sulfonation of tryptophan, serine, or threonine residues by byproducts generated during the acid-catalyzed cleavage of the Pbf group.
This compound
While the ureido side chain of citrulline is generally considered stable, there are anecdotal reports suggesting it can react with coupling reagents, potentially leading to side products. However, detailed studies on the specific nature and extent of these side reactions are lacking.
Experimental Protocols for Stability Assessment
To quantitatively compare the stability of this compound and Fmoc-Arg(Pbf)-OH, a standardized set of experiments should be performed.
Stability in Solution
Objective: To determine the degradation rate of the Fmoc-amino acid in a common SPPS solvent over time.
Protocol:
-
Prepare a 0.1 M solution of the Fmoc-amino acid (this compound or Fmoc-Arg(Pbf)-OH) in DMF.
-
Divide the solution into aliquots and store at room temperature (e.g., 25°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot, dilute it with an appropriate solvent (e.g., acetonitrile/water), and analyze by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Monitor the decrease in the peak area of the parent compound and the appearance of any degradation products.
Stability under Coupling Conditions
Objective: To assess the stability of the Fmoc-amino acid in the presence of coupling reagents.
Protocol:
-
Prepare a 0.1 M solution of the Fmoc-amino acid, a coupling reagent (e.g., DIC), and an additive (e.g., OxymaPure) in a 1:1:1 molar ratio in DMF.
-
Maintain the solution at a controlled temperature (e.g., 25°C or 45°C).
-
At various time intervals (e.g., 0, 30, 60, 120 minutes), take a sample, quench the reaction if necessary, dilute, and analyze by RP-HPLC.
-
Quantify the remaining parent compound and any new peaks corresponding to degradation products (e.g., δ-lactam for Fmoc-Arg(Pbf)-OH).
Analytical Methods
RP-HPLC:
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).
-
Detection: UV detection at a wavelength where the Fmoc group absorbs (e.g., 265 nm or 301 nm).
Mass Spectrometry (MS):
-
LC-MS can be used to identify the mass of the parent compounds and any degradation products, aiding in their structural elucidation.
Conclusion and Recommendations
Based on available data, Fmoc-Arg(Pbf)-OH is a robust building block with well-characterized stability under standard SPPS conditions, with δ-lactam formation being the primary concern, particularly in solvents like NBP. The stability of the Pbf group to base and its lability to acid are well-established, making it a reliable choice for the incorporation of arginine.
The stability of This compound is less documented in terms of quantitative data and potential side reactions. While generally considered stable, the lack of specific studies warrants careful consideration, especially in complex or lengthy peptide syntheses.
For researchers, the following is recommended:
-
When using Fmoc-Arg(Pbf)-OH , be mindful of the potential for δ-lactam formation, especially when using viscous solvents or at elevated temperatures. Minimizing pre-activation times can help mitigate this side reaction.
-
For This compound , while it is a standard reagent, it would be prudent to perform preliminary stability tests under the specific conditions of a critical synthesis to ensure the absence of unexpected side products.
-
The provided experimental protocols can serve as a basis for conducting in-house stability studies to generate comparative data and optimize synthesis conditions for both amino acid derivatives.
References
A Comparative Guide to Enzymatic Assays for the Confirmation of Citrulline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of commercially available enzymatic assays for the quantification of citrulline, a key amino acid in the urea cycle and nitric oxide synthesis. The following sections present a quantitative comparison of available assays, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows to aid researchers in selecting the most appropriate method for their needs.
Quantitative Performance of Citrulline Assays
The selection of an appropriate citrulline assay is critical and often depends on the required sensitivity, the sample matrix, and the desired throughput. Enzymatic assays for citrulline are predominantly available in two formats: fluorometric and colorimetric. Fluorometric assays generally offer higher sensitivity, making them suitable for samples with low citrulline concentrations. Colorimetric assays, while typically less sensitive, provide a simpler workflow that may be advantageous for high-throughput screening. A summary of their performance characteristics is presented below.
| Assay Type | Principle | Limit of Detection (LOD) | Sample Types | Specificity |
| Fluorometric | In this enzymatic assay, citrulline is converted to a series of intermediates which react with a probe to produce a stable fluorescent signal (Ex/Em = 535/587 nm).[1][2] | ~2 µM[1][2] | Serum, plasma, urine, cell and tissue lysates, beverages.[1] | High specificity for citrulline. Minimal cross-reactivity with other amino acids at 10-fold molar excess.[1] |
| Colorimetric | This assay is based on the chemical modification of citrulline with diacetyl monoxime at 95°C, which produces a colored product.[3] | ~37.5 µM (for combined homocitrulline/citrulline)[4][5][6] | Plasma, serum, urine, cell and tissue lysates.[4][5][6] | Reacts with both citrulline and homocitrulline.[4][5][6] |
| Enzymatic (Pyrophosphate Detection) | This assay couples the argininosuccinate synthetase reaction with a pyrophosphate detection system. The citrulline-dependent production of pyrophosphate is measured.[7][8] | Not explicitly stated in the provided abstract. | Human plasma.[7][8] | High selectivity for L-citrulline and L-arginine with no significant reactivity to other proteinaceous amino acids.[7][8] |
Experimental Protocols
Detailed methodologies for fluorometric and colorimetric citrulline assays are provided below. These protocols are generalized from commercially available kits and should be adapted based on the specific kit instructions.
Fluorometric Citrulline Assay Protocol
This protocol outlines the key steps for the quantification of citrulline using a fluorometric enzymatic assay.
-
Reagent Preparation:
-
Reconstitute lyophilized reagents (e.g., Citrulline Enzyme Mix, Citrulline Converter Mix) in the provided assay buffer.[1]
-
Prepare a 100 mM Citrulline Standard stock solution by reconstituting the standard with purified water.[1]
-
Prepare a working 0.1 mM Citrulline Standard solution by serial dilution of the stock solution.[1]
-
-
Sample Preparation:
-
For biological fluids like serum or plasma, centrifuge at 13,000 x g for 10 minutes at 4°C to remove insoluble precipitates.[1]
-
Deproteinize the sample by passing it through a 10 kDa spin column.[1]
-
Add 2-50 µL of the filtered sample to a 96-well black plate. Adjust the volume to 50 µL with Citrulline Assay Buffer.[1]
-
-
Assay Procedure:
-
Prepare a Reaction Mix containing Citrulline Assay Buffer, Citrulline Buffer Supplement, Citrulline Converter Mix, Citrulline Developer Mix, Citrulline Cofactor Mix, Citrulline Enzyme Mix, and the fluorescent probe.[1]
-
Add 50 µL of the Reaction Mix to each well containing the standard and samples.
-
For background control wells, prepare a Background Reaction Mix without the Citrulline Enzyme Mix.[1]
-
Incubate the plate for 30 minutes at 37°C, protected from light.[1]
-
Measure the fluorescence at an excitation wavelength of 535 nm and an emission wavelength of 587 nm.[1]
-
-
Data Analysis:
-
Subtract the background fluorescence reading from all sample and standard readings.
-
Plot the standard curve of fluorescence intensity versus citrulline concentration.
-
Determine the citrulline concentration in the samples from the standard curve.
-
Colorimetric Homocitrulline/Citrulline Assay Protocol
This protocol provides a general procedure for the colorimetric quantification of total homocitrulline and citrulline.
-
Reagent Preparation:
-
Prepare a dilution series of Homocitrulline or Citrulline standards in the concentration range of 0 to 2400 µM by diluting the provided standards in PBS.[4]
-
-
Sample Preparation:
-
Assay Procedure:
-
Add 250 µL of Assay Reagent A and 50 µL of Assay Reagent B to each tube.[4]
-
Close the tubes tightly, mix well, and incubate for 30 minutes at 95°C.[4]
-
Transfer the tubes to 4°C for 5 minutes.[4]
-
Centrifuge the tubes at 18,000 x g for 10 minutes at room temperature.[4]
-
Transfer 200 µL of the supernatant to a clear 96-well plate.[4]
-
Read the absorbance at 540-560 nm.[4]
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all readings.
-
Plot the standard curve of absorbance versus homocitrulline/citrulline concentration.
-
Determine the concentration in the samples from the standard curve.
-
Visualizations
Experimental Workflows
The following diagrams illustrate the general workflows for the fluorometric and colorimetric citrulline assays.
Caption: Fluorometric citrulline assay workflow.
References
- 1. sigmaaldrich.cn [sigmaaldrich.cn]
- 2. content.abcam.com [content.abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. cellbiolabs.com [cellbiolabs.com]
- 5. Homocitrulline/Citrulline Assay Kit | ABIN5067570 [antibodies-online.com]
- 6. mybiosource.com [mybiosource.com]
- 7. Rapid enzymatic assays for L-citrulline and L-arginine based on the platform of pyrophosphate detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jst.go.jp [jst.go.jp]
A Comparative Guide to the Spectroscopic Characterization of Fmoc-Cit-OH and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptide synthesis and drug development, the precise characterization of building blocks is paramount. This guide provides a comparative analysis of the spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline (Fmoc-Cit-OH) and two common alternatives: Nα-tert-Butoxycarbonyl-L-citrulline (Boc-Cit-OH) and Nα-Carboxybenzyl-L-citrulline (Z-Cit-OH). The following sections detail the expected and reported data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering a baseline for researchers to verify the identity and purity of these crucial reagents.
Physicochemical Properties at a Glance
A summary of key physical and chemical properties for this compound and its alternatives provides a foundational comparison.
| Property | This compound | Boc-Cit-OH | Z-Cit-OH |
| Molecular Formula | C₂₁H₂₃N₃O₅ | C₁₁H₂₁N₃O₅ | C₁₄H₁₉N₃O₅ |
| Molecular Weight | 397.42 g/mol [1] | 275.30 g/mol [2] | 309.31 g/mol |
| Appearance | White to off-white solid | White to pale yellow powder[3] | Solid |
| Melting Point | 156 - 164 °C[4] | ~60 °C[] | Not readily available |
| Purity (Typical) | ≥97% | ≥98%[] | Not readily available |
Spectroscopic Data Comparison
The following tables summarize the expected and reported spectroscopic data for the three citrulline derivatives. It is important to note that experimental values can vary slightly depending on the solvent and instrument used.
¹H NMR Spectroscopy Data
| Proton Assignment | This compound (Expected/Reported δ, ppm) | Boc-Cit-OH (Expected/Reported δ, ppm) | Z-Cit-OH (Expected/Reported δ, ppm) |
| α-CH | ~4.2 | ~4.1 | ~4.2 |
| β-CH₂ | ~1.7 - 1.9 | ~1.6 - 1.8 | ~1.7 - 1.9 |
| γ-CH₂ | ~1.5 - 1.7 | ~1.4 - 1.6 | ~1.5 - 1.7 |
| δ-CH₂ | ~3.1 | ~3.0 | ~3.1 |
| Ureido -NH & -NH₂ | ~5.4 (broad) & ~6.0 (broad) | ~5.3 (broad) & ~5.9 (broad) | ~5.4 (broad) & ~6.0 (broad) |
| Fmoc aromatic CH | 7.2 - 7.8 (multiplet) | - | - |
| Fmoc aliphatic CH, CH₂ | 4.2 - 4.5 (multiplet) | - | - |
| Boc (CH₃)₃ | - | ~1.4 (singlet) | - |
| Z aromatic CH | - | - | ~7.3 (multiplet) |
| Z benzylic CH₂ | - | - | ~5.1 (singlet) |
¹³C NMR Spectroscopy Data
| Carbon Assignment | This compound (Expected/Reported δ, ppm) | Boc-Cit-OH (Expected/Reported δ, ppm) | Z-Cit-OH (Expected/Reported δ, ppm) |
| C=O (Carboxyl) | ~174 | ~175 | ~174 |
| C=O (Ureido) | ~159 | ~159 | ~159 |
| C=O (Protecting Group) | ~156 | ~156 | ~156 |
| α-C | ~55 | ~54 | ~55 |
| β-C | ~30 | ~30 | ~30 |
| γ-C | ~27 | ~27 | ~27 |
| δ-C | ~41 | ~41 | ~41 |
| Fmoc aromatic C | 120 - 144 | - | - |
| Fmoc aliphatic C | ~47, ~67 | - | - |
| Boc C(CH₃)₃ | - | ~80 | - |
| Boc C(CH₃)₃ | - | ~28 | - |
| Z aromatic C | - | - | ~128 - 137 |
| Z benzylic C | - | - | ~67 |
Mass Spectrometry Data
| Ion | This compound (m/z) | Boc-Cit-OH (m/z) | Z-Cit-OH (m/z) |
| [M+H]⁺ | 398.17 | 276.15 | 310.13 |
| [M+Na]⁺ | 420.15 | 298.13 | 332.11 |
Infrared (IR) Spectroscopy Data
| Functional Group | This compound (Expected Wavenumber, cm⁻¹) | Boc-Cit-OH (Expected Wavenumber, cm⁻¹) | Z-Cit-OH (Expected Wavenumber, cm⁻¹) |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | 3300-2500 (broad) | 3300-2500 (broad) |
| N-H stretch (Amide/Ureido) | 3400-3200 | 3400-3200 | 3400-3200 |
| C-H stretch (Aromatic) | 3100-3000 | - | 3100-3000 |
| C-H stretch (Aliphatic) | 3000-2850 | 3000-2850 | 3000-2850 |
| C=O stretch (Carboxylic Acid) | ~1710 | ~1710 | ~1710 |
| C=O stretch (Urethane/Ureido) | ~1690, ~1650 | ~1690, ~1650 | ~1690, ~1650 |
| C=C stretch (Aromatic) | 1600-1450 | - | 1600-1450 |
Experimental Workflow
The following diagram illustrates a general workflow for the comprehensive spectroscopic characterization of N-protected citrulline derivatives.
Caption: A generalized workflow for the spectroscopic characterization of N-protected citrulline derivatives.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the N-protected citrulline derivative in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent will depend on the solubility of the compound. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer with a field strength of 300 MHz or higher. Standard acquisition parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the low natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µM) in a solvent system compatible with ESI-MS, such as a mixture of acetonitrile and water with a small amount of formic acid (e.g., 0.1%) to promote protonation.
-
Instrument Setup: Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min). Optimize the ESI source parameters, including capillary voltage, cone voltage, and desolvation gas flow and temperature, to achieve a stable spray and maximize the signal intensity of the analyte.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).
-
Data Analysis: Analyze the resulting spectrum to identify the protonated molecular ion ([M+H]⁺) and other adducts (e.g., [M+Na]⁺). The accurate mass measurement can be used to confirm the elemental composition of the molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the powdered sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.
-
Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet before scanning the sample. Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Data Analysis: Analyze the spectrum to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule, such as O-H, N-H, C-H, C=O, and C=C bonds. Compare the positions and shapes of these bands to known correlation charts to confirm the structure of the compound.
References
Navigating the Synthesis of Citrullinated Peptides: A Cost-Effectiveness Analysis of Fmoc-Cit-OH in Large-Scale Production
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of citrullinated peptides, a critical decision lies at the outset: the strategy for introducing the citrulline residue. This guide provides a comprehensive comparison of the two primary methodologies: the direct incorporation of Fmoc-L-Citrulline (Fmoc-Cit-OH) during solid-phase peptide synthesis (SPPS), and the post-synthetic modification of an arginine-containing precursor peptide. Through an objective analysis of performance, cost, and experimental workflows, this document aims to equip you with the necessary data to make an informed decision for your large-scale peptide production.
Citrullination, the post-translational conversion of arginine to citrulline, is a critical modification implicated in a range of physiological and pathological processes, including autoimmune diseases like rheumatoid arthritis and the regulation of gene expression in cancer.[1] The burgeoning interest in citrullinated peptides for diagnostics, therapeutics, and as research tools necessitates efficient and cost-effective manufacturing processes. This guide will dissect the two predominant synthesis strategies, providing detailed protocols and comparative data to illuminate the most suitable path for your specific needs.
At a Glance: Performance and Cost Comparison
The choice between direct incorporation of this compound and post-synthetic modification of arginine involves a trade-off between upfront raw material costs, process complexity, and the final purity of the peptide. Below is a summary of the key quantitative considerations.
Table 1: Raw Material Cost Comparison for a Hypothetical 10g Scale Synthesis
| Raw Material | Direct Incorporation (this compound) | Post-Synthetic Modification (Fmoc-Arg(Pbf)-OH) | Estimated Cost per 10g Final Peptide |
| Protected Amino Acid | This compound | Fmoc-Arg(Pbf)-OH | The cost of this compound is generally higher than Fmoc-Arg(Pbf)-OH on a per-gram basis. However, the overall cost contribution depends on the number of citrulline/arginine residues in the sequence. |
| Coupling Reagents (e.g., HBTU, DIC) | Standard amounts required for SPPS | Standard amounts required for SPPS | Comparable for both methods. |
| Resin | Standard resin for Fmoc-SPPS | Standard resin for Fmoc-SPPS | Comparable for both methods. |
| PAD Enzyme (e.g., PAD4) | Not required | Required | This represents a significant additional cost for the post-synthetic modification method. The amount needed depends on the scale and efficiency of the enzymatic reaction. |
| Enzyme Reaction Buffer Components | Not required | Required | Additional cost for buffers and co-factors (e.g., CaCl2, DTT). |
| Purification Solvents (e.g., Acetonitrile) | Standard amounts for HPLC purification | Potentially higher amounts may be required due to the need for an additional purification step after the enzymatic reaction. | Higher for the post-synthetic modification method. |
Table 2: Process Parameter Comparison
| Parameter | Direct Incorporation (this compound) | Post-Synthetic Modification (Fmoc-Arg(Pbf)-OH) |
| Synthesis Time | Standard SPPS time. | Longer overall process time due to the additional enzymatic conversion and subsequent purification steps. |
| Process Complexity | Simpler, single synthetic workflow. | More complex, involving peptide synthesis, cleavage, purification, enzymatic reaction, and a second purification. |
| Overall Yield | Generally high and predictable. | Can be lower due to potential losses during the additional enzymatic reaction and purification steps. Incomplete enzymatic conversion can also reduce the yield of the desired product. |
| Final Purity | High purity is achievable with standard HPLC purification. | Achieving high purity can be more challenging. The final product may contain unreacted arginine-containing peptide and potential byproducts from the enzymatic reaction, necessitating more rigorous purification. |
| Side Reactions | The urea side chain of citrulline is generally stable under standard SPPS conditions. | The enzymatic conversion must be carefully optimized to avoid non-specific modifications. Incomplete conversion leads to a heterogeneous product mixture. |
| Scalability | Readily scalable using standard large-scale SPPS equipment. | Scalability of the enzymatic step can be challenging and may require significant process development and optimization. |
Visualizing the Synthetic Pathways and Biological Relevance
To provide a clearer understanding of the processes involved, the following diagrams illustrate the experimental workflows and the biological context of protein citrullination.
Detailed Experimental Protocols
The following section provides detailed, step-by-step protocols for the large-scale synthesis of a hypothetical citrullinated peptide using both the direct incorporation and post-synthetic modification methods.
Protocol 1: Large-Scale Synthesis of a Citrullinated Peptide via Direct Incorporation of this compound
This protocol outlines the solid-phase synthesis of a peptide with a C-terminal citrulline residue on a 10g scale.
1. Resin Preparation:
-
Swell 50 g of Rink Amide resin (0.5 mmol/g loading) in dimethylformamide (DMF) for 2 hours in a suitable peptide synthesis vessel.
2. Fmoc-Citrulline Coupling:
-
In a separate container, dissolve 3 equivalents of this compound (relative to resin loading) and 2.9 equivalents of HBTU in DMF.
-
Add 6 equivalents of N,N-diisopropylethylamine (DIPEA) to the amino acid solution and mix for 2 minutes to pre-activate.
-
Drain the DMF from the swollen resin and add the activated this compound solution.
-
Agitate the reaction mixture for 2 hours at room temperature.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (ninhydrin positive), repeat the coupling step.
3. Chain Elongation:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin extensively with DMF (5 times), isopropanol (3 times), and DMF (5 times).
-
Amino Acid Coupling: Couple the subsequent Fmoc-protected amino acids using a similar procedure as in step 2.
-
Repeat the deprotection, washing, and coupling cycle for each amino acid in the sequence.
4. Cleavage and Deprotection:
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry under vacuum.
-
Prepare a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir for 3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
5. Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
-
Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final citrullinated peptide.
Protocol 2: Large-Scale Synthesis via Post-Synthetic Enzymatic Citrullination
This protocol details the synthesis of the same target peptide by first synthesizing an arginine-containing precursor followed by enzymatic conversion.
1. Synthesis of Arginine-Containing Peptide:
-
Follow the same SPPS protocol as described in Protocol 1, but substitute this compound with Fmoc-Arg(Pbf)-OH for the corresponding residue.
2. Cleavage, Deprotection, and Initial Purification:
-
Cleave the arginine-containing peptide from the resin and deprotect the side chains using the same cleavage cocktail and procedure as in Protocol 1.
-
Precipitate, wash, and dry the crude arginine-containing peptide.
-
Purify the crude peptide by preparative RP-HPLC to obtain the pure arginine precursor peptide.
3. Enzymatic Citrullination:
-
Dissolve the purified arginine-containing peptide in a reaction buffer (e.g., 100 mM Tris-HCl, 10 mM CaCl₂, 5 mM DTT, pH 7.5). The optimal peptide concentration should be determined empirically but can start at 1-5 mg/mL.
-
Add recombinant human PAD4 enzyme to the solution. The enzyme-to-substrate ratio will need to be optimized, but a starting point of 1:100 to 1:500 (w/w) can be used.
-
Incubate the reaction at 37°C for 2-16 hours, monitoring the conversion by analytical HPLC or mass spectrometry.
-
Once the reaction is complete, quench the reaction by adding EDTA to chelate the calcium ions.
4. Final Purification:
-
Purify the reaction mixture by preparative RP-HPLC to separate the citrullinated peptide from the unreacted arginine peptide and the PAD enzyme.
-
Lyophilize the pure fractions to obtain the final citrullinated peptide.
Conclusion: Making the Right Choice for Your Large-Scale Synthesis
The decision to use this compound for direct incorporation or to pursue a post-synthetic modification strategy for large-scale citrullinated peptide synthesis is a multifaceted one, with significant implications for cost, time, and final product quality.
Direct incorporation of this compound offers a more streamlined, predictable, and ultimately more cost-effective workflow for large-scale production. While the initial cost of this compound may be higher than its arginine counterpart, the elimination of multiple downstream processing steps—including an additional HPLC purification and a potentially lengthy and difficult-to-scale enzymatic reaction—leads to significant savings in labor, solvents, and time. Furthermore, the direct incorporation method generally results in higher overall yields and a more homogeneous final product, simplifying the final purification and improving the batch-to-batch consistency.
The post-synthetic modification approach, while feasible, introduces considerable complexity and potential for yield loss. The additional steps of initial purification, enzymatic conversion, and final purification not only extend the production timeline but also increase the risk of product loss at each stage. The cost of the PAD enzyme and the need for careful optimization and validation of the enzymatic reaction add further economic and logistical burdens, particularly at scale. This method may be more suitable for smaller-scale research applications or when the introduction of citrulline at a specific site in a pre-existing peptide is desired.
For drug development professionals and researchers focused on the efficient and reliable production of large quantities of high-purity citrullinated peptides, the direct incorporation of this compound during SPPS stands out as the superior strategy. Its simplicity, predictability, and scalability make it the more robust and economically viable choice for navigating the complexities of large-scale peptide manufacturing.
References
Unveiling the Immunological Dichotomy: A Comparative Guide to Citrullinated and Arginine-Containing Peptides
For researchers, scientists, and drug development professionals, understanding the nuanced differences in biological activity between citrullinated and arginine-containing peptides is critical, particularly in the context of autoimmune diseases and drug development. This guide provides an objective comparison, supported by experimental data, to illuminate the profound impact of this post-translational modification.
The conversion of a positively charged arginine residue to a neutral citrulline, a process known as citrullination, is catalyzed by a family of enzymes called Peptidylarginine Deiminases (PADs).[1] This seemingly subtle alteration dramatically impacts a peptide's structure, charge, and immunogenicity, leading to significant changes in its biological activity.[2] While arginine-containing peptides are typically recognized as "self" by the immune system, their citrullinated counterparts can be perceived as foreign, triggering potent autoimmune responses. This is a central pathogenic mechanism in diseases such as rheumatoid arthritis (RA).
Comparative Analysis of Biological Activity
The most striking difference in biological activity lies in the ability of these peptides to interact with Major Histocompatibility Complex (MHC) class II molecules and subsequently activate T-cells.
Enhanced Binding Affinity to MHC Class II Molecules
Citrullination can significantly enhance the binding affinity of peptides to certain MHC class II alleles, particularly those associated with a genetic predisposition to autoimmune diseases like RA (e.g., HLA-DRB1*04:01).[3] This is often attributed to the loss of the positive charge from the arginine side chain, allowing the new, neutral citrulline residue to fit more favorably into the peptide-binding groove of the MHC molecule.
| Peptide (Human Vimentin 65-78) | Amino Acid Sequence | HLA-DRB1*04:01 Binding Affinity (IC50, nM) |
| Arginine-containing | KLERR GKNLEGSFK | >20,000 |
| Citrullinated | KLERCit GKNLEGSFK | 1,500 |
Table 1: Comparison of binding affinities of arginine-containing and citrullinated vimentin peptides to the RA-associated HLA-DRB104:01 allele. Data indicates that the citrullinated peptide has a significantly higher binding affinity (lower IC50 value). (Data sourced from Hill et al., J Immunol 2003)*
Potent T-Cell Activation
The enhanced binding of citrullinated peptides to MHC molecules leads to a more stable peptide-MHC complex on the surface of antigen-presenting cells (APCs). This stable presentation is a critical factor in the robust activation of autoreactive CD4+ T-cells, a key event in the initiation and propagation of the autoimmune cascade.
| Peptide Stimulant (Vimentin derivative) | Peptide Concentration (µg/mL) | T-Cell Proliferation (³H-Thymidine Incorporation, cpm) |
| Arginine-containing | 10 | 1,500 |
| 1 | 500 | |
| 0.1 | 200 | |
| Citrullinated | 10 | 15,000 |
| 1 | 8,000 | |
| 0.1 | 2,500 | |
| No Peptide (Control) | 0 | 150 |
Table 2: Representative data showing the dose-dependent proliferation of T-cells in response to stimulation with arginine-containing versus citrullinated peptides. Citrullinated peptides induce a significantly stronger proliferative response at all concentrations tested. (Data conceptualized from studies on T-cell responses to citrullinated antigens).
Experimental Protocols
To facilitate the replication and further investigation of these phenomena, detailed methodologies for key experiments are provided below.
In Vitro Citrullination of Peptides
Objective: To enzymatically convert arginine residues within a synthetic peptide to citrulline.
Materials:
-
Synthetic arginine-containing peptide
-
Recombinant human Peptidylarginine Deiminase 4 (PAD4)
-
Citrullination buffer (100 mM Tris-HCl, pH 7.5, 10 mM CaCl₂, 5 mM DTT)
-
Incubator at 37°C
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for verification
Procedure:
-
Dissolve the synthetic peptide in the citrullination buffer to a final concentration of 1 mg/mL.
-
Add recombinant human PAD4 to the peptide solution at a 1:50 enzyme-to-substrate ratio (w/w).
-
Incubate the reaction mixture at 37°C for 4 hours.
-
Stop the reaction by adding 0.1% trifluoroacetic acid (TFA).
-
Purify the citrullinated peptide from the reaction mixture using RP-HPLC.
-
Verify the successful conversion of arginine to citrulline by mass spectrometry, looking for a mass increase of 0.984 Da for each citrullinated arginine.
MHC-Peptide Binding Assay (Fluorescence Polarization)
Objective: To quantitatively measure and compare the binding affinities of arginine-containing and citrullinated peptides to a specific MHC class II molecule.
Materials:
-
Purified, soluble MHC class II molecules (e.g., HLA-DRB1*04:01)
-
Fluorescently labeled high-affinity probe peptide
-
Unlabeled arginine-containing competitor peptide
-
Unlabeled citrullinated competitor peptide
-
Assay buffer (e.g., PBS with 0.05% Tween 20)
-
384-well black plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a series of dilutions of the unlabeled competitor peptides (both arginine and citrullinated versions) in the assay buffer.
-
In a 384-well plate, add a fixed concentration of the MHC class II molecule and the fluorescently labeled probe peptide to each well.
-
Add the different concentrations of the unlabeled competitor peptides to the wells. Include control wells with no competitor peptide.
-
Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader.
-
Calculate the concentration of the competitor peptide that inhibits 50% of the binding of the fluorescent probe (IC50). A lower IC50 value indicates a higher binding affinity.
T-Cell Activation Assay (Proliferation)
Objective: To compare the ability of arginine-containing and citrullinated peptides to induce the proliferation of peptide-specific T-cells.
Materials:
-
Peptide-specific T-cell line or peripheral blood mononuclear cells (PBMCs) from a relevant donor
-
Antigen-presenting cells (APCs), if using a T-cell line
-
Arginine-containing peptide
-
Citrullinated peptide
-
Complete cell culture medium
-
96-well cell culture plates
-
³H-Thymidine
-
Scintillation counter
Procedure:
-
Plate the T-cells (and APCs, if necessary) in a 96-well plate.
-
Prepare serial dilutions of the arginine-containing and citrullinated peptides in cell culture medium.
-
Add the peptide solutions to the wells containing the T-cells. Include a no-peptide control.
-
Incubate the plate at 37°C in a CO₂ incubator for 72 hours.
-
Pulse the cells by adding ³H-Thymidine to each well and incubate for an additional 18-24 hours.
-
Harvest the cells onto a filter mat and measure the incorporation of ³H-Thymidine using a scintillation counter. Increased counts per minute (cpm) indicate a higher rate of T-cell proliferation.
Visualizing the Molecular Cascade
The following diagrams illustrate the key processes involved in the differential biological activity of citrullinated versus arginine-containing peptides.
References
- 1. Performance of Interferon-Gamma Release Assays in the Diagnosis of Nontuberculous Mycobacterial Diseases-A Retrospective Survey From 2011 to 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. JCI Insight - Shared recognition of citrullinated tenascin-C peptides by T and B cells in rheumatoid arthritis [insight.jci.org]
- 3. Citrulline specific Th1 cells are increased in rheumatoid arthritis and their frequency is influenced by disease duration and therapy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Fmoc-Cit-OH: A Comprehensive Guide
For researchers and scientists in the dynamic field of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Fmoc-Cit-OH (Nα-(9-Fluorenylmethoxycarbonyl)-L-citrulline), a key building block in peptide synthesis. Adherence to these protocols is critical for ensuring a safe laboratory environment and responsible environmental stewardship.
This compound is classified as a combustible solid but is not categorized as a hazardous substance.[1] However, like all chemical reagents, it necessitates a dedicated disposal stream separate from standard laboratory trash. The appropriate disposal method is contingent on the form of the waste—whether it is unused solid, contaminated labware, or a solution.
Quantitative Data Summary
For quick reference, the following table summarizes key data points for this compound.
| Property | Data |
| CAS Number | 133174-15-9[2][3] |
| Molecular Formula | C₂₁H₂₃N₃O₅[2][3] |
| Molecular Weight | 397.42 g/mol [3] |
| Appearance | White to off-white powder[2][4] |
| Storage Temperature | 2-8°C |
| Storage Class | 11 - Combustible Solids |
Experimental Protocols for Disposal
The following protocols provide detailed methodologies for the proper disposal of this compound in various forms.
Protocol 1: Disposal of Unused or Expired Solid this compound
This procedure is for the disposal of the pure, solid chemical that is no longer required.
-
Container Preparation: Select a clean, dry, and sealable container specifically designated for solid chemical waste. Ensure the container is compatible with the chemical.
-
Labeling: Clearly label the container with "this compound" and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Transfer: Carefully transfer the solid this compound into the prepared container, minimizing the creation of dust.
-
Sealing: Securely seal the container to prevent any leakage or spillage.
-
Waste Pickup: Arrange for the disposal of the container through your institution's approved chemical waste management service. Do not mix with other waste streams unless explicitly permitted by your EHS department.
Protocol 2: Disposal of Labware Contaminated with this compound
This protocol applies to disposable items such as gloves, weighing papers, pipette tips, and wipes that have come into direct contact with this compound.
-
Segregation: Do not dispose of chemically contaminated items in the regular trash.
-
Containment: Place all contaminated solid waste into a designated container for solid chemical waste. This is typically a drum or pail lined with a heavy-duty chemical waste bag.
-
Labeling: Ensure the container is clearly labeled as "Solid Chemical Waste" and includes any other information required by your institution.
-
Sealing and Disposal: Once the container is full, seal the bag and the container. Arrange for pickup by your authorized chemical waste handler.
Protocol 3: Disposal of this compound Solutions
The disposal of solutions containing this compound is primarily dictated by the nature of the solvent used.
-
Solvent Classification: Determine if the solvent is hazardous (e.g., flammable, corrosive, toxic) or non-hazardous.
-
Waste Collection (Hazardous Solvent): If the solvent is hazardous, pour the solution into a designated, properly vented, and labeled container for hazardous liquid waste. The container must be chemically compatible with all components of the solution.
-
Waste Collection (Non-Hazardous Solvent): If the solvent is non-hazardous, the solution should still be collected in a labeled container for aqueous chemical waste. Do not pour down the drain unless explicitly approved by your EHS department.
-
Labeling: Label the liquid waste container with the full chemical names of all components, including the solvent and this compound, and their approximate concentrations.
-
Disposal: Arrange for the disposal of the liquid waste container through your institution's chemical waste management service.
Visualizing the Disposal Workflow
To further clarify the decision-making process for the proper disposal of this compound waste streams, the following diagrams illustrate the logical flow for each waste type.
Caption: Disposal workflow for this compound waste streams.
References
Safeguarding Your Research: Essential Safety and Handling Guide for Fmoc-Cit-OH
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides immediate, essential safety and logistical information for handling Fmoc-Cit-OH, a key reagent in solid-phase peptide synthesis (SPPS). Adherence to these procedures will minimize risk and ensure proper disposal, fostering a culture of safety and responsibility in your laboratory.
Fmoc-L-Citrulline (this compound) is a non-proteinogenic amino acid derivative widely used in the synthesis of peptides. While an invaluable tool in drug discovery and development, it is crucial to handle this compound with care due to its potential hazards. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to ensure the safe and effective use of this compound in your research.
Hazard Identification and Personal Protective Equipment
This compound is classified with the GHS07 pictogram, indicating that it can cause skin and eye irritation, may be harmful if swallowed, and may cause respiratory irritation.[1] The following table summarizes the required PPE and safety measures to mitigate these risks.
| Area of Protection | Personal Protective Equipment (PPE) | Specifications and Rationale |
| Respiratory | Dust mask (N95 or higher) | Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles which can cause respiratory irritation.[2] |
| Eyes | Safety glasses with side shields or goggles | Essential to protect against airborne particles and potential splashes of solutions containing the compound. |
| Hands | Chemical-resistant gloves (Nitrile) | Necessary to prevent skin contact, which can cause irritation. Gloves should be inspected for integrity before use and disposed of properly after handling. |
| Body | Laboratory coat | Standard laboratory practice to protect skin and clothing from spills and contamination. |
Hazard and Precautionary Statements for this compound:
| GHS Hazard Statements | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| GHS Precautionary Statements | Description |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray |
| P264 | Wash skin thoroughly after handling |
| P270 | Do not eat, drink or smoke when using this product |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing |
| P330 | Rinse mouth |
Experimental Protocol: Safe Handling and Use in Solid-Phase Peptide Synthesis
The following protocol outlines the step-by-step procedure for safely handling this compound during a typical solid-phase peptide synthesis (SPPS) experiment.
1. Preparation and Weighing:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Conduct all weighing and handling of the solid this compound powder within a certified chemical fume hood to minimize inhalation risk.
-
Use a dedicated, clean spatula and weighing paper for the compound.
-
Close the container tightly after use and store it in a cool, dry place as recommended by the supplier.
2. Dissolution:
-
When preparing a solution of this compound, typically in a solvent like N,N-Dimethylformamide (DMF) for SPPS, add the solvent to the pre-weighed solid.
-
Perform this step in the chemical fume hood.
-
Ensure the container is securely capped before mixing or vortexing to prevent splashes.
3. Use in Solid-Phase Peptide Synthesis (SPPS):
-
The coupling of this compound to the resin-bound peptide is a standard procedure in SPPS.
-
All steps involving the addition of reagents, washing of the resin, and removal of the Fmoc protecting group (typically with a piperidine solution) should be carried out in a well-ventilated area, preferably within a chemical fume hood, due to the use of volatile and potentially hazardous solvents.
-
Follow established SPPS protocols for coupling reactions.
Disposal Plan: Managing this compound Waste
Proper waste management is a critical component of laboratory safety and environmental responsibility.
1. Solid Waste:
-
Contaminated PPE: Used gloves, dust masks, and weighing papers contaminated with this compound should be disposed of as solid chemical waste. Place them in a designated, clearly labeled hazardous waste container.
-
Excess Solid: Unused or expired this compound powder should be disposed of in its original container or a securely sealed and labeled container as solid chemical waste. Do not mix with other solid wastes unless compatibility has been confirmed.
2. Liquid Waste:
-
Reaction Mixtures: All liquid waste from the SPPS process, including used solvents (e.g., DMF, piperidine solution) and washing solutions containing residual this compound, must be collected in a designated, labeled hazardous waste container for halogenated or non-halogenated solvents, as appropriate.
-
Empty Containers: Rinse the original this compound container with a suitable solvent (e.g., DMF) three times. Collect the rinsate as hazardous liquid waste. The triple-rinsed container can then be disposed of according to your institution's guidelines for non-hazardous waste.
3. Waste Segregation and Storage:
-
All waste containers must be clearly labeled with the contents and the appropriate hazard symbols.
-
Store waste containers in a designated satellite accumulation area away from general laboratory traffic.
-
Follow your institution's and local regulations for the disposal of chemical waste.
Workflow for Safe Handling of this compound
Caption: Logical workflow for the safe handling of this compound from preparation to disposal.
By implementing these safety protocols, researchers can confidently and safely utilize this compound in their critical work, contributing to advancements in science and medicine while maintaining a secure and compliant laboratory environment.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
